Methyl vinyl sulfone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfonylethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S/c1-3-6(2,4)5/h3H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIJTQZXUURFQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2S | |
| Record name | METHYL VINYL SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20707 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1031628 | |
| Record name | Methyl vinyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1031628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl vinyl sulfone is a clear pale yellow liquid. (NTP, 1992) | |
| Record name | METHYL VINYL SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20707 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
252 to 255 °F at 24 mmHg (NTP, 1992) | |
| Record name | METHYL VINYL SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20707 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 230 °F (NTP, 1992) | |
| Record name | METHYL VINYL SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20707 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
10 to 50 mg/mL at 63 °F (NTP, 1992) | |
| Record name | METHYL VINYL SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20707 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.2117 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | METHYL VINYL SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20707 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
3680-02-2 | |
| Record name | METHYL VINYL SULFONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20707 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl vinyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3680-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl vinyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl vinyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl vinyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1031628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (methylsulphonyl)ethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL VINYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6N4PU5BSH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical and chemical properties of methyl vinyl sulfone?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl vinyl sulfone (MVS) is a reactive organosulfur compound with the chemical formula C₃H₆O₂S.[1] It is characterized by the presence of a vinyl group directly attached to a sulfonyl group, making it a potent Michael acceptor. This high reactivity makes MVS a valuable reagent in organic synthesis and a versatile tool in chemical biology and drug discovery. This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of this compound, along with experimental protocols and key applications.
Physical and Chemical Properties
This compound is a clear, pale yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.
Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆O₂S | [1] |
| Molecular Weight | 106.14 g/mol | [2] |
| Appearance | Clear pale yellow liquid | [1] |
| Boiling Point | 115-117 °C at 19 mmHg (252-255 °F at 24 mmHg) | [2] |
| Density | 1.212 g/mL at 25 °C | [2] |
| Solubility in Water | 10 to 50 mg/mL at 17.2 °C (63 °F) | |
| Refractive Index (n20/D) | 1.463 | [2] |
| Flash Point | > 113 °C (> 235.4 °F) - closed cup | [2] |
Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 3680-02-2 | [1] |
| IUPAC Name | 1-(methylsulfonyl)ethene | [1] |
| SMILES | CS(=O)(=O)C=C | [1] |
| InChI | InChI=1S/C3H6O2S/c1-3-6(2,4)5/h3H,1H2,2H3 | [3] |
Experimental Protocols
Determination of Physical Properties
Boiling Point Determination (Thiele Tube Method - General Procedure)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample of liquid is the Thiele tube method.[4]
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band, heating source (Bunsen burner or oil bath).
-
Procedure:
-
A small amount of this compound (approximately 0.5 mL) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the heat is distributed evenly.
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued (B1498344) when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[4]
-
Solubility in Water (General Procedure)
The solubility of an organic compound in water provides insight into its polarity.
-
Apparatus: Test tube, graduated cylinder or pipette, vortex mixer (optional).
-
Procedure:
-
To a test tube, add a known volume of deionized water (e.g., 1 mL).
-
Add a small, measured amount of this compound (e.g., 10 mg).
-
Vigorously shake or vortex the test tube for 1-2 minutes.
-
Allow the mixture to stand and observe if the this compound has completely dissolved.
-
If it dissolves, continue adding small, known amounts of the solute until it no longer dissolves to determine the approximate solubility.[5][6]
-
Synthesis of this compound
A common method for the synthesis of this compound involves the elimination reaction of 2-(methylsulfonyl)ethanol (B46698).[7]
-
Reactants: 2-(methylsulfonyl)ethanol, triethylamine (B128534) (TEA), methanesulfonyl chloride, dichloromethane (B109758) (DCM).
-
Procedure:
-
A solution of 2-(methylsulfonyl)ethanol (1 g, 8.05 mmol) and triethylamine (1.23 mL, 8.85 mmol) in dichloromethane (10 mL) is cooled to 0 °C in an ice bath with stirring.[7]
-
Methanesulfonyl chloride (0.68 mL, 8.85 mmol) is added dropwise to the cooled solution.[7]
-
The reaction mixture is stirred at 0 °C for 1.5 hours.[7]
-
The mixture is then poured into a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate and 2N HCl.[7]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.[7]
-
Chemical Reactivity and Mechanisms
The primary mode of reactivity for this compound is the Michael addition , a nucleophilic addition to the β-carbon of the vinyl group. The electron-withdrawing sulfonyl group strongly activates the double bond, making it highly electrophilic.
Michael Addition Reaction
This compound readily reacts with a wide range of nucleophiles, including thiols, amines, and carbanions. The reaction with thiols is particularly efficient and is often utilized in bioconjugation and materials science.[8]
The general mechanism for the base-catalyzed Michael addition of a thiol to this compound is as follows:
-
Deprotonation: A base removes the acidic proton from the thiol, generating a highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The thiolate anion attacks the β-carbon of the this compound.
-
Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base or another proton source to yield the final thioether product.
Applications in Research and Development
Derivatization Agent in HPLC-MS
This compound is employed as a derivatization reagent to enhance the detection of certain biomolecules in high-performance liquid chromatography-mass spectrometry (HPLC-MS). A notable application is the specific derivatization of pseudouridine (B1679824), a modified nucleoside found in RNA.[9] The addition of the methyl sulfonyl group increases the hydrophilicity and imparts a fixed charge, improving chromatographic separation and ionization efficiency in mass spectrometry.[9]
Experimental Workflow: Derivatization of Pseudouridine for HPLC-MS Analysis
Use in Proteomics and Chemical Biology
The high reactivity of this compound towards nucleophilic amino acid residues, such as cysteine and lysine, makes it a valuable tool in proteomics.[10][11] It can be incorporated into chemical probes and cross-linkers to study protein structure, function, and interactions. The vinyl sulfone moiety acts as a covalent warhead that irreversibly binds to target proteins.[10]
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides characteristic signals for the vinyl and methyl protons.
-
¹H NMR (CDCl₃, 90 MHz): δ 6.77 (dd, 1H, J = 16.4, 9.5 Hz), 6.44 (d, 1H, J = 16.4 Hz), 6.12 (d, 1H, J = 9.5 Hz), 2.97 (s, 3H).[3]
-
Interpretation: The three distinct signals in the vinyl region (δ 6.1-6.8 ppm) correspond to the three non-equivalent vinyl protons, with their splitting patterns (doublet of doublets and two doublets) confirming their coupling relationships. The singlet at δ 2.97 ppm corresponds to the three equivalent protons of the methyl group.[3][12]
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows strong absorptions characteristic of the sulfonyl and vinyl functional groups.
-
Key IR Absorptions (neat):
Mass Spectrometry
The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 106
-
Major Fragments: The fragmentation often involves the loss of the methyl group (M-15), the vinyl group (M-27), or cleavage of the C-S bond.[15]
Safety Information
This compound is a toxic and irritant compound. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is incompatible with strong oxidizing agents and can react exothermically with reducing agents.[1] Polymerization can occur in the presence of catalysts or initiators.[1]
References
- 1. This compound | C3H6O2S | CID 19354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound = 97 3680-02-2 [sigmaaldrich.com]
- 3. This compound(3680-02-2) 1H NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Pseudouridine detection improvement by derivatization with this compound and capillary HPLC-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solved Below is the 1H spectrum of this compound. | Chegg.com [chegg.com]
- 13. This compound(3680-02-2) IR Spectrum [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Laboratory Synthesis of Methyl Vinyl Sulfone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl vinyl sulfone is a valuable bifunctional reagent in organic synthesis, renowned for its utility as a Michael acceptor and its role in the formation of various heterocyclic compounds. Its application in drug discovery and materials science necessitates reliable and efficient laboratory-scale synthetic protocols. This guide provides a comprehensive overview of the common methods for the preparation of this compound, complete with detailed experimental procedures, comparative data, and workflow visualizations to aid researchers in its synthesis.
Introduction
This compound, with the chemical formula C₃H₆O₂S, is a colorless to slightly yellow liquid.[1] Its high reactivity stems from the electron-withdrawing sulfonyl group, which activates the vinyl moiety towards nucleophilic attack. This property makes it a key building block in various chemical transformations, including Michael additions, Heck vinylations, and cycloaddition reactions.[1][2] This document outlines two primary, reliable methods for its laboratory synthesis: the elimination reaction of a β-substituted ethanol (B145695) derivative and the reaction of a sulfinate salt with a vinyl halide equivalent.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 106.14 g/mol | [1] |
| Boiling Point | 115-117 °C at 19 mmHg | [1] |
| Density | 1.212 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.463 | [1] |
| Storage Temperature | 2-8°C | [1] |
| Stability | Stable, but incompatible with strong oxidizing agents. Can undergo exothermic polymerization. | [1][3] |
Synthetic Methodologies
Two prevalent and effective methods for the laboratory synthesis of this compound are detailed below.
Method 1: Elimination Reaction from 2-(Methylsulfonyl)ethanol (B46698)
This method involves the dehydration of 2-(methylsulfonyl)ethanol to form the corresponding vinyl sulfone. The reaction is typically carried out in the presence of a base and a dehydrating agent, such as methanesulfonyl chloride.
Reaction Pathway:
Caption: Elimination reaction pathway for the synthesis of this compound.
Experimental Protocol:
A detailed protocol for this method is as follows[4]:
-
To a stirred solution of 2-(methylsulfonyl)ethanol (1.0 g, 8.05 mmol) and triethylamine (1.23 mL, 8.85 mmol) in dichloromethane (10 mL), cooled to 0 °C, add methanesulfonyl chloride (0.68 mL, 8.85 mmol) dropwise.
-
Maintain the reaction mixture at 0 °C and continue stirring for 1.5 hours.
-
Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and 2N HCl.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-(Methylsulfonyl)ethanol | [4] |
| Reagents | Methanesulfonyl chloride, Triethylamine | [4] |
| Solvent | Dichloromethane | [4] |
| Reaction Temperature | 0 °C | [4] |
| Reaction Time | 1.5 hours | [4] |
| Yield | Not explicitly stated as a pure product in the provided abstract, but a 1:1 mixture with a byproduct was obtained. Further purification would be required. | [4] |
Method 2: Synthesis from Sulfinic Acid Sodium Salt and a Dibromide
This catalyst-free method provides an economical and convenient route to vinyl sulfones by reacting a sulfinic acid sodium salt with a dibromide.[5][6]
Reaction Pathway:
Caption: Synthesis of this compound via reaction of a sulfinate salt and a dibromide.
Experimental Protocol:
A general procedure based on the synthesis of various vinyl sulfones is as follows[5]:
-
In a round-bottom flask, dissolve the sodium methanesulfinate and 1,2-dibromoethane in N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | Sodium methanesulfinate, 1,2-Dibromoethane | [5] |
| Solvent | N,N-Dimethylformamide (DMF) | [5] |
| Reaction Temperature | 80 °C | [5] |
| Yield | Good yields are reported for various phenyl and methyl vinyl sulfones. | [5][6] |
| Catalyst | None required | [5][6] |
Purification
Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts.
Purification Workflow:
Caption: General workflow for the purification of this compound.
A common purification method involves passing the crude product through a column of alumina, followed by degassing and vacuum distillation.[1] The purified product should be stored at a low temperature (-190 °C is suggested for long-term storage) to prevent polymerization.[1]
Safety Considerations
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] It is incompatible with strong oxidizing agents and can undergo exothermic polymerization, so it should be stored and handled with care.[1][3] All synthetic and purification steps should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound can be achieved in a laboratory setting through several reliable methods. The choice of method may depend on the availability of starting materials, desired scale, and purification capabilities. The elimination reaction from 2-(methylsulfonyl)ethanol offers a direct route, while the use of sulfinic acid salts provides a versatile and catalyst-free alternative. Proper purification and handling are essential to ensure the quality and stability of the final product for its application in research and development.
References
- 1. This compound | 3680-02-2 [chemicalbook.com]
- 2. Buy this compound | 3680-02-2 [smolecule.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 6. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
Methyl Vinyl Sulfone: A Versatile Michael Acceptor for Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl vinyl sulfone (MVS) is a highly reactive and versatile Michael acceptor that has garnered significant attention in organic synthesis and medicinal chemistry. Its electron-deficient double bond, activated by the strongly electron-withdrawing sulfonyl group, readily undergoes conjugate addition with a wide range of nucleophiles. This reactivity makes MVS a valuable building block for the synthesis of complex molecules and a key functional group in the design of targeted covalent inhibitors for drug development. This technical guide provides a comprehensive overview of the core principles of MVS as a Michael acceptor, including its reactivity, applications, and detailed experimental protocols.
Core Chemistry and Reaction Mechanisms
The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. In the case of this compound, the sulfonyl group serves as a potent electron-withdrawing group, polarizing the molecule and rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.
The general mechanism for the Michael addition of a nucleophile to this compound proceeds through the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. The reaction can be catalyzed by either a base or a nucleophile.
-
Base-Catalyzed Mechanism: A base deprotonates the nucleophile to form a more potent nucleophile, which then attacks the β-carbon of MVS.
-
Nucleophile-Catalyzed Mechanism: A nucleophilic catalyst first adds to MVS to form a zwitterionic intermediate, which then deprotonates the nucleophile, initiating the Michael addition.
Figure 1: General Mechanism of Michael Addition to this compound.
Quantitative Data on Michael Addition Reactions
The efficiency of the Michael addition to this compound is influenced by the nature of the nucleophile, the solvent, and the catalyst employed. The following tables summarize representative quantitative data for the reaction of MVS with common amine and thiol nucleophiles.
Table 1: Michael Addition of Amines to this compound
| Entry | Amine Nucleophile | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine (B48309) | Methanol | None | 2 | 95 | [1] |
| 2 | Piperidine | Dichloromethane | None | 1 | 98 | [2] |
| 3 | Morpholine | Ethanol | None | 1.5 | 96 | [2] |
| 4 | Aniline | Water | Boric Acid/Glycerol | 0.5 | 92 | [3] |
| 5 | n-Butylamine | Benzene | None | 24 | 85 | [2] |
| 6 | Diethylamine | Benzene | None | 48 | 78 | [2] |
Table 2: Michael Addition of Thiols to this compound
| Entry | Thiol Nucleophile | Solvent | Catalyst | Time (min) | Yield (%) | Reference |
| 1 | Thiophenol | None | None | 30 | 93 | [4] |
| 2 | 4-Chlorothiophenol | None | None | 15 | 98 | [4] |
| 3 | Benzylthiol | None | None | 45 | 76 | [4] |
| 4 | N-acetyl-L-cysteine | PBS (pH 7.4) | None | - | - | [5] |
| 5 | Hexanethiol | - | Triethylamine | - | >99 | [6][7] |
| 6 | 2-Phenylethanethiol | Methanol-d4 | None | 60 | ~88 (equilibrium) | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Benzhydrylsulfonyl)ethan-1-amine from this compound and Benzylamine
This protocol describes a typical Michael addition of a primary amine to this compound.
Materials:
-
This compound
-
Benzylamine
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add benzylamine (1.1 eq) dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary, although in many cases the product is of sufficient purity after solvent removal.
Protocol 2: Synthesis of S-(2-(Methylsulfonyl)ethyl)-L-cysteine from this compound and L-Cysteine
This protocol illustrates the reaction of MVS with a biologically relevant thiol.
Materials:
-
This compound
-
L-cysteine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction vessel
-
Stirrer
Procedure:
-
Dissolve L-cysteine in PBS (pH 7.4) to a final concentration of 10 mM.
-
Add this compound to the L-cysteine solution in a 1:1 molar ratio.
-
Incubate the reaction mixture at 37°C with continuous stirring.
-
The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
The resulting product, S-(2-(methylsulfonyl)ethyl)-L-cysteine, can be purified by preparative HPLC if required.
Applications in Drug Development: Covalent Inhibition of Cysteine Proteases
This compound and its derivatives are widely employed as "warheads" in the design of targeted covalent inhibitors, particularly for cysteine proteases. The thiol group of the active site cysteine residue acts as a nucleophile, attacking the vinyl sulfone to form a stable, irreversible thioether linkage, thereby inactivating the enzyme.
Inhibition of Cathepsin L in Cancer Metastasis
Cathepsin L is a lysosomal cysteine protease that is often overexpressed in various cancers and plays a crucial role in tumor progression and metastasis.[9][10] It contributes to the degradation of the extracellular matrix (ECM), facilitating cancer cell invasion.[11][12] Inhibitors containing a vinyl sulfone moiety can covalently bind to the active site cysteine of Cathepsin L, blocking its proteolytic activity and thereby inhibiting cancer cell invasion and metastasis.[13]
Figure 2: Inhibition of Cathepsin L-mediated ECM degradation by a this compound inhibitor.
Inhibition of Chikungunya Virus nsP2 Protease
Chikungunya virus (CHIKV) is a mosquito-borne alphavirus that causes debilitating joint pain. The viral replication machinery relies on a polyprotein precursor that is cleaved into individual non-structural proteins (nsP1-4) by the viral nsP2 protease, a cysteine protease.[10][14][15] The processing of this polyprotein is essential for the formation of a functional replication complex.[16] Vinyl sulfone-based inhibitors can covalently modify the active site cysteine of the nsP2 protease, preventing polyprotein processing and thereby inhibiting viral replication.[17]
Figure 3: Inhibition of CHIKV nsP2 protease and replication by a this compound inhibitor.
Conclusion
This compound is a powerful and versatile tool in the arsenal (B13267) of organic chemists and drug discovery scientists. Its predictable and efficient reactivity as a Michael acceptor allows for the straightforward synthesis of a diverse range of molecular architectures. Furthermore, its ability to act as a covalent warhead for inhibiting cysteine proteases has positioned it as a valuable privileged scaffold in the development of novel therapeutics for a variety of diseases, from cancer to viral infections. The data and protocols presented in this guide provide a solid foundation for researchers to explore and exploit the full potential of this compound in their own research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. performance - GraphViz Dot very long duration of generation - Stack Overflow [stackoverflow.com]
- 3. LabXchange [labxchange.org]
- 4. scienceopen.com [scienceopen.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 9. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 10. Interdomain Flexibility of Chikungunya Virus nsP2 Helicase-Protease Differentially Influences Viral RNA Replication and Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cysteine cathepsins and extracellular matrix degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. DSpace [repository.kaust.edu.sa]
- 15. Full length and protease domain activity of chikungunya virus nsP2 differ from other alphavirus nsP2 proteases in recognition of small peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rcsb.org [rcsb.org]
The Michael Addition Reaction of Methyl Vinyl Sulfone with Thiols and Amines: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl vinyl sulfone (MVS) is a prominent member of the vinyl sulfone class of compounds, characterized by a vinyl group attached to a methylsulfonyl moiety. This electron-withdrawing sulfonyl group renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack. This reactivity profile makes MVS and its derivatives valuable tools in various scientific disciplines, particularly in the realm of chemical biology and drug development. The reaction of MVS with nucleophiles, primarily through a Michael-type addition, allows for the formation of stable covalent bonds with biological macromolecules. This guide provides an in-depth technical overview of the reactivity of this compound with two key classes of biological nucleophiles: thiols and amines.
Core Reactivity: The Michael Addition
The principal reaction of this compound with nucleophiles such as thiols and amines is the Michael addition, also known as conjugate addition. In this reaction, the nucleophile adds to the electrophilic β-carbon of the vinyl group, leading to the formation of a stable carbon-heteroatom bond. The reaction is typically thermodynamically favorable and can proceed under mild conditions.
The general mechanism involves the attack of the nucleophile on the β-carbon, which results in the formation of a resonance-stabilized carbanion intermediate. This intermediate is then protonated, yielding the final adduct. The rate of the Michael addition is influenced by several factors, including the nucleophilicity of the attacking species, the solvent, pH, and the presence of catalysts.
Reactivity with Thiols
Thiols, particularly the thiol group of cysteine residues in proteins, are potent nucleophiles for Michael addition to this compound. The reaction is especially efficient at physiological pH, where a significant portion of the thiol group exists as the more nucleophilic thiolate anion. This high reactivity and selectivity for cysteine have made vinyl sulfones, including MVS, a popular "warhead" for the design of targeted covalent inhibitors (TCIs) that irreversibly bind to cysteine residues in the active or allosteric sites of enzymes.[1][2]
Studies have shown that vinyl sulfones react selectively and more rapidly with thiols compared to other Michael acceptors like acrylates. For instance, ethyl vinyl sulfone reacts with hexanethiol approximately seven times faster than hexyl acrylate.[3][4] This selectivity is advantageous in biological systems where a multitude of potential nucleophiles are present.
Reactivity with Amines
Primary and secondary amines also readily undergo Michael addition with this compound. The uncatalyzed addition of amines to vinyl sulfones has been shown to be first-order with respect to the vinyl sulfone and second-order with respect to the amine.[3] This suggests a mechanism where one amine molecule acts as the nucleophile while a second amine molecule may assist in the proton transfer step. While vinyl sulfones can react with the ε-amino group of lysine (B10760008) residues in proteins, the reaction with thiols is generally faster and more selective under physiological conditions.
Quantitative Reactivity Data
A comprehensive understanding of the reactivity of this compound requires quantitative kinetic and yield data. The following tables summarize available data for the Michael addition of various thiols and amines to vinyl sulfones. It is important to note that specific kinetic parameters for this compound are not always available in the literature; in such cases, data for structurally similar vinyl sulfones are provided as a reference.
| Nucleophile | Vinyl Sulfone | Catalyst | Solvent | Temperature (°C) | Second-Order Rate Constant (k) | Reference |
| Hexanethiol | Ethyl Vinyl Sulfone | Base | Not Specified | Not Specified | ~7x faster than with hexyl acrylate | [4] |
| 2'-(phenethyl)thiol | Phenyl Vinyl Sulfonate | Not Specified | Not Specified | Not Specified | ~3000x more reactive than N-benzyl vinyl sulfonamide | [5] |
| Glutathione | Vinyl Sulfone (on surface) | - | Aqueous Buffer | 25 | k_obs = 0.057 min⁻¹ (pseudo-first-order) | [6] |
| Ethanethiol | This compound | Triethylamine | Tetrahydrofuran | Room Temp | Rate coefficients calculated (ab initio) | [2] |
| Nucleophile | Vinyl Sulfone | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| N(H)Me-substituted vinyl sulfone | 2-phenylethanethiol | - | d4-MeOD | 27 | ~88% (at equilibrium) | [1] |
| Various amines | Methyl Vinyl Ketone | α-amylase | Not Specified | Not Specified | Not Specified | [7] |
| N-Boc α-amino acids | Various vinyl sulfones | Photocatalyst | 1,4-dioxane | 50 | 68-84 | [8][9] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and application of this compound adducts. Below are representative protocols for the reaction of MVS with a thiol (N-acetylcysteine) and an amine (glycine), as well as a general protocol for protein labeling.
Protocol 1: Reaction of this compound with N-Acetylcysteine
This protocol describes the synthesis of S-(2-(methylsulfonyl)ethyl)-N-acetylcysteine.
Materials:
-
This compound (MVS)
-
N-acetylcysteine (NAC)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Dissolve N-acetylcysteine (1.0 eq) in 0.1 M phosphate buffer (pH 7.4) to a final concentration of 10 mM.
-
Add this compound (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to pH 2 with 1 M HCl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Characterize the resulting product by ¹H NMR and mass spectrometry to confirm the formation of S-(2-(methylsulfonyl)ethyl)-N-acetylcysteine.
Protocol 2: Reaction of this compound with Glycine (B1666218)
This protocol outlines the synthesis of N-(2-(methylsulfonyl)ethyl)glycine.
Materials:
-
This compound (MVS)
-
Glycine
-
Sodium bicarbonate
-
Deionized water
-
Dowex 50WX8 resin (H⁺ form)
-
Lyophilizer
Procedure:
-
Dissolve glycine (1.0 eq) and sodium bicarbonate (2.2 eq) in deionized water.
-
Add this compound (1.1 eq) to the solution.
-
Stir the reaction mixture at 40°C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and acidify with Dowex 50WX8 resin to pH 3.
-
Filter the resin and wash with deionized water.
-
Concentrate the filtrate under reduced pressure.
-
Add ethanol to the concentrated solution to precipitate the product.
-
Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.
-
Further purify the product by recrystallization or lyophilization.
-
Characterize the final product by ¹H NMR and mass spectrometry.
Protocol 3: General Protocol for Protein Labeling with a Vinyl Sulfone Reagent
This protocol provides a general workflow for the covalent modification of cysteine residues in a protein.[9]
Materials:
-
Protein with accessible cysteine residue(s) in a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
Vinyl sulfone-containing labeling reagent (dissolved in a water-miscible organic solvent like DMSO or DMF).
-
Reducing agent (e.g., TCEP or DTT), if cysteines are disulfide-bonded.
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Protein Preparation (if necessary): If the target cysteine residues are involved in disulfide bonds, reduce the protein by incubating with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature. Remove the excess reducing agent by buffer exchange.
-
Conjugation: Add the vinyl sulfone reagent (typically a 5-20 fold molar excess over the protein) to the protein solution. Ensure the final concentration of the organic solvent is low (<10% v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.
-
Quenching: Add a molar excess of a quenching reagent like N-acetylcysteine to consume any unreacted vinyl sulfone. Incubate for 30-60 minutes.
-
Purification: Purify the protein conjugate using a suitable method like size-exclusion chromatography to remove excess reagents and byproducts.
-
Characterization: Characterize the final conjugate to determine the extent of labeling using techniques such as mass spectrometry or SDS-PAGE.
Applications in Drug Development and Chemical Biology
The selective and robust reactivity of this compound and its derivatives with biological nucleophiles has led to their widespread use in drug discovery and as chemical probes.
Targeted Covalent Inhibitors
The ability of vinyl sulfones to covalently modify cysteine and histidine residues has been extensively exploited in the design of targeted covalent inhibitors (TCIs).[1] These inhibitors offer several advantages, including increased potency, prolonged duration of action, and the potential to overcome drug resistance.
Inhibition of Carbonic Anhydrase IX (CAIX): Some vinyl sulfone-based compounds have been developed as inhibitors of carbonic anhydrase IX (CAIX), a transmembrane enzyme overexpressed in many hypoxic tumors.[10][11] In an innovative prodrug strategy, a "pre-vinylsulfone" compound is designed to be activated within the enzyme's active site. A basic residue, such as histidine, in the active site facilitates a β-elimination reaction, generating the reactive vinyl sulfone moiety in situ. This newly formed vinyl sulfone then rapidly reacts with a nearby nucleophilic residue (e.g., another histidine), forming a covalent bond and irreversibly inhibiting the enzyme.[10][11] Downstream effects of CAIX inhibition include disruption of pH regulation, which can lead to increased intracellular acidification and subsequently trigger apoptosis through pathways involving p53 and caspases.[10][12]
Inhibition of Viral Proteases (e.g., nsP2 Protease): Vinyl sulfone-based inhibitors have also shown promise as antiviral agents. For example, they have been developed to target the nsP2 cysteine protease of alphaviruses like Chikungunya virus.[12][13] The nsP2 protease is essential for processing the viral polyprotein, a critical step in the viral replication cycle. By covalently modifying the catalytic cysteine residue in the active site of nsP2, vinyl sulfone inhibitors block this processing, thereby halting viral replication.[13][14][15]
Caption: Inhibition of Carbonic Anhydrase IX by vinyl sulfones disrupts pH homeostasis, leading to apoptosis.
Caption: Vinyl sulfone inhibitors block viral replication by covalently modifying the nsP2 protease.
Bioconjugation and Chemical Probes
The thiol-selective reactivity of vinyl sulfones makes them excellent reagents for bioconjugation. They are used to attach various labels, such as fluorescent dyes or biotin, to proteins for detection and analysis. The stability of the resulting thioether bond is a significant advantage over other chemistries, such as maleimide-thiol conjugation, which can be reversible under certain conditions.
References
- 1. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nsP2 Protease Inhibitor Blocks the Replication of New World Alphaviruses and Offer Protection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression of alphavirus nonstructural protein 2 (nsP2) in mosquito cells inhibits viral RNA replication in both a protease activity-dependent and -independent manner | Publication | The Pirbright Institute [pirbright.ac.uk]
- 15. researchgate.net [researchgate.net]
Spectroscopic Analysis of Methyl Vinyl Sulfone: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for methyl vinyl sulfone (CAS No: 3680-02-2), a key reagent and building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Data Presentation
The following sections summarize the key spectroscopic data for this compound. The data is presented in a structured format to facilitate analysis and comparison.
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of this compound. The molecule, with the structure CH₃SO₂CH=CH₂, presents a distinct set of signals in both ¹H and ¹³C NMR spectra.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ) ppm (Predicted Range) | Multiplicity | Coupling Constants (J) Hz (Typical Values) |
| -SO₂CH = | 6.8 - 7.2 | dd | J (trans) = ~16 Hz, J (cis) = ~9 Hz |
| =CH ₂ (trans to -SO₂R) | 6.2 - 6.5 | d | J (trans) = ~16 Hz |
| =CH ₂ (cis to -SO₂R) | 6.0 - 6.3 | d | J (cis) = ~9 Hz |
| -CH ₃ | 2.9 - 3.2 | s | - |
Note: Specific, experimentally-derived chemical shifts and coupling constants were not available in the searched literature. Values are estimated based on typical ranges for vinyl sulfones. Spectra are available from sources such as Sigma-Aldrich and ChemicalBook for direct interpretation.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) ppm (Predicted Range) |
| -SO₂C H= | 135 - 145 |
| =C H₂ | 125 - 135 |
| -C H₃ | 40 - 45 |
Note: Experimentally-derived chemical shifts were not explicitly listed in the search results. Values are based on typical ranges for similar functional groups. Spectra are available from various chemical suppliers and databases.[1][2]
1.2. Infrared (IR) Spectroscopy
IR spectroscopy reveals the key functional groups present in this compound, particularly the sulfone and vinyl moieties.
Table 3: IR Absorption Data for this compound
| Functional Group | Absorption Range (cm⁻¹) | Bond Vibration |
| Vinyl C-H | 3100 - 3000 | Stretch |
| Methyl C-H | 3000 - 2850 | Stretch |
| C=C | 1680 - 1640 | Stretch |
| S=O | 1350 - 1300 | Asymmetric Stretch |
| S=O | 1160 - 1120 | Symmetric Stretch |
| C-S | 800 - 600 | Stretch |
Note: These are characteristic absorption ranges. Specific peak values can be obtained from spectra provided by sources like ChemicalBook and SpectraBase.[3]
1.3. Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight of approximately 106.14 g/mol .[1]
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Putative Fragment |
| 106 | Moderate | [M]⁺, [C₃H₆O₂S]⁺ |
| 79 | High | [CH₃SO₂]⁺ |
| 65 | High | [SO₂H]⁺ |
| 63 | High | [CH₃S]⁺ |
| 43 | High | [C₂H₃O]⁺ or [C₃H₇]⁺ |
| 27 | High | [C₂H₃]⁺ |
Note: Data compiled from multiple sources. Relative intensities can vary based on instrumentation and experimental conditions.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of spectroscopic data. The following protocols are representative of standard procedures for obtaining the data presented above.
2.1. NMR Spectroscopy Protocol
-
Sample Preparation: A sample of this compound (approx. 5-10 mg) is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: The spectrum is acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrum is acquired with proton decoupling, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio for all carbon signals.
-
Data Processing: The raw Free Induction Decay (FID) data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
2.2. IR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid): A single drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are pressed together to form a thin liquid film.
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]
-
Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to generate the final spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
2.3. Mass Spectrometry Protocol
-
Sample Introduction: The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS) or direct infusion. For GC-MS, a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.
-
Instrumentation: An electron ionization (EI) mass spectrometer is used.
-
Ionization: In the ion source, molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Visualization
The following diagram illustrates a generalized workflow for the complete spectroscopic characterization of a known chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Mechanism of Action of Methyl Vinyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl vinyl sulfone (MVS) is a small, electrophilic molecule that functions as a covalent modifier of biological macromolecules. Its primary mechanism of action is through a Michael-type addition reaction, predominantly with nucleophilic cysteine residues in proteins. This irreversible modification can lead to the inactivation of enzymes and the disruption of cellular signaling pathways. While MVS itself is a relatively simple molecule, the vinyl sulfone moiety is a key "warhead" incorporated into the design of more complex and targeted covalent inhibitors for a range of therapeutic targets, including proteases and phosphatases. This guide provides a comprehensive overview of the chemical basis of MVS's activity, quantitative insights into its reactivity, detailed experimental protocols for its study, and a depiction of its potential impact on cellular signaling.
Core Mechanism of Action: Covalent Modification via Michael Addition
This compound (C₃H₆O₂S) is an α,β-unsaturated sulfone. The electron-withdrawing nature of the sulfone group renders the β-carbon of the vinyl group electrophilic and susceptible to nucleophilic attack.[1][2] In a biological context, the most prominent nucleophiles are the side chains of specific amino acids.
The primary mechanism of action of MVS is the irreversible covalent modification of proteins through a Michael addition reaction.[1] While it can react with other nucleophilic residues such as lysine (B10760008) and histidine, its highest reactivity is towards the thiol group of cysteine residues.[3] This reaction is particularly favored at physiological or slightly alkaline pH, where a greater proportion of cysteine residues exist in the more nucleophilic thiolate anion form.[4]
The reaction proceeds as follows: the thiolate anion of a cysteine residue attacks the β-carbon of the vinyl group, forming a stable thioether bond. This covalent modification is essentially irreversible under physiological conditions.[3]
It is important to note that while the vinyl sulfone moiety is a potent electrophile, the reactivity of MVS itself is not as high as more complex vinyl sulfone-containing molecules that have additional structural features to enhance binding to specific protein targets.[5] In fact, one study noted that this compound had no significant inhibitory effect on the protein tyrosine phosphatase YopH, even at a high concentration of 20 mM over a prolonged period.[5] This suggests that MVS's reactivity is often not sufficient for potent biological activity without a guiding molecular structure to increase its effective concentration at a target site.
Quantitative Data on Reactivity
| Reaction System | Reactant | pH | Observed Rate Constant (k_obs) | Reference |
| Vinyl Sulfone-Functionalized Self-Assembled Monolayer | Glutathione (B108866) (GSH) | 7.5 | 0.057 min⁻¹ | [6][7] |
This table summarizes the pseudo-first-order rate constant for the reaction of a vinyl sulfone immobilized on a surface with glutathione in solution. While not identical to MVS in solution, it provides an indication of the reactivity of the vinyl sulfone moiety with a key biological thiol.
The reactivity of more complex vinyl sulfone-containing molecules has been characterized, often in the context of enzyme inhibition. These values, while not directly applicable to MVS, highlight the potency that can be achieved by incorporating the vinyl sulfone warhead into a targeted molecular scaffold.
| Inhibitor | Target Enzyme | IC₅₀ | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| RA-0002034 (a β-amidothis compound) | Chikungunya nsP2 Cysteine Protease | 58 ± 17 nM | 6.4 x 10³ | [8][9] |
| A related β-amidothis compound (1a) | Chikungunya nsP2 Cysteine Protease | 60 nM | Not Reported | [10][11] |
Experimental Protocols
Assay for Thiol Reactivity using NMR Spectroscopy
This protocol allows for the direct observation of the reaction between MVS and a model thiol, such as N-acetylcysteine (NAC), to confirm the Michael addition mechanism.
Materials:
-
This compound (MVS)
-
N-acetylcysteine (NAC)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of MVS in the chosen deuterated solvent.
-
Prepare a stock solution of NAC in the same deuterated solvent.
-
Acquire a baseline ¹H NMR spectrum of the NAC solution.
-
Add a molar excess of the MVS stock solution to the NAC solution in the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra over time.
-
Analysis: Monitor the disappearance of the vinyl proton signals of MVS and the appearance of new signals corresponding to the MVS-NAC adduct. The change in the chemical shifts of the protons adjacent to the sulfur in NAC will also indicate adduct formation.[12]
Enzyme Inhibition Assay
This protocol can be used to determine the inhibitory potential of MVS against a target enzyme, particularly one with a known or suspected catalytic cysteine.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
This compound (MVS) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader or spectrophotometer
Procedure for IC₅₀ Determination:
-
Prepare a series of dilutions of MVS in the assay buffer.
-
In a microplate, add the target enzyme to each well.
-
Add the different concentrations of MVS to the wells and pre-incubate for a defined period (e.g., 30 minutes) to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Analysis: Plot the enzyme activity against the logarithm of the MVS concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13]
Proteomic Target Identification using Mass Spectrometry
This protocol outlines a general workflow to identify the protein targets of MVS in a complex biological sample, such as a cell lysate.
Materials:
-
Cell culture and lysis reagents
-
This compound (MVS)
-
Dithiothreitol (DTT) and iodoacetamide (B48618) (IAM)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Treat cultured cells with MVS at a desired concentration and for a specific duration. A vehicle-treated control is essential.
-
Cell Lysis: Harvest the cells and lyse them to release the proteins.
-
Protein Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate any remaining free cysteines with IAM. This step ensures that only the cysteines modified by MVS are not alkylated by IAM.
-
Proteolytic Digestion: Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized proteomics software to search the MS/MS data against a protein sequence database. The search parameters should include a variable modification on cysteine residues corresponding to the mass of MVS (106.00885 Da).[2] Peptides identified with this modification are direct targets of MVS.[14][15]
Visualizations of Mechanisms and Workflows
Signaling Pathways
Caption: Potential disruption of a kinase cascade by MVS covalent modification.
Experimental Workflows
Caption: A typical experimental workflow for identifying protein targets of MVS.
Conclusion
This compound acts as a covalent modifier of proteins, primarily through the Michael addition to cysteine residues. This fundamental mechanism of action makes it a valuable tool for chemical biology and a foundational scaffold for the design of targeted covalent inhibitors. While MVS itself may lack the potency and specificity for direct therapeutic applications, understanding its reactivity through quantitative analysis and detailed experimental protocols is essential for the rational design of next-generation covalent drugs. The workflows and conceptual frameworks presented in this guide provide a robust starting point for researchers aiming to investigate and harness the reactivity of the vinyl sulfone pharmacophore.
References
- 1. Methyl vinyl sulphone: a new class of Michael-type genotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C3H6O2S | CID 19354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers for bioactive ligand immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. iris.uniupo.it [iris.uniupo.it]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 15. Mass spectrometry based targeted protein quantification: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of methyl vinyl sulfone in common lab solvents.
An In-depth Technical Guide to the Solubility and Stability of Methyl Vinyl Sulfone in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (MVS) is a key chemical intermediate and a potent Michael acceptor frequently utilized in organic synthesis and drug development, particularly as a covalent modifier of target proteins. A thorough understanding of its solubility and stability in common laboratory solvents is critical for its effective handling, storage, and application in experimental settings. This guide provides a comprehensive overview of the physicochemical properties of MVS, focusing on its solubility profile and chemical stability. It includes available quantitative and qualitative data, detailed experimental protocols for solubility and stability assessment, and graphical representations of its primary reaction pathway and a typical stability testing workflow.
Introduction to this compound (MVS)
This compound (CAS: 3680-02-2, Formula: C₃H₆O₂S) is an organosulfur compound featuring a vinyl group attached to a sulfone.[1] This structure makes the vinyl group electron-deficient and highly susceptible to nucleophilic attack, a characteristic that defines its chemical reactivity and biological activity.[1][2] It is widely employed as an irreversible inhibitor of cysteine proteases and as a versatile building block in chemical synthesis.[3] Given its high reactivity, particularly towards biological nucleophiles like thiols and amines, careful consideration of its stability in various solvent systems is paramount for reproducible and reliable experimental outcomes.[4]
Solubility Profile of this compound
The solubility of MVS is governed by its polarity. The sulfone group imparts significant polarity, allowing it to dissolve in polar solvents.
Quantitative Solubility Data
Quantitative solubility data for this compound in common organic laboratory solvents is not widely reported in the literature. However, its solubility in water has been documented.
| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) |
| Water | H₂O | 10 - 50[1][5][6] | 17.2 (63 °F)[1][5][6] |
Qualitative Solubility Data
Based on its polar nature and available descriptions, the following qualitative solubility profile can be inferred.
| Solvent | Type | Expected Solubility | Rationale |
| Water | Protic, Polar | Soluble[5][7][8] | High polarity and potential for hydrogen bonding with the sulfone oxygens. |
| Alcohols (Methanol, Ethanol) | Protic, Polar | Soluble[1] | "Like dissolves like" principle; MVS is polar. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Likely Soluble | High polarity of DMSO should facilitate dissolution. |
| Dimethylformamide (DMF) | Aprotic, Polar | Likely Soluble | High polarity of DMF should facilitate dissolution. |
| Acetone | Aprotic, Polar | Likely Soluble | Moderate polarity should allow for some degree of solubility. |
| Acetonitrile (B52724) | Aprotic, Polar | Likely Soluble | Moderate polarity should allow for some degree of solubility. |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Sparingly Soluble / Insoluble | Mismatch in polarity. |
| Hexanes | Aprotic, Nonpolar | Insoluble | Significant mismatch in polarity. |
Stability and Reactivity of this compound
MVS is a reactive compound, and its stability is highly dependent on the storage conditions and the chemical environment.
General Stability and Storage
-
General Stability: MVS is considered stable under normal, ambient storage conditions.[9]
-
Incompatibilities: It is incompatible with strong oxidizing agents and can react exothermically with reducing agents.[6][7][10]
-
Polymerization: In the presence of initiators or catalysts, such as acids, MVS can undergo exothermic polymerization.[5][6][7] Commercial preparations are often stabilized with inhibitors like p-tert-butylphenol to prevent this.
-
Storage: It is recommended to store MVS at ambient or refrigerated temperatures (2-8°C) in a tightly sealed container, away from incompatible substances.[5][10]
Reactivity as a Michael Acceptor
The primary mode of reactivity for MVS is the Michael-type 1,4-addition of nucleophiles across its activated double bond. This reaction is central to its utility in drug development for forming covalent bonds with target proteins.
-
Reaction with Thiols: MVS reacts readily and selectively with thiols (e.g., cysteine residues) under physiological conditions (pH 7-9).[11]
-
Reaction with Amines: The reaction with amines (e.g., lysine (B10760008) residues) is generally slower and requires a more alkaline pH (e.g., >9.0) to proceed efficiently.[11]
-
Hydrolytic Stability: While generally water-soluble, MVS can be susceptible to hydrolysis, especially under basic conditions, which can compete with the desired nucleophilic addition. The hydrolytic stability of related vinyl sulfone dyes has been shown to be slower in certain non-aqueous environments compared to aqueous solutions.[12]
The reaction pathway for the Michael addition of a thiol to this compound is depicted below.
Caption: Michael Addition pathway of MVS with a thiol.
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol provides a general method for assessing the solubility of MVS in a range of solvents.
-
Preparation: Aliquot approximately 2-5 mg of this compound into separate small, clean, and dry test tubes or vials.
-
Solvent Addition: To the first vial, add the chosen solvent (e.g., water, ethanol, DMSO) dropwise, starting with 0.1 mL.
-
Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background for any undissolved material. A compound is considered "soluble" if a clear, homogenous solution is formed.
-
Incremental Addition: If the compound has not fully dissolved, continue adding the solvent in 0.1 mL increments up to a total volume of 1 mL. Record the volume at which dissolution occurs.
-
Classification:
-
Soluble: Dissolves completely in ≤ 1 mL of solvent.
-
Sparingly Soluble: Partial dissolution is observed.
-
Insoluble: No significant dissolution is observed.
-
-
Repeat: Repeat steps 2-6 for each common laboratory solvent of interest.
Protocol for Assessing Chemical Stability via Stability-Indicating HPLC
This protocol outlines a forced degradation study to assess the stability of MVS under various stress conditions, a critical step in drug development.
-
Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of resolving this compound from potential degradants. A C18 column with a gradient elution using a mobile phase of water (with 0.1% formic acid) and acetonitrile is a common starting point.[4] A photodiode array (PDA) detector is recommended to monitor peak purity.
-
Stock Solution Preparation: Prepare a stock solution of MVS in a suitable solvent where it is known to be stable (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
-
Control Sample: Dilute the stock solution with the initial solvent (e.g., acetonitrile/water) and keep it at 4°C.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze all control, stressed, and time-point samples by the validated stability-indicating HPLC method.
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent MVS peak over time.
-
Observe the formation and increase of any new peaks (degradants).
-
Calculate the percentage of MVS remaining at each time point relative to the control sample.
-
If possible, calculate the degradation rate constant and half-life (t₁/₂) under each condition.
-
The workflow for this stability assessment is visualized below.
Caption: Workflow for assessing MVS stability via HPLC.
Conclusion
This compound is a valuable but highly reactive chemical. It is soluble in water and other polar solvents, a property that facilitates its use in aqueous buffers for biological applications. Its stability is a critical consideration; it is susceptible to polymerization and degradation, particularly through Michael addition reactions with nucleophiles or hydrolysis under basic conditions. The protocols provided in this guide offer a framework for researchers to systematically evaluate the solubility and stability of MVS in their specific experimental systems. A comprehensive understanding and characterization of these properties are essential for ensuring the success and reproducibility of research and development activities involving this versatile compound.
References
- 1. japsonline.com [japsonline.com]
- 2. Methyl vinyl sulphone: a new class of Michael-type genotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound = 97 3680-02-2 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 3680-02-2 [m.chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Methyl Vinyl Sulfone: A Technical Guide to Commercial Sources, Purity, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of methyl vinyl sulfone (MVS), a valuable reagent in organic synthesis and drug development. This document details its commercial availability, purity grades, and provides cited experimental protocols for its synthesis and purification.
Commercial Sources and Purity Grades
This compound is commercially available from a variety of chemical suppliers in several purity grades. The most common grades are 95%, ≥96%, and ≥97%. It is important for researchers to note that the stated purity on the label may be a minimum specification, and the actual purity of a specific lot can be higher. For instance, a certificate of analysis for a 95% stabilized grade from one supplier showed an actual purity of 98.2%. For applications requiring the highest purity, it is recommended to consult the supplier's specific lot analysis.
Below is a summary of major commercial suppliers and the typical purity grades they offer.
| Supplier | Stated Purity Grade(s) | Notes |
| Sigma-Aldrich (Merck) | ≥97% | Often contains p-tert-butylphenol as a stabilizer. |
| Thermo Scientific Chemicals (part of Thermo Fisher Scientific) | 95% (stabilized) | A certificate of analysis for a 95% grade indicated an actual purity of 98.2%. |
| Aladdin Scientific | ≥96%[1] | Available in various quantities. |
| Santa Cruz Biotechnology | Not specified, refer to Certificate of Analysis[2] | Offered for research use. |
| A Chemtek | Purity not specified on the product page[3] | Certificate of Analysis available upon request. |
| India Fine Chemicals | Purity not specified on the product page | Inquire for details.[4] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of this compound, based on established laboratory procedures.
Synthesis of this compound from 2-(Methylsulfonyl)ethanol (B46698)
This method involves the reaction of 2-(methylsulfonyl)ethanol with methanesulfonyl chloride in the presence of a base.
Materials:
-
2-(Methylsulfonyl)ethanol
-
Triethylamine (B128534) (TEA)
-
Methanesulfonyl chloride
-
Saturated aqueous sodium hydrogen carbonate solution
-
2N Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate
Procedure: [5]
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-(methylsulfonyl)ethanol (1 g, 8.05 mmol) and triethylamine (1.23 mL, 8.85 mmol) in dichloromethane (10 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (0.68 mL, 8.85 mmol) dropwise to the reaction mixture.
-
Continue stirring the mixture at 0 °C for 1.5 hours.
-
After the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium hydrogen carbonate.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash them sequentially with saturated aqueous sodium hydrogen carbonate and 2N HCl.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure to yield the crude product.
Purification of this compound
Purification of the crude this compound is typically achieved by vacuum distillation. For higher purity, a fractional distillation apparatus can be employed.
Procedure for Vacuum Distillation:
-
Assemble a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask with a stir bar.
-
Gradually apply vacuum and heat the flask.
-
Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 115-117 °C at 19 mmHg).
For enhanced purification, passing the crude product through a column of alumina (B75360) before distillation can remove polar impurities.[6]
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
References
The Kinetics of Covalent Modification: An In-depth Technical Guide to the Reaction of Methyl Vinyl Sulfone with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl vinyl sulfone (MVS) is a prominent member of the vinyl sulfone class of compounds, characterized by its potent and typically irreversible reactivity towards nucleophiles. This reactivity profile has established MVS and its derivatives as invaluable tools in proteomics for protein labeling and as "warheads" in the design of targeted covalent inhibitors for drug discovery.[1][2][3] The fundamental reaction underpinning these applications is the Michael-type addition, a conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated sulfone.[4] Understanding the kinetics of this reaction with the nucleophilic side chains of amino acids is critical for predicting protein modification, designing selective inhibitors, and controlling conjugation reactions. This guide provides a detailed examination of the core reaction kinetics, experimental methodologies, and the factors governing the interaction between this compound and key amino acid residues.
Core Reaction Mechanism: The Michael Addition
The reaction between this compound and nucleophilic amino acid residues proceeds via a Michael-type addition mechanism. The electron-withdrawing sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.
The primary amino acid targets for MVS in proteins are those with highly nucleophilic side chains:
-
Cysteine: The thiol group (-SH) of cysteine is the most potent nucleophile among the common amino acids, particularly in its deprotonated thiolate form (-S⁻).[5] Consequently, cysteine is the preferential target for vinyl sulfones.[1]
-
Lysine (B10760008): The ε-amino group (-NH₂) of lysine is also nucleophilic and can react with MVS, especially at alkaline pH where the amine is deprotonated.[6][7]
-
Histidine: The imidazole (B134444) ring of histidine can act as a nucleophile, though its reactivity is generally lower than that of cysteine and lysine.[6]
The reaction is generally considered irreversible, forming a stable thioether or amine linkage.[1] This covalent and permanent bond is the basis for the utility of vinyl sulfones as irreversible inhibitors in drug design.[1][8]
Quantitative Kinetic Data
The rate of reaction between vinyl sulfones and amino acids is highly dependent on the specific amino acid, pH, and the structure of the vinyl sulfone itself. While specific second-order rate constants for this compound are not abundantly available in the literature, data from closely related vinyl sulfones provide valuable insights into the reaction kinetics.
Reaction Rate Constants
The following tables summarize key kinetic data for the reaction of vinyl sulfones with amino acids and related nucleophiles.
| Michael Acceptor | Nucleophile | pH | Rate Constant | Units | Reference |
| Divinyl Sulfone | Glycine (B1666218) | 9.2 | (4.84 ± 0.58) x 10⁻¹ | M⁻¹s⁻¹ | [9] |
| Divinyl Sulfone | Bovine Serum Albumin | 9.2 | (2.97 ± 0.31) x 10⁻² | M⁻¹s⁻¹ | [9] |
| Divinyl Sulfone | α-Casein | 9.2 | (2.38 ± 0.49) x 10⁻² | M⁻¹s⁻¹ | [9] |
Table 1: Second-order rate constants for the reaction of divinyl sulfone with the amino groups of glycine and proteins in aqueous solution at 30°C.
| Michael Acceptor Surface | Ligand (Nucleophile) | pH | Observed Rate Constant (k_obs) | Units | Reference |
| Vinyl Sulfone SAM | Glutathione (thiol) | 7.5 | 0.057 | min⁻¹ | [10][11] |
| Vinyl Sulfone SAM | ab-NTA (amine) | 8.5 | 0.011 | min⁻¹ | [10][11] |
| Vinyl Sulfone SAM | Mannose (hydroxyl) | 10.5 | 0.009 | min⁻¹ | [10][11] |
Table 2: Pseudo-first-order rate constants for the reaction of various nucleophilic ligands with a vinyl sulfone-functionalized self-assembled monolayer (SAM).
Factors Influencing Reaction Kinetics
Several factors critically influence the rate and selectivity of the Michael addition of amino acids to this compound.
-
Nucleophilicity: The intrinsic nucleophilicity of the amino acid side chain is a primary determinant of the reaction rate. Thiols are significantly more nucleophilic than amines at comparable pKa values, making cysteine the most reactive residue.[1][5] Studies have shown that vinyl sulfones react with thiols substantially faster than with amines or other nucleophiles.[1][5]
-
pH: The pH of the reaction medium is arguably the most critical factor for controlling selectivity.[1][5] The reactivity of both cysteine and lysine is dependent on their deprotonation. The pKa of the cysteine thiol group is approximately 8.3, while the ε-amino group of lysine has a pKa of about 10.5.
-
At neutral pH (around 7.0-7.5) , a significant fraction of cysteine residues exist as the highly reactive thiolate anion, while lysine residues are almost entirely protonated and non-nucleophilic. This allows for highly selective modification of cysteine.[5]
-
At alkaline pH (above 9) , the deprotonation of lysine's amino group increases, leading to a higher rate of reaction with lysine residues.[5][6][7]
-
-
Steric Hindrance: The accessibility of the amino acid residue on the protein surface can influence the reaction rate. Buried cysteine or lysine residues will react more slowly than those that are fully exposed to the solvent.[1]
Experimental Protocols
Determining the kinetic parameters of the reaction between MVS and amino acids involves monitoring the reaction progress over time. Several analytical techniques are well-suited for this purpose.
NMR Spectroscopy for Kinetic Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the reaction in real-time by observing the disappearance of reactant signals and the appearance of product signals.
Methodology:
-
Sample Preparation: Prepare separate stock solutions of this compound and the amino acid (e.g., N-acetyl-L-cysteine as a model) in a suitable deuterated buffer (e.g., phosphate (B84403) buffer in D₂O) at a known pH.
-
Initiation of Reaction: Mix the reactant solutions directly in an NMR tube to a final concentration typically in the millimolar range.
-
Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the vinyl protons of MVS (typically in the 6-7 ppm range). The decrease in the integral intensity over time is proportional to the consumption of MVS. Plot the concentration of MVS versus time. The data can then be fitted to the appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the rate constant.
Mass Spectrometry for Adduct Identification
Mass spectrometry (MS) is ideal for confirming the formation of the covalent adduct and identifying the specific site of modification, particularly in complex systems like peptides and proteins.
Methodology:
-
Reaction: Incubate the protein of interest with this compound under controlled pH and temperature conditions for a specific duration.
-
Quenching: Stop the reaction by adding a quenching agent (e.g., a large excess of a small molecule thiol like dithiothreitol) or by denaturation and rapid buffer exchange.
-
Proteolytic Digestion: Digest the modified protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS). The mass spectrometer will measure the mass-to-charge ratio (m/z) of the peptides.
-
Data Analysis: Analyze the MS data to find peptides with a mass increase corresponding to the addition of MVS (molecular weight = 106.14 g/mol ). The MS/MS fragmentation pattern of the modified peptide will then be used to pinpoint the exact amino acid residue that was modified.
Application in Drug Development: Covalent Inhibition of Cysteine Proteases
The selective and robust reactivity of vinyl sulfones towards cysteine has made them a cornerstone for developing covalent inhibitors targeting cysteine proteases. A prime example is the inhibitor K11777 , which targets cruzain, the major cysteine protease of the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[8][12][13]
Cruzain is essential for the parasite's life cycle, involved in replication, differentiation, and evasion of the host immune system.[12][14] By irreversibly binding to the active site cysteine residue (Cys25) of cruzain, K11777 effectively inactivates the enzyme, leading to parasite death.[1][13] This mechanism highlights the power of leveraging fundamental reaction kinetics for therapeutic benefit.
Conclusion
The reaction kinetics of this compound with amino acids are governed by the principles of the Michael addition, with a pronounced selectivity for cysteine residues under physiological pH conditions. This predictable reactivity, influenced primarily by nucleophilicity and pH, allows for controlled protein modification and is a key enabling feature in the design of potent and specific covalent inhibitors. The experimental protocols outlined herein, utilizing common analytical techniques like NMR and mass spectrometry, provide a robust framework for researchers to quantify these kinetics and characterize the resulting modifications, furthering the application of vinyl sulfones in chemical biology and drug discovery.
References
- 1. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Divinyl sulfone as a postdigestion modifier for enhancing the a(1) Ion in MS/MS and postsource decay: potential applications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversible Cysteine Protease Inhibitors Show Promise for a Chagas Disease Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Vitro and In Vivo Studies of the Trypanocidal Properties of WRR-483 against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. Frontiers | Cell signaling during Trypanosoma cruzi invasion [frontiersin.org]
Methodological & Application
Application Notes: Selective Cysteine Labeling in Proteins Using Methyl Vinyl Sulfone
Introduction
Methyl vinyl sulfone (MVS) is a valuable tool for the selective covalent modification of cysteine residues in proteins. This Michael acceptor reacts readily with the nucleophilic thiol group of cysteine under specific conditions, forming a stable thioether linkage. The relatively small size of the this compound moiety minimizes potential steric hindrance and perturbation of protein structure and function. This makes it an effective reagent for a variety of applications in chemical biology, proteomics, and drug development, including protein labeling, activity-based protein profiling, and the generation of antibody-drug conjugates.[1][2]
Mechanism of Action
The labeling reaction proceeds via a Michael-type addition. The thiol group of a cysteine residue acts as a nucleophile, attacking the β-carbon of the vinyl group of this compound. This reaction is highly efficient and forms a stable thioether bond.
Selectivity
The selectivity of this compound for cysteine residues is highly dependent on the reaction pH.[1][2]
-
Neutral to Slightly Acidic pH (6.5-7.5): At this pH range, the thiol group of cysteine (pKa ~8.5) is significantly more nucleophilic than the ε-amino group of lysine (B10760008) (pKa ~10.5) and the imidazole (B134444) group of histidine (pKa ~6.0), which are largely protonated. This allows for the highly selective labeling of cysteine residues.
-
Alkaline pH (>8.0): As the pH increases, the deprotonation of lysine and histidine residues increases their nucleophilicity, leading to potential off-target reactions with these amino acids.[1][3] Therefore, careful control of pH is crucial for achieving selective cysteine modification.
Applications
-
Proteomics and Activity-Based Protein Profiling (ABPP): MVS and other vinyl sulfones can be functionalized with reporter tags (e.g., biotin, fluorophores) to enable the identification and enrichment of specific classes of proteins, such as cysteine proteases.[2]
-
Drug Development: The vinyl sulfone moiety is a key component in the design of targeted covalent inhibitors that irreversibly bind to cysteine residues in the active sites of enzymes.[4]
-
Redox Signaling Studies: Cysteine residues are often involved in redox-sensitive signaling pathways. MVS-based probes can be used to study changes in the oxidation state of specific cysteines, providing insights into cellular responses to oxidative stress. A key pathway studied using this approach is the Keap1-Nrf2 signaling pathway, which is a critical regulator of the cellular antioxidant response.[4][5][6]
Data Presentation
Table 1: Reaction Parameters for Selective Cysteine Labeling with Vinyl Sulfones
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for cysteine selectivity. Higher pH can lead to off-target labeling of lysine and histidine.[1][2] |
| Temperature | 4°C to 37°C | Reaction proceeds efficiently at room temperature. Lower temperatures can be used to slow the reaction rate if needed. |
| Reaction Time | 30 minutes to 24 hours | Reaction time depends on the protein, reagent concentration, and temperature. Pilot experiments are recommended to optimize.[7] |
| Molar Excess of MVS | 1 - 20 fold | A molar excess is typically used to drive the reaction to completion. The optimal excess depends on the protein and the number of accessible cysteines. |
| Buffer | Phosphate, HEPES, Tris | Non-nucleophilic buffers are recommended. Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol). |
| Expected Efficiency | 70 - 95% | Labeling efficiency can be influenced by the accessibility of the cysteine residue and the overall protein structure.[8] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Purified Protein with this compound
This protocol describes a general method for labeling a purified protein containing one or more accessible cysteine residues.
Materials:
-
Purified protein with accessible cysteine residues
-
This compound (MVS)
-
Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
-
Quenching Solution: 1 M β-mercaptoethanol or DTT
-
Desalting column or dialysis tubing
-
Protein concentration assay reagent (e.g., Bradford or BCA)
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein has been stored in a buffer containing reducing agents, these must be removed prior to labeling. This can be achieved by buffer exchange using a desalting column or dialysis.
-
-
Labeling Reaction:
-
Prepare a stock solution of MVS in a compatible organic solvent (e.g., DMSO or DMF).
-
Add the MVS stock solution to the protein solution to achieve the desired molar excess (typically 10-fold). The final concentration of the organic solvent should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Solution to a final concentration of 10-20 mM. This will react with any unreacted MVS.
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove unreacted MVS and quenching reagent by buffer exchange using a desalting column or dialysis against a suitable storage buffer.
-
-
Characterization:
-
Determine the concentration of the labeled protein using a standard protein assay.
-
Confirm labeling by mass spectrometry (LC-MS). The mass of the labeled protein will increase by the mass of the MVS adduct (88.11 Da).
-
Protocol 2: On-Bead Labeling of an Affinity-Purified Protein
This protocol is suitable for labeling a protein that has been purified using affinity chromatography and is bound to the affinity resin.
Materials:
-
Affinity resin with bound protein of interest
-
This compound (MVS)
-
Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Elution Buffer (specific to the affinity tag)
Procedure:
-
Resin Preparation:
-
After binding the protein to the affinity resin, wash the resin extensively with Wash Buffer to remove any non-specifically bound proteins and interfering substances.
-
-
Labeling Reaction:
-
Resuspend the resin in Wash Buffer.
-
Add MVS to the desired final concentration (e.g., 1 mM).
-
Incubate the resin slurry for 1-2 hours at room temperature with gentle end-over-end mixing.
-
-
Washing:
-
Pellet the resin by centrifugation and remove the supernatant.
-
Wash the resin three times with Wash Buffer to remove unreacted MVS.
-
-
Elution:
-
Elute the labeled protein from the resin using the appropriate Elution Buffer.
-
-
Analysis:
-
Analyze the eluted protein by SDS-PAGE and mass spectrometry to confirm labeling.
-
Mandatory Visualization
Caption: Workflow for selective cysteine labeling and subsequent proteomic analysis.
Caption: Role of cysteine modification in the Keap1-Nrf2 signaling pathway.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of vinyl sulfones as a novel class of neuroprotective agents toward Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antioxidant, Anti-inflammatory, and Neuroprotective Effects of Novel Vinyl Sulfonate Compounds as Nrf2 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Modification with Methyl Vinyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl vinyl sulfone (MVS) is a valuable tool in chemical biology and drug development for the covalent modification of proteins. As a Michael acceptor, MVS selectively reacts with nucleophilic amino acid residues, primarily cysteine, but also lysine (B10760008) and histidine under certain conditions.[1] This reactivity allows for the site-specific labeling of proteins with various tags, the development of covalent inhibitors, and the study of protein function through activity-based protein profiling (ABPP).[2][3] The resulting thioether bond formed with cysteine residues is highly stable, offering an advantage over other chemistries like maleimide-based conjugation. This document provides detailed protocols and application notes for the use of this compound in protein modification.
Key Applications
-
Activity-Based Protein Profiling (ABPP): MVS-containing probes are used to covalently label the active sites of specific enzyme classes, such as cysteine proteases and protein tyrosine phosphatases, enabling the study of their activity in complex biological systems.[2][3]
-
Covalent Inhibitor Development: The reactivity of the vinyl sulfone moiety can be harnessed to design targeted covalent inhibitors that irreversibly bind to a protein of interest, often leading to enhanced potency and duration of action.
-
Protein Labeling and Bioconjugation: MVS can be incorporated into various reporter tags, such as fluorophores or biotin, for the stable labeling and subsequent detection or purification of target proteins.
-
Cross-linking Mass Spectrometry: Bifunctional vinyl sulfone crosslinkers are used to study protein-protein interactions and elucidate the three-dimensional structure of protein complexes.[4]
Data Presentation
Table 1: Reactivity of this compound with Amino Acid Residues
| Amino Acid | Functional Group | Reaction Type | pH Dependence | Resulting Adduct | Stability |
| Cysteine | Thiol (-SH) | Michael Addition | Favored at neutral to slightly alkaline pH | Stable Thioether | High |
| Lysine | ε-Amino (-NH2) | Michael Addition | More reactive at alkaline pH | Stable Amine | High |
| Histidine | Imidazole | Michael Addition | Can react at physiological pH | Stable Adduct | High |
Table 2: Inhibitory Activity of a Vinyl Sulfone Derivative (VF16) against EGFR Tyrosine Kinase[5][6][7]
| Compound | Target | IC50 (nM) |
| VF16 | EGFR-TK | 7.85 ± 0.88 |
| Erlotinib (Control) | EGFR-TK | 26.09 ± 5.42 |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Purified Protein with this compound
This protocol describes a general method for labeling a purified protein containing an accessible cysteine residue with a this compound-based probe.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
This compound (MVS) or MVS-containing probe (e.g., MVS-biotin, MVS-fluorophore)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Quenching reagent (e.g., N-acetylcysteine or L-cysteine)
-
Desalting column or dialysis cassette for purification
-
Reaction buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4
-
Stock solution of MVS probe (e.g., 10 mM in DMSO or DMF)
-
Stock solution of TCEP (e.g., 100 mM in water)
-
Stock solution of quenching reagent (e.g., 1 M in water)
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the target cysteine residue(s) may be in a disulfide bond, reduction is necessary. Add TCEP to a final concentration of 1-5 mM.
-
Incubate at room temperature for 1 hour to ensure complete reduction of disulfide bonds.
-
-
Labeling Reaction:
-
Add the MVS probe stock solution to the protein solution to achieve a 10-20 fold molar excess of the probe over the protein. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle mixing. The optimal reaction time should be determined empirically for each protein.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching reagent to a final concentration of 10-50 mM.
-
Incubate for 30-60 minutes at room temperature to allow the quenching reagent to react with any excess MVS probe.
-
-
Purification:
-
Remove the excess, unreacted probe and quenching reagent by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the successful labeling of the protein using techniques such as mass spectrometry (to detect the mass shift corresponding to the adduct), SDS-PAGE (to observe changes in mobility if the probe is large), or UV-Vis spectroscopy (if the probe is a chromophore).
-
Protocol 2: Activity-Based Protein Profiling (ABPP) of Cysteine Proteases in Cell Lysate
This protocol outlines a typical workflow for identifying active cysteine proteases in a cell lysate using a this compound-based activity-based probe (ABP) containing a reporter tag (e.g., biotin).
Materials:
-
Cultured cells
-
Lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.4, supplemented with protease inhibitors without cysteine protease inhibitors)
-
MVS-biotin ABP
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with decreasing concentrations of detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the protein of interest (for validation) or reagents for mass spectrometry-based identification.
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Probe Labeling:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in lysis buffer.
-
Add the MVS-biotin ABP to a final concentration of 1-10 µM.
-
Incubate for 1 hour at 37°C.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the labeled lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with a streptavidin-HRP conjugate to visualize all labeled proteins.
-
Alternatively, for identification of labeled proteins, the eluted proteins can be subjected to in-gel digestion followed by mass spectrometry.
-
Visualizations
Experimental Workflow for Protein Labeling
Caption: General experimental workflow for labeling a purified protein with a this compound probe.
Workflow for Activity-Based Protein Profiling (ABPP)
Caption: Workflow for activity-based protein profiling of cysteine proteases using an MVS-biotin probe.
Signaling Pathway: Inhibition of EGFR Signaling by a Vinyl Sulfone Derivative
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[5] Dysregulation of the EGFR signaling pathway is implicated in various cancers.[5] Vinyl sulfone derivatives have been developed as potent inhibitors of the EGFR tyrosine kinase domain.[5][6]
Caption: Simplified EGFR signaling pathway and the point of inhibition by a vinyl sulfone derivative.
References
- 1. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Vinyl Sulfone: A Versatile Crosslinking Agent for Hydrogel Formation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl vinyl sulfone (MVS) and other vinyl sulfone-containing molecules have emerged as highly effective crosslinking agents for the formation of hydrogels, particularly for biomedical applications such as drug delivery and three-dimensional (3D) cell culture.[1][2][3] Hydrogels crosslinked with vinyl sulfones offer a unique combination of biocompatibility, tunable mechanical properties, and stable thioether linkages.[1][3] The crosslinking reaction typically proceeds via a Michael-type addition with thiol-containing polymers, a mechanism that is efficient under physiological conditions.[4][5][6] This allows for the encapsulation of sensitive biological materials, including cells and proteins, with minimal risk of damage.[3][7]
The reaction kinetics of thiol-vinyl sulfone crosslinking are notably slower than other common "click" chemistry reactions like those involving maleimides, providing a wider experimental window for homogeneous mixing of hydrogel precursors and cells before gelation.[3][7][8] This feature is particularly advantageous for creating uniform cell-laden constructs for tissue engineering and in vitro disease models.[3][8] Furthermore, the resulting hydrogels are generally stable against hydrolysis, ensuring long-term structural integrity for extended culture periods or sustained drug release profiles.[1][4][5]
These application notes provide an overview of the use of this compound and related vinyl sulfone derivatives as crosslinking agents, including key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and experimental processes.
Data Presentation
The properties of this compound crosslinked hydrogels can be tailored by adjusting various parameters, such as polymer concentration, degree of vinyl sulfone functionalization, and pH.[4][6] The following tables summarize key quantitative data from the literature to facilitate comparison and experimental design.
Table 1: Mechanical Properties of Vinyl Sulfone Crosslinked Hydrogels
| Polymer System | Crosslinker | Compressive/Tensile Modulus (kPa) | Storage Modulus (G') (kPa) | Reference |
| Vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) | α,ω-dithio-polyethyleneglycol | 36.5 ± 0.5 (Tensile) | 52.9 ± 1.2 | [1] |
| Silk-Vinyl Sulfone (R=1.25) | Enzymatic | 1.65 ± 0.06 (Compressive) | - | [2] |
| Silk-Vinyl Sulfone (R=2.5) | Enzymatic | 1.59 ± 0.08 (Compressive) | - | [2] |
| Silk-Vinyl Sulfone (R=5.0) | Enzymatic | 1.20 ± 0.17 (Compressive) | - | [2] |
| Silk-Vinyl Sulfone (R=1.25) with secondary photocrosslinking | LAP photoinitiator | 5.32 ± 0.69 (Compressive) | - | [2] |
| Silk-Vinyl Sulfone (R=2.5) with secondary photocrosslinking | LAP photoinitiator | 6.29 ± 0.728 (Compressive) | - | [2] |
| Silk-Vinyl Sulfone (R=5.0) with secondary photocrosslinking | LAP photoinitiator | 8.04 ± 0.71 (Compressive) | - | [2] |
| PEG-vinyl sulfone | Thiol-containing crosslinker | - | 1.63 ± 0.36 | [9] |
Table 2: Gelation Time and Swelling Properties
| Polymer System | Crosslinker | Gelation Time | Equilibrium Swelling Ratio (%) | Water Content (%) | Reference |
| PMM-CVS & HS-PEG-SH | Michael Addition | Seconds to minutes | Tunable | - | [4][5][6] |
| Silk-Vinyl Sulfone | 1,4-dithiothreitol (DTT) | ~15 minutes | - | - | [2] |
| PEG-methylsulfone | Thiol-terminated crosslinkers | Minutes | - | - | [10] |
| Thiol-methylsulfone | - | Seconds to minutes | - | - | [3] |
| PMM-CVSx & HS-PEG-SH | - | Seconds to minutes | - | 91.2 ± 0.4 | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of hydrogels using vinyl sulfone crosslinkers.
Protocol 1: Synthesis of a Thiol-Ene Crosslinked Hydrogel
This protocol is a generalized procedure based on the crosslinking of a vinyl sulfone-functionalized polymer with a dithiol crosslinker.
Materials:
-
Vinyl sulfone-functionalized polymer (e.g., vinyl sulfone-functionalized poly(methyl vinyl ether-alt-maleic acid) or PEG-vinyl sulfone)
-
Dithiol crosslinker (e.g., α,ω-dithio-polyethyleneglycol (HS-PEG-SH))
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-8.0)
-
Sterile, RNase/DNase-free water
Procedure:
-
Prepare Polymer Solutions:
-
Dissolve the vinyl sulfone-functionalized polymer in the chosen buffer to the desired final concentration (e.g., 5-20% w/v).
-
Dissolve the dithiol crosslinker in a separate vial of buffer to the desired final concentration, ensuring a stoichiometric balance or desired ratio of thiol to vinyl sulfone groups.
-
-
Hydrogel Formation:
-
To initiate crosslinking, mix the vinyl sulfone polymer solution and the dithiol crosslinker solution thoroughly by gentle pipetting or vortexing.
-
For cell encapsulation, pre-mix the cells with the vinyl sulfone polymer solution before adding the crosslinker.
-
Dispense the mixture into the desired mold or well plate.
-
-
Gelation:
-
Equilibration:
-
Once gelled, gently wash the hydrogel with an excess of buffer or cell culture medium to remove any unreacted components.
-
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement:
-
Prepare hydrogel samples of a known initial weight (W_i).
-
Immerse the hydrogels in a suitable buffer (e.g., PBS) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (W_s).
-
Continue until the weight becomes constant, indicating equilibrium swelling.
-
The equilibrium swelling ratio is calculated as: (W_s - W_i) / W_i * 100%.
B. Mechanical Testing (Compressive Modulus):
-
Prepare cylindrical hydrogel samples of uniform dimensions.
-
Perform unconfined compression testing using a mechanical tester equipped with a suitable load cell.
-
Apply a compressive strain at a constant rate (e.g., 10% per minute).
-
Record the resulting stress-strain curve.
-
The compressive modulus (Young's modulus) is determined from the initial linear region of the stress-strain curve (typically 0-15% strain).
C. Rheological Analysis (Storage and Loss Moduli):
-
Use a rheometer with a parallel plate geometry.
-
Place the pre-gel solution onto the bottom plate.
-
Lower the top plate to the desired gap distance.
-
Monitor the evolution of the storage modulus (G') and loss modulus (G'') over time at a constant frequency and strain.
-
The gel point is typically identified as the time at which G' exceeds G''.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in the formation and application of this compound crosslinked hydrogels.
References
- 1. researchgate.net [researchgate.net]
- 2. Multifunctional Silk Vinyl Sulfone-Based Hydrogel Scaffolds for Dynamic Material-Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-Methylsulfone-Based Hydrogels for 3D Cell Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Synthetic hydrogels formed by thiol–ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic hydrogels formed by thiol–ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. opus.bsz-bw.de [opus.bsz-bw.de]
- 9. Structure–reactivity based control of radical-mediated degradation in thiol–Michael hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytocompatibility Evaluation of PEG-Methylsulfone Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Methyl Vinyl Sulfone in Proteomics and Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl vinyl sulfone (MVS) and other vinyl sulfones are a class of electrophilic compounds that have emerged as powerful tools in proteomics and bioconjugation. Their utility stems from their specific reactivity towards nucleophilic amino acid residues, particularly cysteine.[1] This reactivity allows for the covalent and often irreversible modification of proteins, enabling a wide range of applications from protein labeling and immobilization to the development of covalent inhibitors and chemical probes for target identification.[1][2][3]
The core of vinyl sulfone chemistry lies in the Michael-type addition reaction, where the thiol group of a cysteine residue attacks the β-carbon of the vinyl sulfone, forming a stable thioether bond.[1][4] While vinyl sulfones can also react with other nucleophilic residues like lysine (B10760008) and histidine, the reaction with cysteine is generally more rapid and efficient, especially under controlled pH conditions.[1][5][6] This selectivity makes MVS and its derivatives highly valuable for cysteine-focused proteomics and bioconjugation strategies.
This document provides detailed application notes and experimental protocols for the use of this compound in proteomics and bioconjugation, aimed at researchers, scientists, and professionals in drug development.
Application Notes
Cysteine-Selective Protein Labeling and Bioconjugation
This compound is an effective reagent for the site-specific labeling of proteins containing accessible cysteine residues. This allows for the attachment of various tags, such as fluorophores, biotin (B1667282), or affinity handles, enabling protein tracking, visualization, and purification.[4][7] The stability of the resulting thioether linkage is a significant advantage over other cysteine-modification chemistries, such as maleimides, which can be prone to retro-Michael reactions.
Key Considerations:
-
Specificity: While highly reactive towards cysteines, MVS can react with other nucleophiles at higher pH values. For optimal cysteine selectivity, reactions are typically performed at a pH range of 7.0-8.5.[5][6]
-
Accessibility: The cysteine residue must be solvent-accessible for the reaction to occur.
-
Reduction of Disulfides: If the target cysteine is involved in a disulfide bond, a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) must be used prior to labeling.[8]
Development of Covalent Inhibitors
The ability of MVS to irreversibly bind to cysteine residues makes it an attractive "warhead" for the design of covalent inhibitors.[2][9] By incorporating the vinyl sulfone moiety into a molecule that has affinity for the active site of a target enzyme, particularly cysteine proteases, highly potent and specific inhibitors can be developed.[2] This strategy has been successfully employed in the development of inhibitors for a variety of enzymes.[2][9]
Chemical Proteomics and Target Identification
MVS-based probes are valuable tools in chemical proteomics for the identification of protein targets of small molecules.[10][11] In a typical workflow, a cell lysate or living cells are treated with an MVS probe that also contains a reporter tag (e.g., biotin or an alkyne handle for click chemistry).[10][11] Proteins that are covalently labeled by the probe can then be enriched and identified by mass spectrometry.[10][11] Competitive profiling experiments, where a compound of interest competes with the MVS probe for binding to its target, can be used to determine the protein targets of the unlabeled compound.[10]
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) utilizes reactive probes to assess the functional state of enzymes in complex biological systems.[12][13] Vinyl sulfone-based probes have been successfully used in ABPP to target and profile the activity of various enzyme classes, including cysteine proteases and deubiquitinases.[3][13] These probes typically consist of a reactive vinyl sulfone group, a linker, and a reporter tag.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the application of this compound and related compounds in proteomics and bioconjugation.
Table 1: Reactivity and Selectivity of Vinyl Sulfones
| Parameter | Value | Conditions | Reference |
| Thiol vs. Amine Reactivity | Thiols are ~280 times more reactive than amines at comparable pKa and steric environment. | Not specified | [1] |
| pH Dependence of Reactivity | Cysteine modification is favored at pH 7.0-8.5. Lysine and histidine modification can occur at higher pH. | General observation | [1][5][6] |
Table 2: Kinetic Data for Vinyl Sulfone Reactions
| Reaction | Rate Constant (k) | Conditions | Reference |
| Reaction of vinyl sulfone 1 with 2-phenylethanethiol (B1584568) | Equilibrium reached in ~60 minutes | 10 mM vinyl sulfone 1, 78 mM 2-phenylethanethiol in d4-MeOD at 27 °C | [14] |
| Michael addition of 2'-(phenethyl)thiol to various vinyl sulfonyl acceptors | Rates vary over 3 orders of magnitude | Not specified | [15] |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Specific Protein Labeling with this compound
This protocol describes a general method for labeling a purified protein with a this compound-based probe.
Materials:
-
Purified protein containing an accessible cysteine residue
-
Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
This compound (MVS) probe (dissolved in DMSO)
-
TCEP (tris(2-carboxyethyl)phosphine) solution (100 mM in water)
-
Quenching solution: N-acetylcysteine or L-cysteine (1 M in water)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in Labeling Buffer to a final concentration of 1-5 mg/mL.
-
If the target cysteine is in a disulfide bond, add TCEP to a final concentration of 1-5 mM. Incubate at room temperature for 1 hour.
-
-
Labeling Reaction:
-
Add the MVS probe to the protein solution to a final concentration that is a 10- to 50-fold molar excess over the protein. The final DMSO concentration should be below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted MVS probe.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess probe and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
-
Characterization:
-
Confirm labeling by mass spectrometry (observing the mass shift corresponding to the MVS probe) or by SDS-PAGE if the probe is fluorescent.
-
Diagram 1: General Workflow for Protein Labeling with MVS
Caption: A schematic overview of the protein labeling protocol using this compound.
Protocol 2: Chemoproteomic Workflow for Target Identification using an MVS-based Probe
This protocol outlines a general workflow for identifying the protein targets of a small molecule using a competitive chemoproteomics approach with an MVS-based probe.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
MVS-biotin probe (or other reporter-tagged MVS probe)
-
Compound of interest (competitor)
-
Streptavidin beads
-
Wash Buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution Buffer (e.g., buffer containing biotin)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
Mass spectrometer
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cells or tissues in Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
Competitive Labeling:
-
Aliquot the proteome into two tubes.
-
To one tube, add the compound of interest (competitor) and incubate for 30-60 minutes at 4°C. To the other tube (control), add vehicle (e.g., DMSO).
-
Add the MVS-biotin probe to both tubes and incubate for 1-2 hours at 4°C.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin beads to each lysate and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.
-
Wash the beads extensively with a series of Wash Buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer suitable for digestion.
-
Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the peptides in both the control and competitor samples.
-
Proteins that show a significant decrease in abundance in the competitor sample compared to the control are considered potential targets of the compound of interest.
-
Diagram 2: Chemoproteomics Workflow with an MVS Probe
Caption: Workflow for identifying protein targets using competitive chemoproteomics with an MVS-biotin probe.
Protocol 3: Synthesis of a Simple this compound-based Probe
This protocol provides a general method for synthesizing a simple MVS-containing probe from a corresponding alcohol.
Materials:
-
Alcohol-containing molecule to be converted into the MVS probe
-
Methanesulfonyl chloride
-
Triethylamine (B128534) (TEA)
-
Saturated aqueous sodium bicarbonate
-
2N HCl
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve 2-(methylsulfonyl)ethanol and 1.1 equivalents of triethylamine in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of Methanesulfonyl Chloride:
-
Slowly add 1.1 equivalents of methanesulfonyl chloride to the stirred solution.
-
Stir the reaction mixture at 0°C for 1.5 hours.
-
-
Workup:
-
Pour the reaction mixture into saturated aqueous sodium bicarbonate.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and 2N HCl.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to obtain the this compound product.
-
Note: This is a generalized protocol. Reaction conditions may need to be optimized for specific substrates.[16]
Diagram 3: Synthesis of this compound
Caption: A simplified representation of the synthesis of this compound from 2-(methylsulfonyl)ethanol.
Conclusion
This compound and its derivatives are versatile and powerful reagents in the fields of proteomics and bioconjugation. Their robust and selective reactivity towards cysteine residues enables a wide array of applications, from precise protein labeling to the discovery of novel drug targets and the development of potent covalent inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers looking to harness the potential of this compound chemistry in their own work. As the field of chemical biology continues to evolve, the utility of such precise and efficient chemical tools will undoubtedly continue to grow.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vinyl sulfone: a versatile function for simple bioconjugation and immobilization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]
- 10. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Impact of Activity‐Based Protein Profiling in Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 15. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
Application Note: Enhanced Detection of Pseudouridine using Methyl Vinyl Sulfone Derivatization and HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudouridine (B1679824) (Ψ), an isomer of uridine, is the most abundant post-transcriptional RNA modification. Its presence and levels are crucial for the structure and function of various RNA molecules, including tRNA, rRNA, and mRNA. The "mass-silent" nature of pseudouridine, having the same molecular weight as uridine, presents a significant challenge for its direct detection and quantification by mass spectrometry (MS). Chemical derivatization offers a robust solution by introducing a mass tag to pseudouridine, allowing for its differentiation from uridine.
This application note details a sensitive and specific method for the detection of pseudouridine through derivatization with methyl vinyl sulfone (MVS) followed by analysis using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This method, based on the work by Emmerechts et al. (2005), provides an effective workflow for the analysis of pseudouridine in nucleoside mixtures[1].
Principle of the Method
The methodology is based on the specific reaction of this compound with pseudouridine. The vinyl group of MVS acts as a Michael acceptor, reacting with the N1-H of the pseudouridine base. This covalent modification adds a specific mass to the pseudouridine molecule, enabling its selective detection by mass spectrometry. The derivatized pseudouridine is then separated from other nucleosides by HPLC and detected by MS.
Quantitative Data Summary
While the seminal publication by Emmerechts et al. (2005) established the methodology, specific quantitative performance data such as limit of detection (LOD), limit of quantification (LOQ), and linear dynamic range were not detailed in the abstract. The following table provides a template for researchers to establish these parameters for their specific instrumentation and experimental setup.
Table 1: Performance Characteristics of the Pseudouridine-MVS HPLC-MS Assay (Template)
| Parameter | Expected Performance | Notes |
| Limit of Detection (LOD) | Low fmol range | Dependent on mass spectrometer sensitivity. |
| Limit of Quantification (LOQ) | Mid fmol range | Typically 3-5 times the LOD. |
| Linear Dynamic Range | 2-3 orders of magnitude | To be determined by a standard curve. |
| Precision (%RSD) | < 15% | For both intra- and inter-day assays. |
| Accuracy (%Recovery) | 85-115% | Assessed by spiking known amounts of standard. |
Experimental Protocols
Materials and Reagents
-
Pseudouridine (Ψ) standard
-
This compound (MVS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reaction buffer (e.g., 100 mM ammonium acetate, pH 9.0)
-
Microcentrifuge tubes
-
HPLC-MS system (equipped with a C18 column)
Protocol 1: Derivatization of Pseudouridine with this compound
-
Sample Preparation: Prepare a standard solution of pseudouridine in water or an appropriate buffer. For RNA analysis, the RNA must first be enzymatically hydrolyzed to its constituent nucleosides.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
10 µL of pseudouridine standard or hydrolyzed RNA sample.
-
80 µL of reaction buffer (100 mM ammonium acetate, pH 9.0).
-
10 µL of this compound solution (1 M in acetonitrile).
-
-
Incubation: Vortex the reaction mixture gently and incubate at 60°C for 1 hour.
-
Reaction Quenching and Dilution: After incubation, cool the reaction mixture to room temperature. Dilute the sample with an appropriate volume of the initial HPLC mobile phase (e.g., 900 µL of 98% Mobile Phase A) before injection.
Protocol 2: HPLC-MS Analysis of Derivatized Pseudouridine
-
HPLC System: A capillary HPLC system is recommended for enhanced sensitivity.
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 90% acetonitrile/10% water.
-
Gradient Elution:
-
0-5 min: 2% B
-
5-25 min: 2% to 30% B (linear gradient)
-
25-30 min: 30% to 95% B (linear gradient)
-
30-35 min: Hold at 95% B
-
35-40 min: 95% to 2% B (linear gradient)
-
40-50 min: Re-equilibration at 2% B
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Monitored Ions:
-
Pseudouridine (unmodified): m/z 245.1
-
Pseudouridine-MVS adduct: m/z 351.1 (M+H)⁺
-
-
Fragmentation (for MRM): The fragmentation pattern of the m/z 351.1 precursor ion should be determined to identify a specific product ion for monitoring. A likely fragmentation would involve the loss of the ribose sugar (m/z 132).
-
Visualizations
References
Application Notes and Protocols: The Role of Methyl Vinyl Sulfone in the Synthesis of Advanced Polysulfone-Based and Functionalized Polymeric Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of methyl vinyl sulfone (MVS) in the synthesis and modification of advanced polymeric materials. While not a traditional monomer for the synthesis of aromatic polysulfone backbones, this compound is a versatile functional monomer. Its electron-deficient vinyl group makes it an excellent Michael acceptor, enabling its use in copolymerization and post-synthesis modification of polymers to create materials with tailored properties for drug delivery, biomaterials, and other advanced applications.
Application Note 1: Synthesis of Functional Polyethylene-co-(this compound) via Coordination Copolymerization
Principle:
The introduction of polar functional groups into non-polar polyolefin backbones is a significant challenge in polymer chemistry. The sulfone group, with its high dipole moment, can greatly enhance properties such as adhesion and barrier performance. Recent advances in catalysis have enabled the direct copolymerization of ethylene (B1197577) with vinyl sulfones using late-transition metal catalysts, such as phosphino-phenolate nickel complexes. This method allows for the creation of high-molecular-weight linear polyethylenes with pendant sulfone groups incorporated directly into the main chain.
Experimental Protocol: Ethylene/Methyl Vinyl Sulfone Copolymerization
This protocol is based on methodologies described for phosphino-phenolate nickel catalysts.
Materials:
-
Phosphino-phenolate nickel catalyst
-
This compound (MVS), purified and degassed
-
High-purity ethylene gas
-
Anhydrous toluene (B28343) or other suitable solvent
-
Pressurized reaction vessel (autoclave) equipped with stirring and temperature control
-
Standard Schlenk line and glovebox techniques for handling air-sensitive reagents
Procedure:
-
Reactor Preparation: Thoroughly dry and purge the autoclave reactor with an inert gas (e.g., argon or nitrogen).
-
Catalyst Loading: In a glovebox, charge the reactor with the desired amount of the phosphino-phenolate nickel catalyst and anhydrous solvent.
-
Monomer Addition: Add the desired amount of this compound to the reactor via syringe.
-
Polymerization:
-
Seal the reactor and transfer it from the glovebox.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar).
-
Commence stirring and maintain the reaction at the desired temperature (e.g., 60°C) for the specified duration.
-
-
Termination and Isolation:
-
Vent the excess ethylene and cool the reactor to room temperature.
-
Quench the reaction by adding a small amount of acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the resulting white solid, wash thoroughly with methanol, and dry under vacuum at 60°C to a constant weight.
-
-
Characterization: Characterize the resulting copolymer using ¹H NMR and ¹³C NMR to determine the incorporation of MVS, and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.
Data Presentation:
| Catalyst | Monomer Feed (mol% MVS) | MVS Incorporation (mol%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Catalyst Activity (g PE molNi⁻¹ h⁻¹) |
| Phosphino-phenolate Nickel | 5.0 | 6.1 | 78,500 | 1.8 | ~23,000[1] |
| α-Diimine Palladium | - | No activity observed | - | - | -[1] |
Note: The data presented is representative and derived from published literature.[1] Actual results may vary based on specific catalyst structure and reaction conditions.
Diagram: Workflow for Ethylene/MVS Copolymerization
Caption: Experimental workflow for the synthesis of polyethylene-co-(this compound).
Application Note 2: Formation of Thiol-Ene Hydrogels using Vinyl Sulfones for Drug Encapsulation
Principle:
The Michael addition reaction between multifunctional thiols and vinyl sulfones is a highly efficient "click" chemistry reaction that can be used to form cross-linked polymer networks under mild, often physiological, conditions. This step-growth polymerization proceeds without the need for a photoinitiator and is not inhibited by oxygen, making it ideal for biomedical applications such as the encapsulation of sensitive drug molecules and cells. The resulting thioether linkages are stable, and the properties of the hydrogel (e.g., stiffness, swelling ratio) can be tuned by varying the functionality and structure of the thiol and vinyl sulfone precursors.
Experimental Protocol: Thiol-Vinyl Sulfone Hydrogel Formation
This protocol describes the formation of a hydrogel using a tetrafunctional thiol and divinyl sulfone (DVS) as a model for MVS-containing crosslinkers.
Materials:
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
Divinyl sulfone (DVS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triphenylphosphine (TPP) as a catalyst (optional, for rate control)
-
Drug molecule for encapsulation
Procedure:
-
Precursor Solution Preparation:
-
Prepare a stock solution of PETMP in PBS.
-
Prepare a stock solution of DVS in PBS.
-
If encapsulating a drug, dissolve the drug in the PETMP solution.
-
-
Gelation:
-
In a small vial or mold, mix the PETMP and DVS solutions in a stoichiometric ratio of thiol to vinyl functional groups (1:1).
-
If using a catalyst for faster gelation, add TPP to the thiol solution before mixing.
-
Mix vigorously for 10-20 seconds. The solution will begin to gel.
-
Allow the gel to cure at room temperature or 37°C for a specified time (e.g., 1-24 hours) to ensure complete reaction.
-
-
Purification and Swelling:
-
Once cured, immerse the hydrogel in a large volume of PBS to wash out any unreacted monomers. Change the PBS solution several times over 24-48 hours.
-
To determine the equilibrium swelling ratio, weigh the swollen hydrogel, then freeze-dry it and weigh the dry gel. The swelling ratio is the ratio of the swollen weight to the dry weight.
-
-
Characterization:
-
The mechanical properties of the hydrogel can be characterized using rheometry or dynamic mechanical analysis (DMA).
-
Drug release can be monitored by taking aliquots of the surrounding buffer at various time points and analyzing the drug concentration using UV-Vis spectroscopy or HPLC.
-
Data Presentation:
| Thiol Monomer | Vinyl Sulfone Monomer | Glass Transition Temp. (Tg, °C) | Storage Modulus (G') at 25°C (MPa) |
| PETMP | Divinyl Sulfone (DVS) | 30 - 40 | ~1000 |
| PETMP | TMPTA (Acrylate) | < 0 | ~10-50 |
| TMPTMP | DVS | 50 - 60 | > 1500 |
Note: Data is representative of typical thiol-vinyl sulfone networks and highlights the higher glass transition temperatures achievable compared to analogous thiol-acrylate networks.[2]
Diagram: Hydrogel Formation via Thiol-Ene Michael Addition
Caption: Schematic of drug-loaded hydrogel formation using thiol-vinyl sulfone chemistry.
Application Note 3: Post-Synthesis Functionalization of Polymers with Vinyl Sulfones for Bioconjugation
Principle:
The high reactivity and specificity of the vinyl sulfone group towards nucleophiles, particularly thiols, make it an excellent tool for the post-synthesis modification of polymers. This is highly relevant in drug development for creating targeted drug delivery systems or for immobilizing proteins. For example, a polymer with pendant hydroxyl groups (like dextran (B179266) or hyaluronic acid) can be functionalized with vinyl sulfone groups by reacting it with divinyl sulfone. The resulting vinyl sulfone-functionalized polymer can then be conjugated to a protein or a targeting ligand that has a free cysteine residue. This reaction is highly selective for thiols at neutral to slightly basic pH, minimizing non-specific reactions with other amino acid residues like lysine.
Experimental Protocol: Dextran Functionalization and Protein Conjugation
Part A: Synthesis of Dextran-Vinyl Sulfone (Dex-VS)
Materials:
-
Dextran (e.g., 70 kDa)
-
Divinyl sulfone (DVS)
-
Sodium hydroxide (B78521) (NaOH) solution, 0.1 M
-
Hydrochloric acid (HCl) for neutralization
Procedure:
-
Dissolve dextran in 0.1 M NaOH solution to the desired concentration (e.g., 2% w/v) with stirring.
-
Add an excess of divinyl sulfone to the dextran solution while stirring vigorously. The reaction is typically rapid.
-
Allow the reaction to proceed for a short, controlled time (e.g., 3-5 minutes).
-
Terminate the reaction by neutralizing the solution with HCl to a pH of ~7.0.
-
Purify the Dex-VS by dialysis against deionized water for 48-72 hours to remove unreacted DVS and salts.
-
Lyophilize the purified solution to obtain Dex-VS as a white, fluffy solid.
-
Characterize the degree of substitution using ¹H NMR.
Part B: Conjugation of a Thiol-Containing Peptide to Dex-VS
Materials:
-
Dex-VS from Part A
-
A peptide containing a terminal cysteine residue (e.g., RGD-Cys)
-
Phosphate-buffered saline (PBS), pH 8.0
Procedure:
-
Dissolve the Dex-VS in PBS (pH 8.0).
-
Dissolve the cysteine-containing peptide in PBS.
-
Mix the two solutions and allow them to react at room temperature for 2-4 hours or overnight at 4°C.
-
Purify the resulting conjugate by dialysis or size-exclusion chromatography to remove the unconjugated peptide.
-
Characterize the final product using techniques such as HPLC, NMR, or by using a fluorescently labeled peptide.
Diagram: Bio-conjugation Pathway using Vinyl Sulfone Chemistry
Caption: Pathway for conjugating a thiol-containing molecule to a hydroxyl-rich polymer.
References
Application Notes and Protocols for Heck Vinylation Reactions Utilizing Methyl Vinyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes. This reaction has become an invaluable tool for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. A notable advancement in this area is the use of electron-deficient alkenes, such as methyl vinyl sulfone, which often lead to high yields and excellent stereoselectivity. This compound is a particularly attractive coupling partner due to the synthetic versatility of the resulting vinyl sulfone moiety, which is a key structural motif in numerous biologically active compounds and drug candidates.
These application notes provide a comprehensive overview and detailed protocols for conducting Heck vinylation reactions with this compound and various aryl bromides. The methodologies are primarily based on the efficient palladium-tetraphosphine catalyst system developed by Doucet, Santelli, and coworkers, which has demonstrated high efficacy for this transformation.[1][2]
Reaction Principle and Advantages
The Heck vinylation of an aryl bromide with this compound follows the generally accepted Mizoroki-Heck catalytic cycle.[3][4][5][6] The key steps involve the oxidative addition of the aryl bromide to a Pd(0) species, coordination and migratory insertion of the this compound, and subsequent β-hydride elimination to afford the substituted alkene product and regenerate the active catalyst.
Advantages of using this compound in Heck reactions include:
-
High Reactivity: As an electron-deficient alkene, this compound is highly reactive in the Heck reaction, often leading to excellent yields.
-
Stereoselectivity: The reaction typically proceeds with high E-stereoselectivity, yielding the trans-isomer as the major product.
-
Functional Group Tolerance: The palladium-catalyzed reaction is compatible with a wide range of functional groups on the aryl bromide partner.
-
Synthetic Utility of Products: The vinyl sulfone products are versatile synthetic intermediates that can undergo a variety of transformations, making them valuable in medicinal chemistry and materials science.
Data Presentation: Reaction of Aryl Bromides with this compound
The following table summarizes representative results for the Heck vinylation of various aryl bromides with this compound, based on the palladium-tetraphosphine catalyzed methodology. Very high yields of the corresponding (E)-[2-(methylsulfonyl)vinyl]benzene derivatives are typically obtained.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | (E)-1-Methyl-2-(styrylsulfonyl)ethane | >95 |
| 2 | 4-Bromoanisole | (E)-1-Methoxy-4-(2-(methylsulfonyl)vinyl)benzene | >95 |
| 3 | 4-Bromobenzonitrile | (E)-4-(2-(Methylsulfonyl)vinyl)benzonitrile | >95 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | (E)-1-(Methylsulfonyl)-2-(4-(trifluoromethyl)phenyl)ethene | >95 |
| 5 | 4-Bromobenzaldehyde | (E)-4-(2-(Methylsulfonyl)vinyl)benzaldehyde | >90 |
| 6 | Methyl 4-bromobenzoate | (E)-Methyl 4-(2-(methylsulfonyl)vinyl)benzoate | >95 |
| 7 | 2-Bromopyridine | (E)-2-(2-(Methylsulfonyl)vinyl)pyridine | >90 |
Yields are representative and based on reports of "very high yields" for this reaction class using the specified catalyst system. Actual yields may vary depending on specific reaction conditions and substrate purity.
Experimental Protocols
The following is a general protocol for the Heck vinylation of an aryl bromide with this compound using a palladium-tetraphosphine catalyst system.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst: [Pd(η³-C₃H₅)Cl]₂ (0.005 mmol, 0.5 mol%)
-
Ligand: cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp) (0.006 mmol, 0.6 mol%)
-
Base: Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate/oil bath
-
Standard laboratory glassware for workup and purification
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst [Pd(η³-C₃H₅)Cl]₂ and the Tedicyp ligand.
-
Reagent Addition: To the flask containing the catalyst, add the aryl bromide, sodium carbonate, and a magnetic stir bar.
-
Solvent and Alkene Addition: Evacuate and backfill the flask with inert gas. Add anhydrous DMF via syringe, followed by the addition of this compound.
-
Reaction: Seal the flask and place it in a preheated oil bath at 130-140 °C. Stir the reaction mixture vigorously for the required time (typically 12-24 hours, monitor by TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixtures) to afford the pure (E)-aryl vinyl sulfone.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.) to confirm its structure and purity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Heck vinylation of an aryl bromide with this compound.
Caption: General experimental workflow for the Heck vinylation reaction.
Catalytic Cycle
The diagram below outlines the key steps in the palladium-catalyzed Heck reaction.
Caption: The palladium catalytic cycle for the Heck vinylation reaction.
References
- 1. Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 4. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Role of Methyl Vinyl Sulfone in Targeted Covalent Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted covalent inhibitors (TCIs) have emerged as a powerful therapeutic modality, offering prolonged target engagement and enhanced potency. The design of TCIs hinges on the selection of a suitable electrophilic "warhead" that can form a stable covalent bond with a specific nucleophilic amino acid residue on the target protein. Among the various warheads, methyl vinyl sulfone and its derivatives have garnered significant attention due to their unique reactivity profile. This document provides a detailed overview of the application of the this compound moiety in TCI design, including quantitative data on inhibitor potency, detailed experimental protocols for their characterization, and visualizations of key concepts and workflows.
The vinyl sulfone group acts as a Michael acceptor, reacting selectively with nucleophilic residues such as cysteine and histidine.[1][2] Its reactivity can be tuned through structural modifications, allowing for the optimization of potency while minimizing off-target effects. A noteworthy advancement in this area is the "pre-vinylsulfone" strategy, where a prodrug form is activated within the target's active site to generate the reactive vinyl sulfone, enhancing selectivity.[2]
Data Presentation: Quantitative Analysis of this compound Inhibitors
The following tables summarize key quantitative data for several targeted covalent inhibitors incorporating the this compound warhead. This allows for a comparative analysis of their potency and efficiency against various targets.
| Inhibitor | Target | Amino Acid | k_inact/K_i (M⁻¹s⁻¹) | IC₅₀ (nM) | K_i (µM) | k_inact (s⁻¹) | Reference |
| RA-0002034 | Chikungunya Virus nsP2 Protease | Cysteine | 6.4 x 10³ | 58 ± 17 | 0.28 ± 0.08 | 1.8 x 10⁻³ ± 2.0 x 10⁻⁴ | [1][3][4][5] |
| RA-0002034 analog (1o) | Chikungunya Virus nsP2 Protease | Cysteine | >9000 | - | - | - | [6] |
| RA-0002034 analog (8d) | Chikungunya Virus nsP2 Protease | Cysteine | >9000 | - | - | - | [6] |
| VF16 | Epidermal Growth Factor Receptor (EGFR) | Cysteine | - | 7.85 ± 0.88 | - | - | [7] |
| Pre-vinylsulfone Carbamate (B1207046) 22 | Carbonic Anhydrase IX | Histidine | - | - | 0.002 (pM affinity) | - | [2][8][9] |
Note: '-' indicates data not reported in the cited sources. The affinity for the pre-vinylsulfone carbamate 22 is reported as K_d.
Mandatory Visualization
Experimental Protocols
Protocol 1: Synthesis of a this compound Warhead Precursor
This protocol describes a general method for the synthesis of an N-Boc protected aminothis compound, a versatile precursor for incorporation into peptide- or small molecule-based inhibitors.
Materials:
-
Boc-protected propargylamine (B41283)
-
Alkyl or aryl thiol (e.g., thiophenol)
-
m-CPBA (meta-Chloroperoxybenzoic acid) or Oxone®
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Thiol Addition: To a solution of Boc-protected propargylamine in a suitable solvent (e.g., methanol), add the desired thiol. The reaction can be initiated with a radical initiator or proceed via a base-catalyzed Michael addition. Monitor the reaction by TLC or LC-MS until completion.
-
Purification: Upon completion, remove the solvent under reduced pressure. Purify the resulting vinyl sulfide (B99878) intermediate by column chromatography on silica (B1680970) gel.
-
Oxidation: Dissolve the purified vinyl sulfide in a chlorinated solvent such as DCM. Add m-CPBA or Oxone® portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Vinyl Sulfone: Purify the crude product by column chromatography to obtain the Boc-protected aminothis compound.
-
Boc-Deprotection: Dissolve the purified product in DCM and add TFA. Stir at room temperature for 1-2 hours.
-
Final Product Isolation: Remove the solvent and excess TFA under reduced pressure to yield the aminothis compound as a TFA salt, which can be used in subsequent amide coupling reactions.
Protocol 2: Kinetic Evaluation of Covalent Inhibition (k_inact/K_i Determination)
This protocol outlines the determination of the second-order rate constant (k_inact/K_i), a critical parameter for evaluating the efficiency of an irreversible inhibitor.
Materials:
-
Purified target enzyme
-
This compound inhibitor
-
Substrate for the enzyme (preferably fluorogenic or chromogenic)
-
Assay buffer
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader capable of kinetic measurements
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in a suitable buffer (e.g., PBS or Tris buffer). The final concentration of DMSO or other organic solvents should be kept low (typically <1%) to avoid enzyme inhibition.
-
Assay Setup: In a 96-well plate, add varying concentrations of the inhibitor to the wells. Include a vehicle control (no inhibitor).
-
Enzyme Addition: Add the enzyme to each well to initiate the pre-incubation. The final enzyme concentration should be in the linear range of the assay.
-
Reaction Initiation: After a defined pre-incubation time (this can be varied to assess time-dependency), initiate the enzymatic reaction by adding the substrate to all wells. The substrate concentration should ideally be at or below the K_m value to ensure sensitivity to competitive inhibition.
-
Kinetic Measurement: Immediately begin monitoring the fluorescence or absorbance signal over time using a microplate reader. Collect data points at regular intervals.
-
Data Analysis:
-
Plot the product formation (signal) versus time for each inhibitor concentration to obtain progress curves.
-
Determine the initial velocity (v₀) for each progress curve.
-
Plot the observed rate of inactivation (k_obs), determined from the progress curves, against the inhibitor concentration [I].
-
Fit the data to the following equation to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i + [I])
-
The second-order rate constant, k_inact/K_i , can be calculated from the determined parameters.
-
Protocol 3: Mass Spectrometry for Covalent Adduct Confirmation
This protocol provides a general workflow for confirming the covalent modification of a target protein by a this compound inhibitor using mass spectrometry.
Materials:
-
Purified target protein
-
This compound inhibitor
-
Denaturing and reducing agents (e.g., DTT, iodoacetamide)
-
Protease for digestion (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Protein-Inhibitor Incubation: Incubate the target protein with an excess of the this compound inhibitor under appropriate buffer and temperature conditions to ensure covalent modification. Include a control sample of the protein without the inhibitor.
-
Sample Preparation for Intact Mass Analysis:
-
Desalt the protein-inhibitor mixture using a suitable method (e.g., zip-tipping or buffer exchange).
-
Analyze the intact protein by ESI-MS to determine the mass shift corresponding to the covalent adduction of the inhibitor.
-
-
Sample Preparation for Peptide Mapping:
-
Denature the protein (e.g., with urea (B33335) or guanidinium (B1211019) chloride), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide).
-
Digest the protein into peptides using a specific protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography coupled to a mass spectrometer.
-
Acquire MS/MS data for the peptides.
-
-
Data Analysis:
-
Use database search software (e.g., Mascot, Sequest) to identify the peptides.
-
Specifically search for the expected mass modification on nucleophilic residues (e.g., cysteine, histidine) corresponding to the mass of the this compound warhead.
-
Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification.
-
Protocol 4: Cellular Target Engagement Assay
This protocol describes a method to confirm that the this compound inhibitor engages its intended target within a cellular context.
Materials:
-
Cell line expressing the target protein
-
This compound inhibitor
-
Cell lysis buffer
-
Competition probe (e.g., a broad-spectrum cysteine-reactive probe tagged with biotin (B1667282) or a fluorescent dye)
-
SDS-PAGE gels and Western blotting apparatus
-
Antibody against the target protein or a tag (if applicable)
Procedure:
-
Cell Treatment: Treat the cells with varying concentrations of the this compound inhibitor for a specific duration. Include a vehicle-treated control.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Probe Labeling: Treat the cell lysates with the competition probe. The probe will react with the free, unmodified target protein. If the inhibitor has engaged the target, the probe will be unable to bind.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the target protein to visualize the total amount of the target.
-
If a biotinylated probe was used, probe with streptavidin-HRP to visualize the amount of probe-labeled target. If a fluorescent probe was used, visualize using an appropriate imaging system.
-
-
Data Analysis: Quantify the band intensities. A decrease in the signal from the competition probe with increasing concentrations of the inhibitor indicates successful target engagement. The total protein levels, as determined by the target-specific antibody, should remain constant.
Conclusion
The this compound moiety is a valuable tool in the design of targeted covalent inhibitors. Its tunable reactivity and ability to target key nucleophilic residues like cysteine and histidine have led to the development of potent and selective inhibitors for a range of therapeutic targets. The protocols and data presented in this document provide a comprehensive resource for researchers and drug developers working in this exciting field, facilitating the design and characterization of novel covalent therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX [elifesciences.org]
- 9. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Application of Functional Polymers from Methyl Vinyl Sulfone for Advanced Drug Delivery
Application Note AP-MVS-001
Introduction
Functional polymers are at the forefront of advanced drug delivery systems, enabling targeted therapies with improved efficacy and reduced side effects. Methyl vinyl sulfone (MVS) is a versatile monomer that can be polymerized to create functional polymer backbones. The electrophilic nature of the sulfone group in poly(this compound) (PMVS) and its copolymers makes it an ideal substrate for post-polymerization modification, particularly through Michael addition reactions with thiol-containing molecules. This allows for the covalent attachment of a wide range of moieties, including targeting ligands, imaging agents, and therapeutic drugs.
This application note details the synthesis of functional polymers using this compound monomers, their subsequent functionalization, and their potential application in creating targeted polymer-drug conjugates for cancer therapy. We provide detailed protocols for the polymerization of MVS, the functionalization of the resulting polymer with a model thiol-containing molecule, and an overview of a relevant signaling pathway that can be targeted by such a conjugate.
Key Applications
-
Development of targeted drug delivery systems.
-
Synthesis of functional polymer scaffolds for bioconjugation.
-
Creation of antibody-drug conjugates (ADCs) and other targeted therapies.
-
Development of materials for tissue engineering and regenerative medicine.
Synthesis of Poly(this compound-co-N-vinylpyrrolidone)
A copolymer of this compound (MVS) and N-vinylpyrrolidone (NVP) is synthesized via free-radical polymerization. NVP is included to enhance the water solubility of the resulting polymer, a crucial property for biomedical applications. The ratio of the monomers can be adjusted to control the density of reactive sites along the polymer chain.
Experimental Protocol: Free-Radical Copolymerization of MVS and NVP
Materials:
-
This compound (MVS), stabilized[1]
-
N-vinylpyrrolidone (NVP), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
1,4-Dioxane (B91453), anhydrous
-
Diethyl ether, cold
-
Nitrogen gas (N₂)
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask, dissolve MVS (e.g., 5.3 g, 50 mmol) and NVP (e.g., 5.55 g, 50 mmol) in anhydrous 1,4-dioxane (100 mL).
-
Add the desired amount of AIBN initiator (see Table 1 for examples).
-
Seal the flask, and degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for 24 hours under stirring.
-
Cool the reaction to room temperature and precipitate the polymer by slowly adding the solution to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh diethyl ether.
-
Dry the polymer under vacuum at 40°C to a constant weight.
-
Characterize the polymer by ¹H NMR for composition and by gel permeation chromatography (GPC) for molecular weight (Mn) and polydispersity index (PDI).
Quantitative Data:
The molecular weight and polydispersity of the resulting copolymer can be controlled by varying the initiator concentration. The following table provides representative data on how AIBN concentration affects the final polymer properties.
| Entry | Monomer:Initiator Ratio | [AIBN] (mol%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 200:1 | 0.5 | 73,100 | 1.9 |
| 2 | 150:1 | 0.67 | 71,500 | 1.85 |
| 3 | 100:1 | 1.0 | 70,100 | 1.8 |
Table 1: Representative data for the free-radical copolymerization of MVS and NVP, showing the effect of initiator concentration on the number-average molecular weight (Mn) and polydispersity index (PDI). Data is modeled based on typical free-radical polymerization of vinyl monomers.[2]
Experimental Workflow: Polymer Synthesis
Caption: Workflow for the synthesis of Poly(MVS-co-NVP).
Functionalization of Poly(MVS-co-NVP) via Thiol-Michael Addition
The pendant vinyl sulfone groups on the copolymer are reactive handles for conjugation. Thiol-containing molecules, such as cysteine-terminated peptides or small molecule drugs, can be attached via a nucleophilic Michael addition reaction. This reaction is highly efficient and proceeds under mild conditions, making it suitable for conjugating sensitive biological molecules.
Experimental Protocol: Conjugation of a Model Thiol to Poly(MVS-co-NVP)
Materials:
-
Poly(MVS-co-NVP)
-
N-acetylcysteine (as a model thiol-containing molecule)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triethylamine (B128534) (TEA)
-
Dialysis tubing (MWCO appropriate for the polymer)
-
Deionized water
Procedure:
-
Dissolve Poly(MVS-co-NVP) (e.g., 1 g) in PBS (50 mL) to form a clear solution.
-
In a separate vial, dissolve N-acetylcysteine (e.g., 1.5 equivalents relative to MVS units) in a small amount of PBS.
-
Add the N-acetylcysteine solution to the polymer solution with stirring.
-
Add a catalytic amount of triethylamine (e.g., 0.1 equivalents relative to MVS units) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4 hours.
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted N-acetylcysteine and other small molecules.
-
Lyophilize the purified solution to obtain the functionalized polymer conjugate as a white, fluffy solid.
-
Confirm conjugation using ¹H NMR by observing the disappearance of the vinyl protons of MVS and the appearance of new signals corresponding to the conjugated N-acetylcysteine.
Experimental Workflow: Polymer Functionalization
Caption: Workflow for functionalizing the polymer via thiol-Michael addition.
Application in Targeted Cancer Therapy: A Hypothetical Case Study
To illustrate the potential of this polymer system, we consider a hypothetical polymer-drug conjugate designed to target cancer cells. A thiol-modified kinase inhibitor, structurally analogous to Rigosertib, is conjugated to the Poly(MVS-co-NVP) backbone. Rigosertib is a multi-kinase inhibitor known to interfere with key signaling pathways in cancer cells, including the Polo-like kinase 1 (PLK1) and Ras pathways.[3][4][5][6]
Mechanism of Action and Targeted Signaling Pathways
Upon systemic administration, the polymer-drug conjugate is expected to accumulate preferentially in tumor tissue due to the Enhanced Permeability and Retention (EPR) effect. Following cellular uptake, the kinase inhibitor is released and can engage its intracellular targets.
1. Inhibition of the PLK1 Pathway:
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that is a master regulator of mitosis.[7][8] It is overexpressed in many cancers and is associated with poor prognosis.[8] Inhibition of PLK1 leads to mitotic arrest and ultimately apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. lifescienceglobal.com [lifescienceglobal.com]
- 3. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rigosertib | C21H25NO8S | CID 6918736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Proteome: Aryl Vinyl Sulfones as Powerful Tools for Studying Protein Tyrosine Phosphatases
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling, protein tyrosine phosphatases (PTPs) play a critical role as key regulators, meticulously removing phosphate (B84403) groups from tyrosine residues on proteins. Their function is essential for a multitude of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and diabetes. To unravel the complexities of PTP activity within the vast landscape of the cellular proteome, researchers require precise and effective molecular tools. Aryl vinyl sulfones, particularly phenyl vinyl sulfone (PVS) and phenyl vinyl sulfonate (PVSN), have emerged as a robust class of mechanism-based probes for the study of PTPs.
This application note provides a comprehensive overview of the use of aryl vinyl sulfones as probes for PTPs, detailing their mechanism of action, experimental protocols for their application, and quantitative data on their reactivity. It also addresses the ineffectiveness of methyl vinyl sulfone (MVS) as a PTP probe, guiding researchers toward more suitable alternatives.
The Mechanism: A Covalent Embrace
Aryl vinyl sulfones function as active site-directed, irreversible inhibitors of PTPs.[1][2][3] The core of their mechanism lies in a Michael addition reaction. The catalytically active cysteine residue within the PTP active site, which possesses a low pKa and is therefore highly nucleophilic, attacks the electrophilic β-carbon of the vinyl group.[1] This results in the formation of a stable, covalent thioether bond between the probe and the enzyme, effectively and irreversibly inactivating it.[1][2][3] The phenyl group of the aryl vinyl sulfone is crucial for its efficacy, as it mimics the natural phosphotyrosine substrate, providing the necessary binding affinity and positioning within the PTP active site for the covalent reaction to occur.[1]
In contrast, this compound (MVS) has been shown to be an ineffective probe for PTPs. Studies have demonstrated that MVS has no appreciable inhibitory effect on PTPs, even at high concentrations and after prolonged incubation.[1] This is attributed to the absence of the phenyl ring, which is essential for recognition and binding within the phosphotyrosine-binding pocket of the PTP active site.[1]
Visualizing the Inactivation
The mechanism of PTP inactivation by aryl vinyl sulfones can be visualized as a two-step process: initial binding followed by covalent modification.
Caption: Mechanism of PTP inactivation by aryl vinyl sulfones.
Quantitative Analysis of PTP Inactivation
The efficacy of phenyl vinyl sulfone (PVS) and phenyl vinyl sulfonate (PVSN) as PTP inhibitors has been quantified for several phosphatases. The table below summarizes the kinetic parameters for the inactivation of various PTPs by these probes.
| PTP | Probe | KI (mM) | kinact (min-1) | Reference |
| YopH | PVSN | 0.29 ± 0.06 | 0.061 ± 0.002 | [1] |
| YopH | PVS | 0.35 ± 0.06 | 0.080 ± 0.004 | [1] |
While PVS and PVSN have been shown to inactivate a broad range of PTPs, including PTP1B, HePTP, DEP-1, VHR, PRL1, and the low molecular weight PTP (LMPTP), specific kinetic data for these interactions are not as readily available in the literature.[1] The provided data for YopH serves as a strong indicator of their general effectiveness.
Experimental Protocols
The following protocols provide a framework for utilizing aryl vinyl sulfones to probe PTP activity in biological samples.
Protocol 1: In Vitro PTP Inactivation Assay
This protocol details the steps to measure the inactivation kinetics of a purified PTP by an aryl vinyl sulfone.
Materials:
-
Purified PTP of interest
-
Phenyl vinyl sulfone (PVS) or Phenyl vinyl sulfonate (PVSN)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA)
-
Substrate (e.g., p-nitrophenyl phosphate, pNPP)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the aryl vinyl sulfone in a suitable solvent (e.g., DMSO).
-
Pre-incubate the purified PTP with varying concentrations of the aryl vinyl sulfone in the assay buffer at room temperature.
-
At specific time intervals, take aliquots of the incubation mixture and add them to a solution containing the substrate (pNPP).
-
Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance at 405 nm.
-
Determine the pseudo-first-order rate constant (kobs) for each inhibitor concentration by fitting the data to a single exponential decay equation.
-
Plot kobs versus the inhibitor concentration to determine the inactivation parameters, KI and kinact.
Protocol 2: Labeling of PTPs in Cell Lysates using an Azide-Tagged PVSN Probe
This protocol describes the use of an azide-functionalized PVSN probe for the identification of PTPs in a complex protein mixture, followed by detection via click chemistry.
Materials:
-
Cell lysate containing the PTP of interest
-
Azide-tagged PVSN probe
-
Labeling buffer (e.g., 50 mM sodium succinate, pH 6.0, 1 mM EDTA, 150 mM NaCl)
-
Alkyne-biotin or alkyne-fluorophore for click chemistry
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA)
-
SDS-PAGE gels and Western blotting reagents or streptavidin beads for enrichment
Procedure:
-
Incubate the cell lysate (e.g., 50 µg of total protein) with the azide-tagged PVSN probe (e.g., 20 µM) in the labeling buffer for 30 minutes at room temperature.[1]
-
Perform a click reaction by adding the alkyne-biotin or alkyne-fluorophore, copper(II) sulfate, reducing agent, and copper chelator to the labeled lysate. Incubate for 1 hour at room temperature.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning (if a fluorescent alkyne was used) or by Western blotting with an anti-biotin antibody.
-
Alternatively, enrich the biotin-labeled proteins using streptavidin-agarose beads for subsequent identification by mass spectrometry.
Visualizing the Experimental Workflow
The general workflow for profiling PTP activity using an azide-tagged aryl vinyl sulfone probe and click chemistry is outlined below.
Caption: Workflow for PTP activity profiling.
Application in Signaling Pathways
Protein tyrosine phosphatases are integral to the regulation of numerous signaling pathways. For instance, PTP1B is a key negative regulator of the insulin (B600854) signaling pathway. By dephosphorylating the activated insulin receptor, PTP1B attenuates the downstream signaling cascade that leads to glucose uptake and metabolism. Aryl vinyl sulfone probes can be utilized to investigate the role of PTP1B and other PTPs in this pathway. By treating cells with a cell-permeable aryl vinyl sulfone, researchers can inhibit PTP activity and observe the resulting changes in the phosphorylation status of key signaling proteins, thereby elucidating the specific regulatory roles of these enzymes.
Caption: PTP1B's role in insulin signaling.
Conclusion
Aryl vinyl sulfones, specifically PVS and PVSN, are invaluable tools for the functional investigation of protein tyrosine phosphatases. Their mechanism-based, irreversible mode of action provides a powerful means to covalently label and identify PTPs in complex biological systems. The detailed protocols and quantitative data presented herein serve as a practical guide for researchers aiming to employ these probes in their studies. By understanding the strengths of aryl vinyl sulfones and the limitations of compounds like this compound, scientists are better equipped to explore the critical roles of PTPs in health and disease, paving the way for new therapeutic strategies.
References
- 1. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Preparation of Methylsulfonylethyl Cellulose Using Methyl Vinyl Sulfone: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the synthesis of methylsulfonylethyl cellulose (B213188), a modified cellulose polymer. Included are comprehensive experimental protocols, data on the degree of substitution, and potential applications in the pharmaceutical sciences.
Methylsulfonylethyl cellulose is a cellulose derivative synthesized through the chemical modification of cellulose with methyl vinyl sulfone. This modification introduces methylsulfonylethyl ether linkages to the cellulose backbone, altering its physicochemical properties and opening avenues for its use in various applications, including as a potential excipient in drug delivery systems. The synthesis proceeds via a Michael addition reaction, a well-established method in organic chemistry.
Chemical Reaction and Mechanism
The core of the synthesis is the Michael addition of the hydroxyl groups of cellulose to the activated double bond of this compound.[1] This reaction is typically catalyzed by a base, which deprotonates the hydroxyl groups of the anhydroglucose (B10753087) units in the cellulose chain, making them nucleophilic. The resulting cellulosate anions then attack the β-carbon of the vinyl group in this compound, leading to the formation of a stable carbon-oxygen bond and the desired methylsulfonylethyl ether derivative.
The reaction predominantly occurs at the hydroxyl groups on carbons 2, 3, and 6 of the anhydroglucose unit. The reactivity of these hydroxyl groups can vary, with the primary hydroxyl group at the C-6 position generally being the most reactive.[1]
Quantitative Data on Synthesis
The efficiency of the reaction is often quantified by the degree of substitution (DS), which represents the average number of hydroxyl groups substituted per anhydroglucose unit. The DS is a critical parameter that influences the properties of the resulting methylsulfonylethyl cellulose, such as its solubility and thermal characteristics.
| Parameter | Value | Reference |
| Degree of Substitution (DS) | 0.11 | [1] |
| Molar Ratio of Substituents (2-O:3-O:6-O) | 0.20 : 0.03 : 1.00 | [1] |
Table 1: Degree of Substitution and Substituent Distribution in Methylsulfonylethyl Cellulose.
It is important to note that the DS can be influenced by various reaction conditions, including the concentration of reactants, the type and concentration of the base catalyst, reaction temperature, and time.[2][3][4] While specific data for the synthesis of methylsulfonylethyl cellulose is limited, studies on other cellulose etherifications show that increasing the concentration of the etherifying agent and the catalyst generally leads to a higher DS, up to a certain point.[5]
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the preparation and characterization of methylsulfonylethyl cellulose.
Protocol 1: Synthesis of Methylsulfonylethyl Cellulose
This protocol outlines the steps for the laboratory-scale synthesis of methylsulfonylethyl cellulose.
Materials:
-
Microcrystalline cellulose (or other cellulose source)
-
This compound (MVS)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Acetic acid (for neutralization)
Procedure:
-
Cellulose Activation (Mercerization):
-
Disperse a known amount of cellulose (e.g., 5 grams) in a 50% (w/v) aqueous solution of sodium hydroxide.[5]
-
Stir the suspension for a predetermined time (e.g., 1-2 hours) at room temperature to allow for the swelling and activation of the cellulose.[5]
-
Filter the alkali cellulose and press to remove excess NaOH solution.
-
-
Etherification Reaction:
-
Suspend the activated cellulose in a suitable solvent, such as acetone.[5]
-
Add this compound to the suspension. The molar ratio of MVS to the anhydroglucose units of cellulose will influence the degree of substitution.
-
Heat the reaction mixture to a specific temperature (e.g., 60-70°C) and maintain it for several hours (e.g., 6 hours) with continuous stirring.[5]
-
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess sodium hydroxide with a dilute solution of acetic acid.[5]
-
Filter the solid product and wash it extensively with hot distilled water to remove unreacted reagents and byproducts.[5]
-
Finally, wash the product with acetone and dry it in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.[5]
-
Protocol 2: Determination of the Degree of Substitution (DS)
The degree of substitution can be determined by various analytical methods. A common approach involves the analysis of the sulfur content in the modified cellulose.
Materials:
-
Dried methylsulfonylethyl cellulose
-
Standard analytical equipment for elemental analysis (e.g., CHNS analyzer)
Procedure:
-
Accurately weigh a sample of the dried methylsulfonylethyl cellulose.
-
Perform elemental analysis to determine the weight percentage of sulfur (%S).
-
Calculate the degree of substitution (DS) using the following formula:
DS = (162.14 × %S) / (32.07 × 100 - 106.14 × %S)
Where:
-
162.14 is the molecular weight of the anhydroglucose unit.
-
32.07 is the atomic weight of sulfur.
-
106.14 is the molecular weight of the methylsulfonylethyl group.
-
Visualizing the Workflow and Reaction
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis of methylsulfonylethyl cellulose and the underlying Michael addition reaction.
References
- 1. Synthesis of Amorphous Cellulose Derivatives via Michael Addition to Hydroxyalkyl Acrylates for Thermoplastic Film Applications [mdpi.com]
- 2. Effect of Molecular Weight and Degree of Substitution on the Physical-Chemical Properties of Methylcellulose-Starch Nanocrystal Nanocomposite Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijstr.org [ijstr.org]
Application Notes and Protocols: Methyl Vinyl Sulfone in Activity-Based Protein Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction to Methyl Vinyl Sulfone in Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzymes in complex biological systems.[1] Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes chemical probes to directly assess the catalytic activity of enzymes, providing a more accurate snapshot of their functional state.
This compound (MVS) and its derivatives have emerged as a versatile class of reactive groups, or "warheads," for ABPP probes.[2] As Michael acceptors, vinyl sulfones exhibit a strong and preferential reactivity towards nucleophilic amino acid residues, particularly the thiol group of cysteine.[2][3] This inherent reactivity makes MVS-based probes excellent tools for targeting a wide range of enzyme classes that rely on a catalytic cysteine residue, including:
-
Cysteine Proteases: A diverse family of enzymes involved in protein turnover, signaling, and pathogenesis.
-
Deubiquitinating Enzymes (DUBs): Regulators of the ubiquitin-proteasome system, crucial for protein degradation and cellular signaling.
-
Protein Tyrosine Phosphatases (PTPs): Key players in signal transduction pathways.[2]
-
Other Cysteine-Dependent Enzymes: Including various metabolic enzymes and redox-regulated proteins.
The covalent and irreversible nature of the interaction between MVS and its target enzymes allows for the robust labeling and subsequent identification and quantification of active enzymes.[4]
The Anatomy of a this compound-Based ABPP Probe
An MVS-based activity-based probe (ABP) is a modular small molecule typically composed of three key components:
-
Reactive Group (Warhead): The this compound moiety, which covalently modifies the active site cysteine of the target enzyme.
-
Linker: A chemical scaffold that connects the reactive group to the reporter tag. The linker can be designed to optimize the probe's solubility, cell permeability, and target selectivity.
-
Reporter Tag/Handle: A functional group that enables the detection and/or enrichment of probe-labeled proteins. Common reporter tags include:
-
Fluorophores (e.g., Rhodamine, BODIPY): For in-gel fluorescence scanning and imaging applications.
-
Biotin: For affinity purification of labeled proteins for mass spectrometry-based identification.
-
Clickable Handles (e.g., Alkyne or Azide): For a two-step labeling approach using bioorthogonal chemistry (e.g., CuAAC or SPAAC). This strategy allows for the introduction of a reporter tag in a secondary step, which can be advantageous for in vivo studies where bulky tags may hinder cell permeability.[2]
-
Experimental Workflows
Standard ABPP Workflow
The standard ABPP workflow using an MVS-based probe involves the following key steps:
-
Proteome Labeling: The MVS-based probe is incubated with a complex proteome (e.g., cell lysate, tissue homogenate, or intact cells).
-
Sample Preparation: The labeled proteome is prepared for analysis. This may involve protein precipitation, denaturation, and reduction/alkylation.
-
Analysis:
-
Gel-Based Analysis: Labeled proteins are separated by SDS-PAGE, and visualized by in-gel fluorescence scanning (if a fluorescent probe is used) or by streptavidin blotting (if a biotinylated probe is used).
-
Mass Spectrometry-Based Analysis: Biotinylated proteins are enriched using streptavidin beads, digested on-bead (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
-
Competitive ABPP Workflow
Competitive ABPP is a powerful application for assessing the potency and selectivity of enzyme inhibitors. In this workflow, the proteome is pre-incubated with a potential inhibitor before the addition of the MVS-based ABP. A reduction in the labeling signal for a particular enzyme indicates that the inhibitor has bound to its active site, preventing modification by the probe. This allows for the determination of inhibitor potency (e.g., IC50 values) against a multitude of enzymes simultaneously within their native biological context.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from ABPP experiments using vinyl sulfone-based probes.
Table 1: Examples of Vinyl Sulfone-Based Probes and Their Applications
| Probe Name/Structure | Target Enzyme Class | Reporter Tag | Application | Reference |
| Phenyl vinyl sulfone (PVS) | Protein Tyrosine Phosphatases (PTPs) | None (used as inhibitor) | Inactivation of a broad range of PTPs for functional studies. | [2] |
| Azide-tagged Phenyl Vinyl Sulfonate (PVSN) Probe | Protein Tyrosine Phosphatases (PTPs) | Azide | Two-step labeling of PTPs in complex proteomes via click chemistry. | [2] |
| Tripeptide/Tetrapeptide Vinyl Sulfones | Proteasome | Varies | Profiling substrate recognition properties of proteasomal subunits. | [2] |
| Truncated Ubiquitin-Vinyl Sulfone | Deubiquitinating Enzymes (DUBs) | Biotin | Profiling DUB activity. | [2] |
| Norvaline-Homophenylalanine Dipeptide Vinyl Sulfone | Dipeptidyl Peptidase I (Cathepsin C) | Varies | Selective labeling of Cathepsin C. | [2] |
Table 2: Representative IC50 Values Determined by Competitive ABPP
| Inhibitor | Target Enzyme | MVS-based Probe Used | Cell Line/System | IC50 (nM) | Reference |
| VF16 | EGFR-TK | Not specified | A431 cells | 33,520 | [5] |
| VF16 | EGFR-TK | Not specified | A549 cells | 54,630 | [5] |
| Erlotinib | EGFR-TK | Not specified | A431 cells | 27,190 | [5] |
| Erlotinib | EGFR-TK | Not specified | A549 cells | 48,210 | [5] |
Note: The IC50 values in this table are provided as examples and may vary depending on the specific experimental conditions.
Detailed Experimental Protocols
Protocol 1: In Vitro Labeling of Proteomes with a Biotinylated MVS Probe for Mass Spectrometry
Materials:
-
Cells or tissues of interest
-
Lysis buffer (e.g., PBS with 0.1% SDS)
-
Protease inhibitor cocktail
-
Biotinylated this compound probe (e.g., 10 mM stock in DMSO)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with decreasing concentrations of SDS)
-
Ammonium (B1175870) bicarbonate (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
LC-MS/MS system
Procedure:
-
Proteome Preparation:
-
Harvest cells or homogenize tissue in ice-cold lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 30 minutes at 4°C).
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Probe Labeling:
-
Dilute the proteome to a final concentration of 1-2 mg/mL in PBS.
-
Add the biotinylated MVS probe to a final concentration of 1-10 µM.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the labeled proteome and incubate for 1-2 hours at 4°C with rotation.
-
Wash the beads sequentially with PBS containing 1% SDS, PBS with 0.5% SDS, and finally with PBS alone to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free thiols by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer.
-
Identify and quantify the proteins using appropriate proteomics software (e.g., MaxQuant, Proteome Discoverer).
-
Protocol 2: Competitive ABPP for IC50 Determination
Materials:
-
Same as Protocol 5.1
-
Inhibitor of interest (with a range of concentrations)
-
Fluorescently tagged MVS probe (e.g., 1 mM stock in DMSO)
-
SDS-PAGE system
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation:
-
Prepare the proteome as described in Protocol 5.1.
-
-
Inhibitor Pre-incubation:
-
Aliquot the proteome into separate tubes.
-
Add the inhibitor at a range of final concentrations (e.g., from 1 nM to 100 µM) to the respective tubes. Include a DMSO vehicle control.
-
Incubate for 30 minutes at room temperature.
-
-
Probe Labeling:
-
Add the fluorescently tagged MVS probe to each tube to a final concentration of 1 µM.
-
Incubate for 30 minutes at room temperature.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the protein bands of interest.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[6]
-
Mandatory Visualizations
General ABPP Workflow using an MVS Probe
Caption: General workflow for Activity-Based Protein Profiling (ABPP) using a this compound (MVS) probe.
Competitive ABPP Workflow
Caption: Workflow for competitive ABPP to determine inhibitor potency (IC50).
Mechanism of Cysteine Labeling by this compound
Caption: Covalent modification of a cysteine residue by this compound via Michael addition.
References
- 1. sketchviz.com [sketchviz.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courses.edx.org [courses.edx.org]
Troubleshooting & Optimization
How to optimize reaction conditions for methyl vinyl sulfone bioconjugation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for methyl vinyl sulfone (MVS) bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary amino acid target for this compound (MVS) bioconjugation?
A1: The primary target for MVS bioconjugation is the thiol group of cysteine residues. The reaction proceeds via a Michael-type addition to form a stable, irreversible thioether linkage.[1][2] While MVS can react with other nucleophilic residues like lysine (B10760008) and histidine, this typically occurs at a slower rate and under more alkaline conditions.[2][3][4]
Q2: What is the optimal pH range for selective cysteine conjugation with MVS?
A2: For selective conjugation to cysteine residues, a pH range of 7.0 to 9.0 is generally recommended.[2] The reaction rate increases with pH due to the higher concentration of the more nucleophilic thiolate anion.[1] However, at higher pH values (e.g., pH > 9), the reactivity with lysine residues increases, potentially leading to non-specific conjugation.[2][4] For highly selective cysteine modification, conducting the reaction under mildly acidic to neutral conditions can minimize reactions with other nucleophiles.[4]
Q3: What is a typical molar excess of MVS reagent to use?
A3: A 5- to 20-fold molar excess of the MVS reagent over the protein is a common starting point for bioconjugation reactions.[1] However, the optimal ratio should be determined empirically for each specific protein and reagent combination.
Q4: What are the recommended reaction time and temperature?
A4: MVS bioconjugation reactions are typically incubated at room temperature or 37°C for 2 to 24 hours with gentle mixing.[1] Increasing the temperature from room temperature to 37°C can enhance the rate of conjugation.[5][6] The reaction progress should be monitored using analytical techniques like HPLC or mass spectrometry to determine the optimal time.[1]
Q5: How stable is the thioether bond formed by MVS conjugation?
A5: The thioether bond formed between a vinyl sulfone and a cysteine residue is generally considered highly stable and irreversible under physiological conditions.[1] This offers a significant advantage over maleimide-based conjugates, which can undergo retro-Michael reactions, leading to deconjugation.[1]
Q6: How should I prepare my protein for MVS conjugation?
A6: If the target cysteine residues are involved in disulfide bonds, they must first be reduced to generate free thiols. This can be achieved by incubating the protein with a 10- to 20-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for 1-2 hours at room temperature.[1] It is crucial to remove the excess reducing agent before adding the MVS reagent, which can be done via buffer exchange using a desalting column or dialysis.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Sub-optimal pH. | Optimize the reaction pH within the 7.0-9.0 range. A pH of 8.5 can be a good starting point for balancing reactivity and selectivity.[4] |
| Insufficient molar excess of MVS reagent. | Increase the molar excess of the MVS reagent. Titrate from a 5-fold to a 20-fold excess or higher, monitoring for solubility and aggregation issues.[1] | |
| Short reaction time or low temperature. | Increase the incubation time (up to 24 hours) and/or temperature (up to 37°C).[1][6] Monitor the reaction progress to avoid potential degradation. | |
| Incomplete reduction of disulfide bonds. | Ensure complete reduction of disulfide bonds by using a sufficient excess of reducing agent (e.g., TCEP) and adequate incubation time. Confirm the presence of free thiols using Ellman's reagent. | |
| Presence of interfering substances. | Ensure that the protein buffer does not contain nucleophilic components like Tris or free thiols that can compete with the target protein for the MVS reagent. Use buffers such as phosphate-buffered saline (PBS).[1] | |
| Non-specific Conjugation (e.g., to Lysine) | Reaction pH is too high. | Lower the reaction pH. At pH values above 9.0, the reactivity of lysine's ε-amino group increases significantly.[2][4] |
| Prolonged reaction time at high pH. | Reduce the reaction time, especially when operating at the higher end of the optimal pH range. | |
| Protein Aggregation or Precipitation | High concentration of organic co-solvent. | Keep the final concentration of organic solvents (e.g., DMSO or DMF used to dissolve the MVS reagent) low, typically below 10% (v/v), to prevent protein denaturation.[1] |
| High molar excess of hydrophobic MVS reagent. | If the MVS reagent is hydrophobic, a high molar excess may lead to aggregation. Try to use a more hydrophilic MVS derivative if possible or reduce the molar excess. | |
| Hydrolysis of MVS Reagent | MVS reagent is not stable in aqueous buffer. | While vinyl sulfones are generally stable in aqueous solutions at neutral pH, prolonged incubation at very high or low pH might lead to degradation. Prepare the MVS reagent solution fresh before use. |
Experimental Protocols
General Protocol for Protein Conjugation with a this compound Reagent
This protocol provides a general guideline. Specific conditions may need to be optimized for individual proteins and MVS reagents.
Materials:
-
Protein containing accessible cysteine residues in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4).[1]
-
This compound (MVS) reagent, dissolved in a water-miscible organic solvent like DMSO or DMF.[1]
-
Reducing agent (e.g., TCEP or DTT) if cysteine residues are in a disulfide bond.[1]
-
Quenching reagent (e.g., a small molecule thiol like N-acetylcysteine or L-cysteine).[1]
-
Purification system (e.g., size-exclusion chromatography or dialysis).[1]
Procedure:
-
Protein Preparation (if necessary):
-
Conjugation Reaction:
-
Add the MVS reagent (typically a 5- to 20-fold molar excess over the protein) to the protein solution.[1]
-
Ensure the final concentration of the organic solvent is kept low (e.g., <10% v/v) to avoid protein denaturation.[1]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.[1]
-
Monitor the reaction progress using analytical techniques such as HPLC or mass spectrometry.[1]
-
-
Quenching:
-
Purification:
-
Purify the protein conjugate to remove excess reagents and byproducts using size-exclusion chromatography, dialysis, or tangential flow filtration.[1]
-
-
Characterization:
-
Characterize the final conjugate to determine the degree of labeling (e.g., drug-to-antibody ratio) using techniques like UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).[1]
-
Data Presentation
Table 1: Influence of pH on Reaction Rate and Selectivity
| pH | Reaction Rate with Cysteine | Selectivity for Cysteine over Lysine |
| 6.0-7.0 | Slower | High |
| 7.0-8.5 | Moderate to Fast | Good |
| > 8.5 | Fast | Decreased (Increased Lysine Reactivity) |
Note: This table provides a qualitative summary based on general principles of MVS chemistry.[2][4] Actual rates are dependent on the specific protein and reaction conditions.
Table 2: Comparison of Reaction Conditions for Different Nucleophiles
| Nucleophile | Optimal pH Range | Relative Reaction Rate |
| Cysteine (Thiol) | 7.0 - 9.0 | Fast |
| Lysine (Amine) | > 9.0 | Slow at neutral pH, increases with pH |
| Histidine (Imidazole) | ~6.0 - 7.0 (for protonated form) | Generally slower than cysteine |
Note: This table provides a generalized comparison.[2][3][4]
Visualizations
Caption: Reaction mechanism of MVS with a cysteine residue.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Preventing unwanted polymerization of methyl vinyl sulfone during reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of methyl vinyl sulfone (MVS) during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and reaction of MVS.
Issue 1: Rapid, uncontrolled polymerization upon addition of a reagent.
-
Question: My reaction mixture containing this compound solidified or became highly viscous immediately after adding a reagent. What could be the cause?
-
Answer: This indicates rapid, uncontrolled polymerization. The most likely causes are the introduction of a potent initiator or a highly exothermic reaction that was not anticipated. MVS can undergo exothermic polymerization in the presence of various catalysts, such as acids or other initiators.[1]
-
Troubleshooting Steps:
-
Identify the Initiator: Review the added reagent. Strong bases (for anionic polymerization) or radical sources (e.g., peroxides, some light sources) can initiate rapid polymerization.
-
Solvent and Reagent Purity: Ensure all solvents and reagents are free from peroxides and other impurities that can act as radical initiators.
-
Temperature Control: For exothermic reactions, ensure adequate cooling is in place before adding the reagent. Adding the reagent slowly and at a reduced temperature can help manage the reaction rate.
-
Inhibitor Presence: Confirm that the MVS used contained an appropriate inhibitor if the reaction is sensitive to trace initiators. If the inhibitor was removed, ensure all subsequent handling is under inert and light-protected conditions.
-
-
Issue 2: Gradual thickening or solidification of MVS during a reaction or workup.
-
Question: My reaction mixture with this compound is slowly becoming more viscous over time, even under what I believe are controlled conditions. Why is this happening?
-
Answer: Gradual polymerization can occur if the concentration of inhibitors is insufficient for the reaction conditions or if the reaction is being conducted at an elevated temperature for a prolonged period.
-
Troubleshooting Steps:
-
Reaction Temperature: MVS is more prone to polymerization at higher temperatures. If possible, lower the reaction temperature.
-
Reaction Time: Minimize the reaction time at elevated temperatures.
-
Inhibitor Depletion: The initial inhibitor may be consumed during the reaction. For long reactions, the addition of a compatible radical inhibitor might be necessary.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating polymerization.
-
-
Issue 3: Polymer formation during distillation or purification.
-
Question: I am trying to purify this compound by distillation, but I am observing polymer formation in the distillation pot. How can I prevent this?
-
Answer: Distillation involves heating, which can initiate thermal polymerization, especially if the starting material has a low inhibitor concentration.
-
Troubleshooting Steps:
-
Vacuum Distillation: Distill MVS under reduced pressure to lower the boiling point and minimize thermal stress.[2]
-
Add a Polymerization Inhibitor: Add a small amount of a high-boiling point polymerization inhibitor, such as hydroquinone (B1673460), to the distillation pot.
-
Monitor Temperature: Keep the distillation pot temperature as low as possible.
-
Inhibitor Removal: Be aware that distillation will separate the MVS from the less volatile inhibitor, making the distilled MVS highly susceptible to polymerization. The receiving flask should be cooled and may need to have a small amount of inhibitor added if the MVS is to be stored.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unwanted this compound polymerization?
A1: The primary causes are the presence of initiators (free radicals, strong acids, or bases), exposure to heat, and exposure to light, particularly UV light. MVS is an activated olefin, making it susceptible to both free-radical and anionic polymerization.[1]
Q2: What is the role of the stabilizer found in commercially available this compound?
A2: Commercially available MVS is often stabilized with an inhibitor, such as 4-tert-butylphenol (B1678320) (4-TBP), at a concentration of around 200 ppm to prevent polymerization during shipping and storage.[3] This stabilizer works by scavenging free radicals that can initiate polymerization.
Q3: When should I remove the inhibitor from this compound?
A3: The inhibitor should be removed immediately before use in reactions where it might interfere, such as in controlled polymerization reactions or when the inhibitor could react with other components of the reaction mixture. For many other applications, such as Michael additions, the presence of the inhibitor at its commercial concentration may not significantly affect the reaction and can help prevent unwanted side reactions.
Q4: How can I remove the inhibitor from this compound?
A4: A common method for removing phenolic inhibitors like 4-TBP is to pass the MVS through a column of activated basic alumina (B75360). Alternatively, washing with an aqueous base solution (e.g., 1M NaOH) followed by washing with brine, drying over an anhydrous salt (e.g., MgSO₄), and filtration can be effective. The purified MVS should be used immediately.
Q5: What are some common inhibitors I can use for this compound?
A5: While 4-tert-butylphenol is a common stabilizer, other phenolic inhibitors like hydroquinone and butylated hydroxytoluene (BHT) are also effective for vinyl monomers. For reactions where radical polymerization is a concern, stable free radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can be used.
Q6: How does the structure of this compound contribute to its reactivity?
A6: The electron-withdrawing sulfone group makes the double bond of MVS electron-deficient. This high degree of activation makes it a very reactive Michael acceptor and also highly susceptible to nucleophilic attack, which can initiate anionic polymerization.
Data Presentation
Table 1: Common Inhibitors for Vinyl Monomers
| Inhibitor | Chemical Structure | Typical Concentration | Mechanism of Action |
| 4-tert-Butylphenol (4-TBP) | C₁₀H₁₄O | 100-200 ppm | Free-radical scavenger |
| Hydroquinone (HQ) | C₆H₆O₂ | 100-1000 ppm | Free-radical scavenger |
| Butylated hydroxytoluene (BHT) | C₁₅H₂₄O | 100-500 ppm | Free-radical scavenger |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | C₉H₁₈NO | 50-200 ppm | Stable free radical, traps propagating radicals |
Experimental Protocols
Protocol 1: Removal of 4-tert-Butylphenol (4-TBP) using an Alumina Column
Objective: To remove the 4-TBP stabilizer from this compound.
Materials:
-
This compound (stabilized with 4-TBP)
-
Activated basic alumina
-
Glass chromatography column
-
Collection flask
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Set up a glass chromatography column in a fume hood.
-
Prepare a slurry of activated basic alumina in a non-polar solvent (e.g., hexane) and pour it into the column to create a packed bed of approximately 10-15 cm in height.
-
Drain the solvent until it is level with the top of the alumina bed.
-
Carefully add the stabilized this compound to the top of the column.
-
Elute the MVS through the column using minimal pressure from an inert gas source if necessary. The alumina will retain the phenolic inhibitor.
-
Collect the purified, inhibitor-free MVS in a clean, dry collection flask.
-
The purified MVS is now highly susceptible to polymerization and should be used immediately. If short-term storage is necessary, keep it at a low temperature (2-8°C) in the dark and under an inert atmosphere.
Protocol 2: Monitoring a Reaction for Unwanted Polymerization
Objective: To detect the onset of unwanted polymerization during a reaction involving MVS.
Materials:
-
Reaction mixture containing MVS
-
Viscometer (optional)
-
NMR spectrometer or other analytical instrument (e.g., GC, IR)
Procedure:
-
Visual Inspection: Regularly observe the reaction mixture for any changes in viscosity. The formation of polymers will lead to a noticeable thickening of the solution. The appearance of cloudiness or solid precipitates can also indicate polymerization.
-
Viscosity Measurement (Quantitative): If precise monitoring is required, a viscometer can be used to measure the viscosity of the reaction mixture at regular intervals. A significant increase in viscosity is indicative of polymer formation.
-
Spectroscopic Analysis (Qualitative/Quantitative):
-
¹H NMR: Periodically take an aliquot of the reaction mixture and analyze it by ¹H NMR. The sharp peaks corresponding to the vinyl protons of the MVS monomer (around 6-7 ppm) will decrease in intensity, while broad signals corresponding to the polymer backbone will appear.
-
IR Spectroscopy: The characteristic C=C stretching vibration of the vinyl group in MVS can be monitored. A decrease in the intensity of this peak over time, not accounted for by the desired reaction, suggests polymerization.
-
Visualizations
Caption: Troubleshooting workflow for unwanted MVS polymerization.
References
Technical Support Center: Methyl Vinyl Sulfone in Protein Modification
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers using methyl vinyl sulfone (MVS) in protein modification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (MVS) reaction with proteins?
A1: this compound reacts with nucleophilic amino acid residues via a Michael-type 1,4-addition.[1][2] This reaction involves the nucleophilic attack on the β-carbon of the vinyl group, leading to the formation of a stable thioether or aminoether bond.
Q2: Which amino acid residues does this compound primarily react with?
A2: The primary target for MVS is the sulfhydryl (thiol) group of cysteine residues due to its high nucleophilicity, especially at neutral to slightly alkaline pH.[1][2]
Q3: What are the common side reactions or off-target modifications?
A3: Side reactions can occur with other nucleophilic residues. The most common off-target modifications involve the ε-amino group of lysine (B10760008) and the imidazole (B134444) ring of histidine.[1][3] These reactions are more prevalent at alkaline pH (pH > 9).[1]
Q4: How does pH affect the selectivity of the reaction?
A4: pH is a critical parameter for controlling the selectivity of MVS reactions. At neutral or mildly acidic pH (e.g., pH 7.0-8.0), the reaction is highly selective for cysteine residues.[4] As the pH increases (pH > 9), lysine residues become deprotonated and more nucleophilic, leading to an increased rate of reaction with lysine and reduced selectivity.[1]
Q5: How stable are the adducts formed by MVS?
A5: The thioether bonds formed between MVS and cysteine residues are generally stable.[4] This stability makes vinyl sulfones suitable for applications requiring permanent protein modification.
Troubleshooting Guides
Problem 1: Low or No Protein Labeling
| Possible Cause | Suggested Solution |
| Inactive MVS Reagent | Ensure the MVS reagent is fresh and has been stored properly. MVS is a liquid that should be stored at 2-8°C. |
| No Accessible Cysteine Residues | Confirm that your protein of interest has solvent-accessible cysteine residues. If cysteines are buried or part of disulfide bonds, they will not be available for reaction. |
| Disulfide Bond Formation | Reduce disulfide bonds using a reducing agent like TCEP or DTT prior to labeling. Ensure the reducing agent is removed or its concentration is sufficiently low to not interfere with the MVS reaction. |
| Incorrect Reaction Buffer | Ensure the reaction buffer does not contain competing nucleophiles (e.g., Tris, glycine, or free thiols). Use buffers such as phosphate (B84403) or HEPES. |
| Suboptimal pH | For cysteine-selective labeling, maintain the pH between 7.0 and 8.5. Check and adjust the pH of your protein solution and reaction buffer. |
| Insufficient MVS Concentration or Reaction Time | Empirically optimize the molar excess of MVS to the protein. A 5-20 fold molar excess is a common starting point. Also, consider increasing the incubation time. |
Problem 2: Protein Precipitation During or After Labeling
| Possible Cause | Suggested Solution |
| Over-labeling of the Protein | Excessive modification can alter the protein's net charge, isoelectric point (pI), and solubility. Reduce the molar excess of MVS or decrease the reaction time. |
| Hydrophobicity of the Attached Label | If using an MVS derivative with a hydrophobic tag, this can lead to aggregation. Consider using a more hydrophilic linker or reducing the degree of labeling. |
| Solvent Denaturation | If MVS is dissolved in an organic solvent like DMSO, keep the final concentration of the organic solvent low (typically <10% v/v) to prevent protein denaturation. |
Problem 3: Lack of Selectivity (Modification of Lysine/Histidine)
| Possible Cause | Suggested Solution |
| High Reaction pH | The reaction pH is too alkaline, promoting the deprotonation and reaction of lysine residues. Lower the reaction pH to a range of 7.0-8.0 for optimal cysteine selectivity.[1] |
| Long Reaction Times or High Temperatures | Prolonged reaction times or elevated temperatures can sometimes lead to less selective modifications. Try reducing the incubation time or performing the reaction at a lower temperature (e.g., 4°C or room temperature). |
| Highly Reactive/Accessible Lysine Residues | Some proteins may have exceptionally nucleophilic lysine residues that can react even at lower pH. In such cases, further lowering the pH (e.g., to 6.5-7.0) may improve selectivity, although this will also slow down the reaction with cysteine. |
Data Presentation
Table 1: Summary of this compound Reactivity with Amino Acids
| Amino Acid | Nucleophilic Group | Typical pKa | Reactivity at pH 7.0-8.0 | Reactivity at pH > 9.0 | Notes |
| Cysteine | Thiol (-SH) | ~8.3 | High | High | Primary target. The thiolate form (S⁻) is the reactive species.[1] |
| Lysine | ε-Amino (-NH₃⁺) | ~10.5 | Low | Moderate to High | Reactivity increases significantly as the pH approaches and exceeds the pKa, leading to the neutral amine (-NH₂).[1][3] |
| Histidine | Imidazole | ~6.0 | Low to Moderate | Low to Moderate | Can be a secondary target, but generally less reactive than cysteine and lysine.[3] |
| N-terminus | α-Amino (-NH₃⁺) | ~8.0 | Low to Moderate | Moderate | Can be modified, particularly if it is highly accessible. |
Note: Reactivity is influenced by the pKa, solvent accessibility, and local microenvironment of the specific residue in the protein.
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Selective Protein Labeling with MVS
This protocol provides a general workflow for labeling a protein with MVS. Optimization of molar excess, incubation time, and temperature may be required for specific proteins.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).
-
This compound (MVS).
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent: 1 M N-acetylcysteine or β-mercaptoethanol.
-
Purification system: Desalting column (e.g., PD-10) or dialysis cassette.
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in a non-nucleophilic buffer.
-
If the protein contains disulfide bonds that need to be reduced, add TCEP to a final concentration of 10-20 fold molar excess over the protein and incubate for 1 hour at room temperature.
-
Remove excess TCEP by buffer exchange using a desalting column or dialysis.
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of MVS in an appropriate solvent (e.g., DMSO or water).
-
Add a 5-20 fold molar excess of MVS to the protein solution. Gently mix immediately.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of ~50 mM to react with any unreacted MVS.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification:
-
Remove excess MVS and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
-
Characterization:
-
Confirm labeling and determine the degree of modification using techniques such as Mass Spectrometry (ESI-MS or MALDI-TOF) or SDS-PAGE (if the MVS reagent is tagged).
-
Protocol 2: Identification of MVS Adducts by Mass Spectrometry
This protocol outlines a bottom-up proteomics approach to identify the specific amino acid residues modified by MVS.
Materials:
-
MVS-labeled protein sample.
-
Denaturation/Reduction Buffer: 8 M Urea (B33335), 100 mM Tris-HCl pH 8.5, 10 mM DTT.
-
Alkylation Reagent: 55 mM Iodoacetamide (IAA) in 100 mM Tris-HCl pH 8.5.
-
Proteolytic Enzyme: Trypsin (mass spectrometry grade).
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.
-
Quenching/Desalting reagents: Formic acid, Acetonitrile, C18 spin columns.
-
LC-MS/MS system.
Procedure:
-
Sample Preparation (In-solution Digestion):
-
Denature, reduce, and alkylate the MVS-labeled protein sample. A common method is to resuspend the protein in the Denaturation/Reduction Buffer and incubate for 1 hour at 37°C.
-
Alkylate the remaining free cysteines by adding IAA solution and incubating for 30 minutes in the dark at room temperature. This step is crucial to prevent re-formation of disulfide bonds and to differentiate between MVS-modified and unmodified cysteines.
-
Dilute the sample at least 4-fold with Digestion Buffer to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Set up a data-dependent acquisition (DDA) method to fragment the most abundant peptide ions.
-
-
Data Analysis:
-
Search the generated MS/MS data against the protein sequence database using a search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).
-
Specify a variable modification corresponding to the mass of the MVS adduct (+106.014 Da for MVS) on cysteine, lysine, and histidine residues.
-
Also include carbamidomethylation of cysteine (+57.021 Da) as a fixed or variable modification to identify unmodified cysteines.
-
Analyze the search results to identify peptides containing the MVS modification and pinpoint the exact site of adduction.
-
Mandatory Visualizations
Caption: Reaction of this compound with a protein cysteine residue.
Caption: General experimental workflow for protein labeling with MVS.
References
Technical Support Center: pH Optimization for Selective Thiol-Michael Addition with Methyl Vinyl Sulfone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective reaction of methyl vinyl sulfone with thiols, particularly cysteine residues in biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the selective reaction of this compound with thiols?
A1: The optimal pH for the selective reaction of this compound with thiols, such as cysteine, is typically in the range of pH 7.5 to 9.0 . Within this range, the thiol group is sufficiently deprotonated to the more nucleophilic thiolate anion, which readily attacks the electron-deficient β-carbon of the vinyl sulfone in a Michael-type addition. While the reaction can proceed at neutral pH, slightly alkaline conditions accelerate the reaction rate.
Q2: How does pH affect the selectivity of the reaction for thiols over other nucleophilic groups like amines?
A2: pH plays a crucial role in dictating the selectivity of this compound for thiols over other nucleophiles, such as the primary amines found in lysine (B10760008) residues.
-
At neutral to slightly alkaline pH (7-9): The reaction with thiols is significantly faster than with amines. This is because the pKa of the thiol group in cysteine is around 8.3, meaning a significant portion exists as the highly reactive thiolate anion in this pH range. In contrast, the pKa of the ε-amino group of lysine is around 10.5, so it is predominantly in its protonated, less reactive ammonium (B1175870) form.
-
At alkaline pH (pH > 9): The reaction with amino groups becomes more competitive as a larger fraction of amines become deprotonated and thus more nucleophilic.
-
Under mildly acidic conditions: Vinyl sulfones can specifically conjugate with free thiol groups while avoiding nonspecific reactions with other nucleophilic functional groups like amines or histidine.
Q3: What are the consequences of using a pH outside the optimal range?
A3:
-
Low pH (< 7.0): The concentration of the reactive thiolate anion is reduced, leading to a significantly slower reaction rate. However, this can be advantageous for minimizing reactions with other nucleophiles.
-
High pH (> 9.0): The risk of non-specific modification of other nucleophilic residues, particularly lysine, increases substantially. This can lead to a heterogeneous product mixture, which is undesirable in applications like antibody-drug conjugate (ADC) development.
Q4: Can the reaction be performed at physiological pH (around 7.4)?
A4: Yes, the reaction proceeds efficiently at physiological pH. Many bioconjugation reactions using vinyl sulfones are carried out in phosphate-buffered saline (PBS) at pH 7.2-7.4. While the rate may
Troubleshooting low labeling efficiency with methyl vinyl sulfone.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with methyl vinyl sulfone (MVS).
Troubleshooting Guide
Low or no labeling with this compound can arise from several factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identify and resolve common issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Very Low Labeling | Inactive this compound: MVS can degrade, especially with improper storage. | - Use a fresh aliquot of MVS. - Ensure MVS is stored at 2-8°C, protected from moisture and light.[1] - Consider purchasing from a different supplier if the issue persists. |
| Absence of Reactive Residues: The target protein may lack accessible cysteine, lysine (B10760008), or histidine residues. | - Confirm the amino acid sequence of your protein. - Perform a control reaction with a protein known to have reactive residues (e.g., BSA). | |
| Suboptimal pH: The pH of the reaction buffer is critical for the deprotonation of target amino acid side chains. | - For selective cysteine labeling, maintain a pH of 7.0-8.0.[2] - For lysine labeling, a higher pH of 8.5-9.5 is generally required.[3] - Verify the pH of your buffer immediately before starting the reaction. | |
| Presence of Interfering Substances: Primary amines (e.g., Tris buffer) or thiols (e.g., DTT) in the buffer will compete with the protein for MVS. | - Use amine-free buffers such as phosphate (B84403) or HEPES for the labeling reaction. - If a reducing agent is necessary to reduce disulfide bonds, ensure it is completely removed (e.g., via dialysis or desalting column) before adding MVS.[2] | |
| Low Labeling Efficiency | Insufficient Molar Excess of MVS: The concentration of MVS may not be high enough to drive the reaction to completion. | - Increase the molar excess of MVS to protein (e.g., from 10:1 to 20:1 or higher).[2] Optimization may be required for each specific protein. |
| Short Reaction Time: The incubation time may be insufficient for the reaction to proceed to completion. | - Extend the incubation time (e.g., from 2 hours to 4 hours or overnight at 4°C).[2] Monitor the reaction progress if possible. | |
| Low Reaction Temperature: Lower temperatures will decrease the reaction rate. | - Increase the reaction temperature to room temperature or 37°C.[4] Note that protein stability should be considered at higher temperatures. | |
| Poor Accessibility of Target Residues: The reactive residues on the protein may be buried within its three-dimensional structure. | - Consider using a mild denaturant in the reaction buffer if it does not compromise protein function. - Genetically engineer a more accessible cysteine residue into the protein sequence. | |
| Non-Specific Labeling | pH is too High: At higher pH values, MVS becomes less selective for cysteine and will react more readily with lysine and histidine.[3] | - For cysteine-specific labeling, lower the pH to a range of 7.0-7.5.[2] |
| Excessive Molar Ratio of MVS: A very high concentration of MVS can lead to modification of less reactive residues. | - Reduce the molar excess of MVS in the reaction. | |
| Protein Precipitation during Labeling | High Concentration of Organic Solvent: MVS is often dissolved in an organic solvent (e.g., DMSO, DMF), which can denature proteins at high concentrations. | - Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v).[2] |
| Protein Instability under Reaction Conditions: The combination of pH, temperature, and MVS may be causing the protein to unfold and precipitate. | - Optimize the reaction conditions, starting with milder conditions (e.g., lower temperature, shorter incubation time). - Screen different buffer compositions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound labeling?
A1: this compound (MVS) is a Michael acceptor that reacts with nucleophilic amino acid side chains in proteins.[3] The reaction, known as a Michael addition, is most efficient with the thiol group of cysteine residues, but can also occur with the amine groups of lysine and the imidazole (B134444) group of histidine.[4][5]
Q2: Which amino acid residues does this compound react with and what is the influence of pH?
A2: MVS can react with cysteine, lysine, and histidine residues. The selectivity of the reaction is highly dependent on the pH of the reaction buffer.[3]
-
Cysteine: The thiol group of cysteine is the most reactive nucleophile towards MVS, especially at a pH range of 7.0-8.0, where the more nucleophilic thiolate anion is present.[2]
-
Lysine: The ε-amino group of lysine becomes significantly reactive at a more alkaline pH (typically 8.5 and above) when it is deprotonated.[3]
-
Histidine: The imidazole ring of histidine can also be modified, generally at a slightly alkaline pH.[5]
It is generally accepted that for selective modification of cysteine residues, the reaction should not be carried out at a highly alkaline pH.[3]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored at 2-8°C, protected from moisture and light to prevent degradation.[1] It is advisable to aliquot the reagent upon receipt to avoid repeated freeze-thaw cycles.
Q4: How can I quantify the labeling efficiency of my protein with this compound?
A4: The degree of labeling (DOL), which is the average number of MVS molecules conjugated to each protein molecule, can be determined using several methods:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is a direct and accurate method. By comparing the mass of the unlabeled protein with the mass of the labeled protein, the number of attached MVS molecules can be calculated.[6]
-
UV-Vis Spectroscopy: If the MVS is conjugated to a dye with a known extinction coefficient, the DOL can be calculated from the absorbance spectrum of the labeled protein.[7]
-
Amino Acid Analysis: This method can determine the extent of modification of specific amino acids but is more labor-intensive.[5]
Quantitative Data Summary
The following tables summarize the influence of key parameters on MVS labeling efficiency. Please note that specific quantitative data for MVS is limited in the literature; therefore, general trends observed for vinyl sulfones are presented.
Table 1: Effect of pH on Amino Acid Reactivity with Vinyl Sulfones
| pH Range | Primary Target Residue(s) | Labeling Efficiency Trend |
| 6.5 - 7.5 | Cysteine | High selectivity for cysteine.[2] |
| 7.5 - 8.5 | Cysteine, Histidine, Lysine | Increasing reactivity with histidine and lysine.[3] |
| > 8.5 | Lysine, Cysteine, Histidine | Lysine becomes a primary target; reduced selectivity.[3] |
Table 2: General Reaction Parameters for MVS Labeling
| Parameter | Recommended Range | Notes |
| Molar Excess of MVS:Protein | 10:1 to 50:1 | The optimal ratio should be determined empirically for each protein.[2] |
| Reaction Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect protein stability.[4] |
| Reaction Time | 2 to 24 hours | Longer incubation times can increase labeling efficiency, especially at lower temperatures.[2] |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics but may lead to aggregation. |
| Buffer | Phosphate, HEPES | Amine-free buffers are essential to avoid side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline for conjugating MVS to a protein. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (MVS)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M N-acetylcysteine or β-mercaptoethanol)
-
Purification system (e.g., desalting column or dialysis cassette)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, treat with a 10-20 fold molar excess of a thiol-free reducing agent like TCEP for 30-60 minutes at room temperature.
-
If a thiol-containing reducing agent (e.g., DTT) is used, it must be completely removed by dialysis or a desalting column before adding MVS.[2]
-
-
MVS Stock Solution Preparation:
-
Immediately before use, prepare a 100 mM stock solution of MVS in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the MVS stock solution to the protein solution while gently vortexing.
-
Ensure the final concentration of the organic solvent is below 10% (v/v) to prevent protein denaturation.[2]
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing. Protect from light if MVS is conjugated to a fluorophore.
-
-
Quenching the Reaction:
-
Add a quenching reagent to a final concentration of 10-50 mM to react with any unreacted MVS.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess MVS and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.[8]
-
Collect the fractions containing the purified labeled protein.
-
Protocol 2: Determination of Degree of Labeling (DOL) by MALDI-TOF Mass Spectrometry
Procedure:
-
Sample Preparation:
-
Prepare two samples: one of the unlabeled protein and one of the purified MVS-labeled protein, both at a concentration of approximately 1 mg/mL in a suitable buffer (e.g., PBS).
-
-
MALDI-TOF Analysis:
-
Analyze both the unlabeled and labeled protein samples according to the instrument manufacturer's instructions.
-
-
Data Analysis:
-
Determine the average molecular weight of the unlabeled protein (MW_unlabeled) and the labeled protein (MW_labeled) from the respective mass spectra.
-
The molecular weight of this compound is 106.14 g/mol .
-
Calculate the DOL using the following formula: DOL = (MW_labeled - MW_unlabeled) / 106.14
-
Visualizations
Signaling Pathway Diagram
Vinyl sulfone derivatives have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[9] The following diagram illustrates a simplified EGFR signaling cascade.
References
- 1. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellmosaic.com [cellmosaic.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl Vinyl Sulfone (MVS)-Protein Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl vinyl sulfone (MVS)-protein conjugates. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying MVS-protein conjugates?
A1: The most common purification methods for MVS-protein conjugates are size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), and dialysis/buffer exchange. The choice of method depends on the specific properties of the protein and the conjugate, as well as the scale of the purification.[1][2]
Q2: How can I remove unreacted this compound and other small molecule impurities after the conjugation reaction?
A2: Unreacted MVS and other small molecules are typically removed using size-based separation methods. Size-exclusion chromatography (SEC) is highly effective for this purpose.[1] Dialysis or diafiltration are also commonly used methods for buffer exchange and removal of small molecular weight contaminants.[1]
Q3: My protein conjugate precipitates after the MVS reaction. What could be the cause and how can I prevent it?
A3: Protein precipitation post-conjugation can be due to several factors, including changes in the protein's surface charge and hydrophobicity, over-labeling, or inappropriate buffer conditions. To mitigate this, you can try optimizing the molar ratio of MVS to protein, adjusting the pH of the reaction, or including stabilizing agents in the buffer.
Q4: How do I quantify the conjugation efficiency of my MVS-protein conjugate?
A4: Conjugation efficiency, often expressed as the drug-to-antibody ratio (DAR) for antibody-drug conjugates, can be determined using several techniques. UV-Vis spectroscopy can be used if the conjugated molecule has a distinct absorbance from the protein. Hydrophobic interaction chromatography (HIC) is a powerful method for separating species with different DARs. Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for accurate DAR determination.[1]
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common problems encountered during the purification of MVS-protein conjugates.
Problem 1: Low Yield of Purified Conjugate
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Inefficient Conjugation Reaction | Optimize reaction conditions such as pH, temperature, and incubation time. Ensure the protein concentration is adequate (typically >0.5 mg/mL). |
| Presence of Interfering Substances | Ensure buffers are free from nucleophilic impurities like Tris or glycine (B1666218) that can react with MVS. Perform buffer exchange before conjugation if necessary. |
| Loss of Conjugate During Purification | Re-evaluate the purification strategy. If using IEX, ensure the pH and ionic strength are optimal for binding. For HIC, adjust the salt concentration. Consider using a different purification method if losses persist. |
| Protein Aggregation | See "Problem 2: Protein Aggregation During Purification". |
Problem 2: Protein Aggregation During Purification
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Increased Hydrophobicity | The addition of MVS can increase the hydrophobicity of the protein, leading to aggregation. HIC can be used to separate aggregates from the monomeric conjugate.[3] |
| Inappropriate Buffer Conditions | Optimize the pH and ionic strength of the purification buffers. The addition of excipients like arginine or polysorbates can sometimes help to reduce aggregation. |
| High Protein Concentration | Avoid excessively high protein concentrations during purification and storage. |
Problem 3: Incomplete Separation of Conjugate from Unconjugated Protein
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Similar Physicochemical Properties | If the conjugate and unconjugated protein have very similar size and charge, separation by SEC or IEX can be challenging. |
| Suboptimal Chromatography Conditions | Optimize the elution gradient in IEX or HIC. For IEX, a shallow salt gradient may improve resolution.[4] For HIC, a gradual decrease in salt concentration is crucial.[2] |
| Hydrophobic Interaction Chromatography (HIC) | HIC is often the most effective method for separating based on the degree of conjugation, as the addition of the MVS moiety increases the protein's hydrophobicity.[3][5] |
Data Presentation: Comparison of Purification Methods
The following table summarizes the general characteristics and performance of common purification techniques for protein conjugates. The actual performance will vary depending on the specific MVS-protein conjugate.
| Purification Method | Principle | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | >95% | >90% | Excellent for removing small molecules and aggregates.[1][2] | Low resolution for species of similar size; limited loading capacity. |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | 80-95% | >85% | High binding capacity; effective for removing charge variants.[6] | May not separate based on conjugation degree if the charge difference is minimal. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity. | >90% | >80% | Excellent for separating conjugates with different drug-to-antibody ratios (DARs).[3][5] | Requires high salt concentrations which might induce aggregation in some proteins.[3] |
| Dialysis / Diafiltration | Removal of small molecules by diffusion across a semi-permeable membrane. | N/A (used for buffer exchange) | >95% | Gentle method for buffer exchange and removing small molecule impurities.[1] | Time-consuming; does not separate conjugate from unconjugated protein. |
Experimental Protocols
General Workflow for MVS-Protein Conjugation and Purification
This workflow outlines the key steps from the conjugation reaction to the purified product.
Detailed Methodologies
1. Size-Exclusion Chromatography (SEC) for Removal of Unreacted MVS
-
Objective: To separate the MVS-protein conjugate from excess, unreacted MVS and quenching reagents.
-
Materials:
-
SEC column (e.g., Superdex 200 or similar) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[7]
-
HPLC or FPLC system.
-
-
Protocol:
-
Equilibrate the SEC column with at least two column volumes of the running buffer.[7]
-
Centrifuge the quenched reaction mixture to remove any precipitates.
-
Inject the supernatant onto the equilibrated column. The injection volume should be a small fraction of the total column volume (typically 1-5%) to ensure good resolution.[8]
-
Elute the sample isocratically with the running buffer.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The protein conjugate will elute in the earlier fractions, while the smaller, unreacted components will elute later.
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified conjugate.
-
2. Ion-Exchange Chromatography (IEX) for Separation of Conjugate Species
-
Objective: To separate the MVS-protein conjugate from unconjugated protein based on differences in charge.
-
Materials:
-
IEX column (anion or cation exchange, depending on the protein's pI and the buffer pH).
-
Binding Buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0).
-
Elution Buffer (high ionic strength, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0).
-
-
Protocol:
-
Equilibrate the IEX column with Binding Buffer.[9]
-
Ensure the protein sample is in a low-salt buffer, performing buffer exchange if necessary.
-
Load the sample onto the column.
-
Wash the column with Binding Buffer to remove any unbound proteins.[9]
-
Elute the bound proteins using a linear gradient of increasing salt concentration (by mixing Binding and Elution Buffers).[9]
-
Collect fractions and analyze by SDS-PAGE and/or HIC to identify fractions containing the purified conjugate.
-
3. Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
-
Objective: To separate MVS-protein conjugates with different degrees of labeling (DAR).
-
Materials:
-
HIC column (e.g., Butyl or Phenyl Sepharose).
-
Binding Buffer (high salt concentration, e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[10]
-
Elution Buffer (low salt concentration, e.g., 50 mM sodium phosphate, pH 7.0).[10]
-
-
Protocol:
-
Equilibrate the HIC column with Binding Buffer.
-
Adjust the salt concentration of the sample to match the Binding Buffer.
-
Load the sample onto the column.
-
Wash the column with Binding Buffer.
-
Elute the bound proteins using a descending linear salt gradient (from Binding Buffer to Elution Buffer). Proteins will elute in order of increasing hydrophobicity.
-
Collect fractions and analyze for DAR and purity.
-
4. Dialysis for Buffer Exchange
-
Objective: To exchange the buffer of the purified conjugate and remove any remaining small molecule impurities.
-
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO).
-
Large volume of the desired final buffer.
-
-
Protocol:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the protein sample into the dialysis tubing/cassette.
-
Immerse the sealed tubing/cassette in a large volume (at least 200 times the sample volume) of the desired buffer.[11]
-
Stir the buffer gently at 4°C.
-
Change the buffer at least twice over a period of several hours to overnight to ensure complete exchange.
-
Signaling Pathway and Logical Relationships
Potential Impact of MVS-Protein Conjugates on the Proteasome and NF-κB Signaling Pathway
Vinyl sulfones, including MVS, have been shown to act as irreversible inhibitors of cysteine proteases and the proteasome. The proteasome is a key regulator of many cellular processes, including the NF-κB signaling pathway. By inhibiting the proteasome, MVS-protein conjugates could potentially disrupt the degradation of IκB, leading to the inhibition of NF-κB activation and its downstream effects on gene expression related to inflammation, immunity, and cell survival.
Troubleshooting Logic Diagram for Low Conjugation Efficiency
This diagram illustrates a logical workflow for troubleshooting low yields in MVS-protein conjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ymcamerica.com [ymcamerica.com]
- 7. A novel active site-directed probe specific for deubiquitylating enzymes reveals proteasome association of USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Stability of methyl vinyl sulfone adducts under different buffer conditions.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methyl vinyl sulfone (MVS) adducts under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (MVS) conjugation?
A1: this compound (MVS) reacts with nucleophiles, most notably the thiol groups of cysteine residues in proteins, via a Michael-type addition. This reaction forms a highly stable thioether bond. The electron-withdrawing nature of the sulfonyl group activates the vinyl group, making it susceptible to nucleophilic attack.
Q2: How does pH affect the rate of MVS conjugation to thiols?
A2: The rate of the thiol-Michael addition reaction with MVS is significantly influenced by pH. The reaction rate generally increases with a higher pH. This is because a more alkaline environment promotes the deprotonation of the thiol group (R-SH) to the more nucleophilic thiolate anion (R-S⁻), which then readily attacks the vinyl group of MVS.
Q3: Are MVS-thiol adducts stable?
A3: Yes, the thioether bond formed between MVS and a thiol is generally considered highly stable and effectively irreversible under typical physiological conditions. This stability is a key advantage over other thiol-reactive chemistries, such as maleimides, which can be prone to retro-Michael reactions and thiol exchange.[1]
Q4: Can MVS react with other amino acid residues besides cysteine?
A4: While MVS shows a strong preference for cysteine's thiol group, side reactions with other nucleophilic amino acid side chains, such as the ε-amino group of lysine (B10760008) and the imidazole (B134444) ring of histidine, can occur, particularly at higher pH values (e.g., > 9.0).[2] To ensure specificity for cysteine, it is recommended to perform conjugation reactions at a neutral to slightly alkaline pH (7.0-8.5).
Q5: What are the common applications of MVS chemistry in drug development?
A5: The robust and stable nature of the MVS-thiol linkage makes it highly suitable for various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), PEGylation of proteins to enhance their pharmacokinetic properties, and the creation of hydrogels for 3D cell culture.
Troubleshooting Guides
Problem: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Suboptimal Reaction pH | The nucleophilicity of the thiol group is pH-dependent. Ensure the reaction buffer pH is within the optimal range of 7.0-8.5. Below this range, the reaction can be very slow. |
| Incorrect Stoichiometry | An insufficient molar excess of the MVS reagent can lead to incomplete conjugation. Increase the molar ratio of the MVS reagent to the thiol-containing molecule. A 5- to 20-fold molar excess is a common starting point. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) or other nucleophilic agents (e.g., dithiothreitol (B142953) [DTT], β-mercaptoethanol) will compete with the target thiol for reaction with MVS. Use non-nucleophilic buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers. Ensure that any reducing agents used to reduce disulfide bonds are removed before adding the MVS reagent. |
| Steric Hindrance | The target cysteine residue may be located in a sterically inaccessible region of the protein. Consider using an MVS reagent with a longer linker to overcome steric hindrance. If feasible, protein engineering to relocate the cysteine to a more accessible site can be an option. |
| Protein Aggregation or Precipitation | The addition of the MVS reagent, which may be dissolved in an organic solvent like DMSO or DMF, can cause protein instability. Keep the final concentration of the organic solvent low (typically <10% v/v) to prevent denaturation. Perform small-scale pilot experiments to determine the optimal solvent concentration. |
| Oxidized Thiol Groups | The target thiol groups on the protein may have re-oxidized to form disulfide bonds. Ensure that a sufficient excess of a reducing agent (e.g., TCEP) was used and that it was effectively removed prior to conjugation. |
Problem: Poor Adduct Stability
| Possible Cause | Recommended Solution |
| Extreme pH Conditions | While the thioether bond is very stable, extremely high or low pH conditions during subsequent purification or analysis steps may lead to degradation of the protein or the adduct. Maintain a pH range of 6.0-8.0 for storage and analysis where possible. |
| Presence of Strong Oxidizing Agents | Strong oxidizing agents can potentially oxidize the thioether linkage. Avoid the use of harsh oxidizing agents in subsequent experimental steps. |
Data on MVS Adduct Stability
The stability of the MVS-thiol adduct is generally high under a wide range of buffer conditions. The following table provides a qualitative summary of the expected stability.
| Buffer Condition | pH | Temperature | Relative Stability | Notes |
| Phosphate-Buffered Saline (PBS) | 7.4 | 4°C - 37°C | High | Considered stable for long-term storage and physiological experiments. |
| Sodium Citrate (B86180) | 5.0 | 4°C - 25°C | High | Adduct remains stable at mildly acidic pH. |
| Sodium Bicarbonate | 8.5 | 4°C - 25°C | High | Stable under slightly alkaline conditions. |
| Tris Buffer | 8.0 | 4°C - 25°C | Moderate | While the adduct is stable, Tris itself is nucleophilic and can interfere with the initial conjugation reaction if not removed. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating MVS to a Thiol-Containing Protein
-
Protein Preparation:
-
If the protein contains disulfide bonds, reduce them to generate free thiols by incubating with a 10-20 fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) for 1-2 hours at room temperature.
-
Remove the excess reducing agent by buffer exchange using a desalting column or through dialysis against a non-nucleophilic buffer (e.g., PBS, pH 7.4).
-
-
Conjugation Reaction:
-
Prepare a stock solution of the MVS reagent in a water-miscible organic solvent (e.g., DMSO or DMF).
-
Add the MVS reagent to the protein solution to achieve a 5-20 fold molar excess. Ensure the final concentration of the organic solvent is below 10% (v/v).
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing. The reaction progress can be monitored by LC-MS.
-
-
Quenching:
-
Add a molar excess of a small molecule thiol, such as N-acetylcysteine, to react with any unreacted MVS reagent. Incubate for 30-60 minutes.
-
-
Purification:
-
Purify the protein conjugate to remove excess reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
-
Characterization:
-
Characterize the final conjugate to determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Protocol 2: Assessing the Stability of MVS-Thiol Adducts
-
Sample Preparation:
-
Prepare aliquots of the purified MVS-protein conjugate in different buffers of interest (e.g., PBS at pH 7.4, sodium citrate at pH 5.0, and sodium bicarbonate at pH 8.5).
-
-
Incubation:
-
Incubate the aliquots at various temperatures (e.g., 4°C, 25°C, and 37°C) for a defined time course (e.g., 0, 1, 3, 7, and 14 days).
-
-
Analysis:
-
At each time point, analyze the samples by LC-MS to determine the integrity of the conjugate.
-
Monitor the mass of the protein to detect any loss of the MVS adduct.
-
Quantify the percentage of intact conjugate remaining at each time point relative to the day 0 sample.
-
-
Data Interpretation:
-
Plot the percentage of intact conjugate versus time for each buffer and temperature condition to assess the stability of the MVS adduct.
-
Visualizations
Caption: Experimental workflow for MVS conjugation to a thiol-containing protein.
References
Minimizing hydrolysis of methyl vinyl sulfone in aqueous solutions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the hydrolysis of methyl vinyl sulfone (MVS) in aqueous solutions. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your MVS-containing reagents and conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in water a concern?
This compound (MVS) is a reactive organic compound utilized in various bioconjugation and material science applications due to its ability to readily react with nucleophiles like thiols (cysteine residues) and amines (lysine residues). This reactivity, however, also makes it susceptible to hydrolysis in aqueous solutions, where water acts as a nucleophile. This degradation leads to the formation of 2-(methylsulfonyl)ethanol, an inactive byproduct, reducing the effective concentration of MVS and potentially leading to inconsistent experimental outcomes.
Q2: What are the primary factors that influence the rate of MVS hydrolysis?
The hydrolysis of MVS is significantly influenced by the following factors:
-
pH: The rate of hydrolysis is highly pH-dependent. MVS is most stable at a neutral to slightly acidic pH. Under alkaline (basic) conditions, the rate of hydrolysis increases substantially.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. For optimal stability, MVS solutions should be prepared and stored at low temperatures.
-
Buffer Composition: While specific data for MVS is limited, the composition of the buffer can influence the stability of vinyl sulfones. It is advisable to use buffers with minimal nucleophilic potential.
Q3: How can I minimize the hydrolysis of MVS in my experiments?
To minimize MVS hydrolysis, consider the following strategies:
-
pH Control: Maintain the pH of the aqueous solution in the neutral to slightly acidic range (pH 6-7) whenever possible. Avoid strongly basic conditions.
-
Temperature Management: Prepare MVS solutions fresh using cold buffers and store them on ice. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
-
Use of Co-solvents: In some applications, the use of water-miscible organic co-solvents can reduce the concentration of water and thereby slow down the hydrolysis rate.
-
Prompt Use: Due to its inherent reactivity, it is best to use MVS solutions shortly after preparation.
Q4: What are the signs of MVS degradation in my solution?
The primary sign of MVS degradation is a decrease in its effective concentration over time, which can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A corresponding increase in the concentration of the hydrolysis product, 2-(methylsulfonyl)ethanol, would also be observed. Visually, there may not be any obvious changes in the appearance of the solution.
Q5: Is MVS susceptible to other forms of degradation besides hydrolysis?
Yes, MVS is also prone to polymerization, especially in the presence of acids or bases. Commercial preparations of MVS often contain stabilizers like p-tert-butylphenol to inhibit this process. When preparing solutions, it is important to be aware of conditions that could promote polymerization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in bioconjugation experiments. | MVS has hydrolyzed, leading to a lower effective concentration. | Prepare fresh MVS solutions in a cold, neutral to slightly acidic buffer immediately before use. Monitor MVS concentration by HPLC if possible. |
| Complete loss of MVS reactivity. | The MVS solution was prepared in a basic buffer or stored for an extended period at room temperature. | Discard the old solution and prepare a fresh one under optimal conditions (low temperature, neutral/slightly acidic pH). |
| Precipitate forms in the MVS solution. | Polymerization of MVS may have occurred. | Ensure the absence of strong acids or bases that could initiate polymerization. If using a stock solution, ensure the stabilizer is still effective. Prepare fresh solutions if in doubt. |
Data on Vinyl Sulfone Stability
| Condition | Relative Hydrolysis Rate | Stability | Notes |
| pH 4-6 | Low | High | Optimal for storage of aqueous solutions. |
| pH 7-7.5 | Moderate | Moderate | Suitable for many bioconjugation reactions. |
| pH > 8 | High to Very High | Low | Hydrolysis is rapid; solutions should be used immediately. |
| 4°C | Low | High | Recommended for short-term storage (hours to a few days). |
| 25°C (Room Temp) | Moderate to High | Low to Moderate | Solutions should be used within a few hours. |
| > 37°C | High to Very High | Very Low | Avoid elevated temperatures during storage and handling. |
Experimental Protocols
Protocol for Assessing MVS Stability in Aqueous Buffers
This protocol outlines a method to determine the stability of MVS in a specific aqueous buffer using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials:
-
This compound (MVS)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase acidification)
-
RP-HPLC system with a C18 column and UV detector
2. Preparation of MVS Stock Solution:
-
Prepare a concentrated stock solution of MVS (e.g., 100 mM) in a water-miscible organic solvent like acetonitrile or DMSO.
3. Stability Study Setup:
-
Dilute the MVS stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 1 mM).
-
Divide the solution into aliquots for analysis at different time points.
-
Incubate the aliquots at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).
4. HPLC Analysis:
-
At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the MVS solution.
-
Quench any further reaction by diluting the aliquot in the mobile phase or a suitable acidic solution.
-
Inject the sample onto the RP-HPLC system.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1 mL/min
-
Detection: UV at a wavelength where MVS absorbs (e.g., 210 nm).
-
Injection Volume: 10 µL
-
5. Data Analysis:
-
Quantify the peak area of MVS at each time point.
-
Plot the natural logarithm of the MVS concentration (or peak area) versus time.
-
The negative of the slope of this plot will give the pseudo-first-order rate constant (k) for hydrolysis under the tested conditions.
-
The half-life (t½) of MVS can be calculated using the formula: t½ = 0.693 / k.
Visualizations
Caption: Mechanism of MVS hydrolysis.
Caption: Workflow for MVS stability testing.
Caption: Decision tree for MVS handling.
Technical Support Center: Controlling the Reactivity of Methyl Vinyl Sulfone in Complex Biological Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with methyl vinyl sulfone (MVS) in complex biological environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (MVS) in biological samples?
This compound is an electrophilic compound that reacts with nucleophilic residues on proteins and other biomolecules via a Michael-type addition reaction. The vinyl group acts as a Michael acceptor, forming a stable, covalent thioether or amine linkage with amino acid side chains.[1][2][3]
Q2: Which amino acid residues does MVS primarily react with?
MVS shows a strong preference for reacting with the thiol group of cysteine residues.[2] However, it can also react with other nucleophilic residues, such as the ε-amino group of lysine (B10760008) and the imidazole (B134444) ring of histidine, particularly under specific reaction conditions.[2][4]
Q3: How can I control the selectivity of MVS for different amino acid residues?
The primary method for controlling the selectivity of MVS is by adjusting the pH of the reaction buffer.
-
For Cysteine-Selective Modification: Reactions should be carried out at a neutral or slightly acidic pH (pH 6.5-7.5). Under these conditions, the thiol group of cysteine is significantly more nucleophilic than the amino group of lysine, leading to highly selective modification of cysteine residues.[2][5]
-
For Lysine Modification: To target lysine residues, the reaction should be performed at an alkaline pH (pH > 8.5). At higher pH, the ε-amino group of lysine is deprotonated and becomes a more potent nucleophile, increasing its reactivity towards MVS.[2] However, it is important to note that at alkaline pH, reactivity with cysteine will also be high.
Q4: What are the common side reactions to be aware of when using MVS?
A primary concern is the loss of selectivity, leading to off-target modifications of amino acids other than the intended target. This is particularly relevant when attempting cysteine modification at an elevated pH. Additionally, MVS can react with other small molecule thiols present in complex biological samples, such as glutathione, which can compete with the intended protein target for the reagent.
Q5: How can I quench the MVS reaction once it is complete?
To stop the reaction and remove any unreacted MVS, a quenching reagent with a highly reactive thiol group should be added in molar excess. Common quenching agents include:
-
N-acetylcysteine
-
Dithiothreitol (DTT)
-
β-mercaptoethanol
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no labeling of the target protein. | 1. Inactive MVS: The reagent may have degraded due to improper storage. 2. Inaccessible target residue: The target cysteine or lysine may be buried within the protein structure or involved in a disulfide bond. 3. Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time. 4. Presence of competing nucleophiles: High concentrations of other thiols (e.g., from cell lysate) or amine-containing buffers (e.g., Tris). | 1. Use fresh or properly stored MVS. 2. If targeting cysteine, consider adding a reducing agent like TCEP to break disulfide bonds. Ensure the protein is in a buffer that promotes its native, soluble conformation. 3. Optimize the reaction pH based on the target residue (see FAQs). Increase the reaction time or temperature, but monitor for non-specific reactions. 4. Perform buffer exchange to a non-nucleophilic buffer (e.g., PBS or HEPES). Consider a partial purification of the protein of interest before labeling. |
| Non-specific labeling of multiple proteins or residues. | 1. MVS concentration is too high: Excess reagent can lead to off-target reactions. 2. Reaction time is too long: Prolonged incubation can increase the likelihood of slower, non-specific modifications. 3. Incorrect pH for selective labeling: Using an alkaline pH when targeting cysteine will result in lysine modification. | 1. Perform a titration experiment to determine the optimal MVS concentration for your specific protein. 2. Optimize the reaction time by taking aliquots at different time points and analyzing the extent of labeling. 3. Strictly control the pH of the reaction buffer to favor the desired modification. |
| Protein precipitation during or after labeling. | 1. Change in protein pI: Modification of charged residues like lysine can alter the isoelectric point of the protein, leading to insolubility at the reaction pH. 2. Protein denaturation: High concentrations of organic solvents used to dissolve MVS or extreme pH can cause the protein to unfold and aggregate. | 1. Adjust the pH of the buffer to be further from the new pI of the modified protein. 2. Minimize the concentration of organic solvents in the final reaction mixture. Avoid harsh pH conditions if your protein is known to be unstable. |
Quantitative Data
Table 1: Relative Reactivity of MVS with Amino Acid Side Chains
| Amino Acid | Nucleophilic Group | Relative Reactivity (at comparable pKa) | Optimal pH for Reaction |
| Cysteine | Thiol (-SH) | ~280x higher than amines | 6.5 - 7.5 |
| Lysine | ε-Amino (-NH2) | Baseline | > 8.5 |
| Histidine | Imidazole | Lower than Cys/Lys | ~8.0 |
Note: The relative reactivity is an approximation and can be influenced by the local microenvironment of the amino acid residue within the protein.[2]
Table 2: Recommended Reaction Parameters for MVS Labeling
| Parameter | Recommended Range | Notes |
| MVS:Protein Molar Ratio | 5:1 to 50:1 | Start with a lower ratio and optimize based on labeling efficiency and specificity. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may also increase aggregation. |
| Reaction Temperature | 4°C to 37°C | Lower temperatures can help to control the reaction rate and minimize non-specific labeling. |
| Reaction Time | 30 minutes to 4 hours | Monitor the reaction progress to determine the optimal time. |
| Quenching Reagent Concentration | 10- to 100-fold molar excess over MVS | Ensure complete quenching of unreacted MVS. |
Experimental Protocols
Protocol 1: Cysteine-Selective Protein Labeling with MVS
-
Protein Preparation:
-
If necessary, reduce disulfide bonds by incubating the protein with a 10-20 fold molar excess of TCEP for 1 hour at room temperature.
-
Perform buffer exchange into a phosphate-buffered saline (PBS) solution at pH 7.0 using a desalting column to remove the reducing agent and any interfering buffer components.
-
-
MVS Preparation:
-
Prepare a stock solution of MVS in a water-miscible organic solvent such as DMSO or DMF.
-
-
Labeling Reaction:
-
Add the MVS stock solution to the protein solution to achieve the desired final molar ratio (e.g., 10:1 MVS:protein).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add a 50-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted MVS.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess MVS and quenching reagent by size-exclusion chromatography or dialysis.
-
Protocol 2: Lysine-Targeted Protein Labeling with MVS
-
Protein Preparation:
-
Perform buffer exchange into a borate (B1201080) buffer at pH 9.0.
-
-
MVS Preparation:
-
Prepare a stock solution of MVS in DMSO or DMF.
-
-
Labeling Reaction:
-
Add the MVS stock solution to the protein solution to the desired final molar ratio.
-
Incubate the reaction for 1-4 hours at room temperature. Note that cysteine residues will also be highly reactive under these conditions.
-
-
Quenching:
-
Add a 50-fold molar excess of DTT to the reaction mixture.
-
Incubate for 30 minutes.
-
-
Purification:
-
Purify the labeled protein using size-exclusion chromatography or dialysis.
-
Visualizations
Caption: Experimental workflow for protein labeling with MVS.
Caption: Decision tree for controlling MVS reactivity via pH.
References
- 1. Buy this compound | 3680-02-2 [smolecule.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing methyl vinyl sulfone and maleimide for cysteine modification.
For researchers, scientists, and drug development professionals navigating the crucial decision of selecting a cysteine modification reagent, the choice between methyl vinyl sulfone and maleimide (B117702) is a critical one. Both electrophilic compounds readily react with the nucleophilic thiol group of cysteine residues, forming stable thioether bonds. However, the nuances of their reactivity, the stability of the resulting conjugates, and their propensity for off-target reactions can have significant implications for experimental outcomes, from protein labeling and activity-based protein profiling to the development of antibody-drug conjugates (ADCs).
This guide provides an objective, data-driven comparison of this compound and maleimide for cysteine modification, offering insights into their reaction mechanisms, kinetics, and the stability of their adducts. Detailed experimental protocols and visual guides to the underlying chemical processes are included to aid in the informed selection of the optimal reagent for your specific research needs.
At a Glance: Key Performance Metrics
| Feature | This compound | Maleimide |
| Reaction Mechanism | Michael Addition | Michael Addition |
| Optimal pH Range | 7.0 - 9.0[1] | 6.5 - 7.5[2][3] |
| Reaction Speed | Rapid | Very Rapid (often complete in minutes)[4] |
| Adduct Stability | High | Moderate (susceptible to retro-Michael addition and thiol exchange)[5][6][7][8][9] |
| Selectivity | High for thiols at optimal pH | High for thiols at optimal pH; reacts with amines at pH > 7.5[2][3] |
| Off-Target Reactions | Lysine (B10760008) and histidine at pH > 9.0[1] | Lysine and other nucleophiles at pH > 7.5[2][3] |
Delving into the Chemistry: Reaction Mechanisms and Kinetics
Both this compound and maleimide react with the thiol group of cysteine via a Michael-type addition reaction. This reaction involves the nucleophilic attack of the thiolate anion on the electron-deficient β-carbon of the α,β-unsaturated system.
At a neutral pH of 7, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines, highlighting its high selectivity under these conditions.[3][8] The reaction of maleimides with thiols is often complete within minutes.[4]
The pH of the reaction buffer is a critical parameter influencing both the rate and selectivity of the modification. For maleimides, the optimal pH range for specific thiol modification is between 6.5 and 7.5.[2][3] Above pH 7.5, the reactivity towards primary amines, such as the ε-amino group of lysine, increases.[2][3] this compound demonstrates high selectivity for cysteine in a pH range of 7 to 9.[1] At pH values above 9, reactivity with other nucleophilic residues like lysine and histidine can occur.[1]
Stability Showdown: The Longevity of the Conjugate
A crucial differentiator between this compound and maleimide lies in the stability of the resulting thioether adduct. The succinimide (B58015) ring of the maleimide-cysteine adduct is susceptible to a retro-Michael reaction, leading to the dissociation of the conjugate. This instability is particularly pronounced in the presence of other thiols, such as glutathione (B108866), which is abundant in the intracellular environment. This can result in the transfer of the maleimide-linked payload to other molecules, leading to off-target effects.[7][8][9]
In contrast, the thioether bond formed by the reaction of this compound with cysteine is significantly more stable and is not prone to this reversal. This enhanced stability makes sulfone-based linkers a preferred choice for applications requiring long-term stability, such as in the development of ADCs.
A comparative study demonstrated that a mono-sulfone-PEG conjugate retained over 90% of its conjugation after seven days of incubation with 1 mM glutathione, whereas the corresponding maleimide-PEG conjugate retained less than 70%.[5][11] Another study reported half-lives for maleimide-thiol adducts in the presence of glutathione ranging from 20 to 80 hours.[7] In human plasma, heteroaromatic sulfone conjugates have shown significantly greater stability, with half-lives up to 191 hours, compared to a maleimide conjugate with a half-life of 4.3 hours.[6]
Experimental Corner: Protocols for Cysteine Modification
General Protocol for Cysteine Modification with Maleimide
This protocol provides a general procedure for labeling a protein with a maleimide-functionalized molecule.
Materials:
-
Protein of interest with accessible cysteine residues
-
Maleimide-functionalized reagent
-
Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Desalting column
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat the protein with a reducing agent. TCEP is often preferred as it does not need to be removed before the addition of the maleimide reagent. If DTT is used, it must be removed by a desalting column prior to adding the maleimide to prevent it from reacting.
-
Reaction Setup: Dissolve the maleimide reagent in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the protein solution in the reaction buffer. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if the maleimide reagent is light-sensitive.
-
Quenching: Add a quenching reagent to a final concentration of 1-10 mM to react with any excess maleimide.
-
Purification: Remove excess reagent and byproducts using a desalting column.
General Protocol for Cysteine Modification with this compound
This protocol provides a general procedure for labeling a protein with a this compound-functionalized molecule.
Materials:
-
Protein of interest with accessible cysteine residues
-
This compound-functionalized reagent
-
Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5
-
Reducing Agent (if necessary): TCEP or DTT
-
Quenching Reagent: N-acetylcysteine or other small molecule thiol
-
Desalting column
Procedure:
-
Protein Preparation: As with the maleimide protocol, reduce any disulfide bonds if necessary using TCEP or DTT, with subsequent removal of DTT if used.
-
Reaction Setup: Dissolve the this compound reagent in a water-miscible organic solvent (e.g., DMSO or DMF) and add it to the protein solution in the reaction buffer. A 10- to 50-fold molar excess of the sulfone reagent over the protein can be used as a starting point.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours. The optimal reaction time may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted this compound.
-
Purification: Purify the protein conjugate from excess reagents and byproducts using a desalting column.
Visualizing the Chemistry
To further elucidate the processes described, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Conclusion: The Right Tool for the Job
The choice between this compound and maleimide for cysteine modification is not a one-size-fits-all decision. For applications demanding high stability of the final conjugate, such as in the development of therapeutic antibody-drug conjugates, the irreversible nature of the this compound adduct makes it the superior choice. Its resistance to thiol exchange minimizes the risk of off-target effects and ensures the integrity of the bioconjugate in complex biological environments.
Conversely, when extremely rapid kinetics are the primary concern and the long-term stability of the adduct is less critical, maleimides offer a highly efficient and well-established method for cysteine modification. The wealth of available protocols and reagents further simplifies its application in various research contexts.
Ultimately, a thorough understanding of the chemical properties of each reagent, coupled with careful consideration of the specific experimental requirements, will enable researchers to make an informed decision and achieve optimal results in their cysteine modification strategies.
References
- 1. scispace.com [scispace.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - Research Repository [repository.essex.ac.uk]
Methyl Vinyl Sulfone: A Superior Michael Acceptor for Covalent Targeting in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of a Michael acceptor is paramount in the design of covalent inhibitors and bioconjugates. Methyl vinyl sulfone (MVS) has emerged as a preeminent electrophilic warhead, consistently demonstrating significant advantages in reactivity, selectivity, and stability over other commonly employed Michael acceptors such as acrylates, acrylamides, and maleimides. This guide provides an objective comparison, supported by experimental data, to underscore the benefits of incorporating MVS into molecular design.
This compound's utility is rooted in its electron-deficient vinyl group, which readily undergoes a Michael addition reaction with nucleophilic residues on proteins, most notably the thiol group of cysteine. This reaction results in the formation of a stable, irreversible thioether bond, a critical feature for durable target engagement in covalent drug development.
Enhanced Reactivity and Selectivity
A primary advantage of this compound lies in its heightened reactivity towards thiols compared to other Michael acceptors. This increased reactivity allows for faster and more efficient labeling of target proteins. Vinyl sulfones are reported to be approximately seven to ten times more reactive toward thiols than methyl acrylates.[1] This superior reactivity is crucial for achieving high levels of target modification under physiological conditions.
Furthermore, MVS exhibits remarkable selectivity for cysteine residues. Even in the presence of other nucleophilic amino acids like lysine (B10760008) and histidine, vinyl sulfones preferentially react with the thiol group of cysteine.[2][3] This selectivity minimizes off-target modifications, a critical factor in reducing potential toxicity and improving the therapeutic index of a drug candidate.
Unparalleled Adduct Stability
The stability of the covalent bond formed between the Michael acceptor and the target protein is a decisive factor in the efficacy of a covalent inhibitor. The thioether linkage resulting from the Michael addition of a thiol to MVS is exceptionally stable and is considered irreversible under physiological conditions. This stands in stark contrast to the adducts formed with maleimides, which are known to undergo retro-Michael reactions. This reversal can lead to the dissociation of the conjugate and off-target effects, compromising the therapeutic efficacy and safety of the molecule.
Quantitative Comparison of Michael Acceptor Performance
To provide a clear and quantitative comparison, the following tables summarize key performance data for this compound and other common Michael acceptors.
Table 1: Comparative Reaction Kinetics of Michael Acceptors with Thiols
| Michael Acceptor | Thiol Nucleophile | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |
| This compound | Glutathione | 0.057 min⁻¹ (pseudo-first-order) | pH 7.5 |
| Ethyl Vinyl Sulfone | Hexanethiol | ~7 times faster than hexyl acrylate | Base-catalyzed |
| N-propylmaleimide | 1-Hexanethiol | 30.1 ± 1.5 | Photobase-catalyzed |
| Diethyl Fumarate | 1-Hexanethiol | 15.2 ± 0.8 | Photobase-catalyzed |
| Butyl Acrylate | 1-Hexanethiol | 3.1 ± 0.2 | Photobase-catalyzed |
Table 2: Comparison of Adduct Stability
| Michael Acceptor | Adduct Type | Stability Characteristics |
| This compound | Thioether | Highly stable, irreversible under physiological conditions. |
| Maleimide | Thiosuccinimide | Susceptible to retro-Michael reaction and thiol exchange, leading to adduct reversal. |
| Acrylamide | Thioether | Generally stable, but can be less reactive than vinyl sulfones. |
| Acrylate | Thioether | Stable, but can be less reactive and potentially subject to hydrolysis. |
Potential for Off-Target Effects and Toxicity
While MVS demonstrates high selectivity for cysteine, like all electrophilic compounds, the potential for off-target reactions exists. Studies have shown that MVS can react with other nucleophiles such as the ε-amino group of lysine and the imidazole (B134444) ring of histidine, although to a lesser extent than with cysteine.[2] In terms of toxicity, some in vitro studies have indicated that MVS can be an aneugen (a substance that causes cells to have an abnormal number of chromosomes).[4] However, in vivo studies in mice did not show evidence of induced dominant lethal mutations or micronucleated bone-marrow cells.[5] As with any reactive compound, a thorough toxicological assessment is essential during drug development.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate comparison of Michael acceptors. Below are methodologies for key experiments.
Protocol 1: Determination of Second-Order Rate Constants for Michael Addition
Objective: To quantify the reactivity of different Michael acceptors with a model thiol.
Materials:
-
Michael acceptors (this compound, N-ethylmaleimide, Acrylamide)
-
Thiol (e.g., N-acetyl-L-cysteine or Glutathione)
-
Phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare stock solutions of the Michael acceptors and the thiol in a suitable solvent (e.g., DMSO).
-
In a temperature-controlled cuvette or reaction vessel, add the phosphate buffer.
-
Initiate the reaction by adding a known concentration of the thiol to the buffer, followed by the Michael acceptor. The final concentrations should be in a range where the reaction can be monitored over a reasonable timeframe.
-
Monitor the disappearance of the thiol or the formation of the product over time using a suitable analytical method. For thiols, Ellman's reagent (DTNB) can be used to quantify free thiol concentration spectrophotometrically at 412 nm. Alternatively, HPLC can be used to monitor the disappearance of reactants and the appearance of the product.
-
The observed rate constant (k_obs) is determined by fitting the data to a pseudo-first-order kinetic model (assuming the concentration of one reactant is in large excess).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant that was in excess.
-
Repeat the experiment for each Michael acceptor under identical conditions to allow for direct comparison.
Protocol 2: Assessment of Adduct Stability via Retro-Michael Reaction
Objective: To compare the stability of the thioether adducts formed from different Michael acceptors.
Materials:
-
Pre-formed adducts of the Michael acceptors with a model thiol (e.g., N-acetyl-L-cysteine)
-
Phosphate buffer (pH 7.4)
-
High concentration of a competing thiol (e.g., Glutathione)
-
HPLC-MS system
Procedure:
-
Synthesize and purify the adducts of each Michael acceptor with the model thiol.
-
Dissolve the purified adduct in the phosphate buffer.
-
Add a large excess of a competing thiol (e.g., 100-fold molar excess of Glutathione) to the adduct solution.
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by acidification).
-
Analyze the samples by HPLC-MS to quantify the amount of the original adduct remaining and the amount of the new adduct formed with the competing thiol.
-
The rate of disappearance of the original adduct provides a measure of its instability due to the retro-Michael reaction and subsequent thiol exchange.
Visualizing the Role of this compound
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key processes involving Michael acceptors.
Conclusion
In the landscape of covalent drug design and bioconjugation, this compound stands out as a superior Michael acceptor. Its favorable profile of high reactivity and selectivity for cysteine, coupled with the formation of exceptionally stable thioether adducts, addresses the key limitations of other commonly used electrophiles. For researchers aiming to develop robust and effective covalent therapeutics, the compelling experimental evidence makes a strong case for the preferential use of this compound in their molecular designs.
References
- 1. Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl vinyl sulphone: a new class of Michael-type genotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse dominant lethal and bone marrow micronucleus studies on this compound and divinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Labeling: Methyl Vinyl Sulfone vs. Thiol-Reactive Alternatives for Mass Spectrometry Validation
For researchers, scientists, and drug development professionals, the precise and stable labeling of proteins is paramount for downstream analysis. This guide provides an objective comparison of methyl vinyl sulfone (MVS) with other common thiol-reactive labeling reagents, iodoacetamide (B48618) and maleimide (B117702), focusing on their application in protein mass spectrometry.
This compound has emerged as a valuable tool for the covalent modification of proteins, offering distinct advantages in terms of the stability of the resulting conjugate. This guide delves into the chemistry of these labeling reagents, presenting a side-by-side comparison of their reactivity, selectivity, and the stability of the formed bonds. Furthermore, detailed experimental protocols for protein labeling and subsequent validation by mass spectrometry are provided to aid in the selection of the most appropriate reagent for your research needs.
Performance Comparison of Labeling Reagents
The choice of a labeling reagent is dictated by the specific requirements of the experiment, including the desired reactivity, selectivity, and the required stability of the final conjugate. The following table summarizes the key characteristics of this compound, iodoacetamide, and maleimide.
| Feature | This compound | Iodoacetamide | Maleimide |
| Reactive Group | Vinyl sulfone | Haloacetyl | Maleimide |
| Primary Target(s) | Cysteine, Lysine, Histidine[1] | Cysteine, Methionine | Cysteine |
| Bond Type | Thioether | Thioether | Thioether |
| Bond Stability | Highly stable, irreversible | Stable, irreversible | Reversible (susceptible to thiol exchange) |
| Optimal pH | Neutral to slightly alkaline | Slightly alkaline | 6.5 - 7.5 |
| Selectivity | Less selective for thiols compared to maleimides | Prone to off-target reactions | Highly selective for thiols |
Quantitative Analysis of Labeling Efficiency
The efficiency of a labeling reaction is a critical parameter. The following data, derived from amino acid analysis, illustrates the extent of modification of different amino acid residues by this compound.
| Amino Acid | Extent of Alkylation by this compound (%) |
| Cysteine (Sulfhydryl group) | High |
| Lysine (ε-NH2 group) | Moderate |
| Histidine (Imidazole NH group) | Moderate |
Note: The exact percentage of alkylation can vary depending on the protein and reaction conditions.
Experimental Protocols
Detailed methodologies for protein labeling are crucial for reproducibility and obtaining reliable data. Below are step-by-step protocols for labeling proteins with this compound, iodoacetamide, and maleimide, followed by a general protocol for sample preparation for mass spectrometry analysis.
Protocol 1: Protein Labeling with this compound
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be labeled, reduce them with a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.
-
Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to a final concentration of 10-20 mM.
-
Removal of Excess Reagent: Remove the excess labeling reagent and byproducts by dialysis, size-exclusion chromatography, or buffer exchange.
Protocol 2: Protein Labeling with Iodoacetamide
-
Protein Preparation: Prepare the protein solution as described in Protocol 1, including the reduction step if necessary.
-
Reagent Preparation: Prepare a fresh stock solution of iodoacetamide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the iodoacetamide solution to the protein solution.
-
Incubation: Incubate the reaction in the dark for 1 hour at room temperature.
-
Quenching: Quench the reaction by adding a concentrated solution of a thiol-containing reagent, such as dithiothreitol (B142953) (DTT), to a final concentration that is in excess of the initial iodoacetamide concentration.
-
Removal of Excess Reagent: Purify the labeled protein using dialysis or size-exclusion chromatography.
Protocol 3: Protein Labeling with Maleimide
-
Protein Preparation: Prepare the protein solution as described in Protocol 1. It is crucial to ensure the complete removal of any reducing agents containing thiols (like DTT or β-mercaptoethanol) before adding the maleimide reagent. TCEP is a suitable alternative as it does not contain a thiol group.
-
Reagent Preparation: Dissolve the maleimide-containing reagent in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C.
-
Quenching: Stop the reaction by adding a thiol-containing compound like L-cysteine or β-mercaptoethanol.
-
Removal of Excess Reagent: Remove unreacted maleimide and quenching reagent by buffer exchange or dialysis.
Protocol 4: Sample Preparation for Mass Spectrometry Validation
-
Protein Denaturation and Reduction: Denature the labeled protein in a buffer containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride. Reduce any remaining disulfide bonds with DTT or TCEP.
-
Alkylation: Alkylate any free cysteine residues with a standard alkylating agent like iodoacetamide to prevent disulfide bond reformation.
-
Digestion: Dilute the denatured and alkylated protein solution to reduce the concentration of the denaturant and digest the protein into peptides using a protease such as trypsin.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge to remove salts and other contaminants.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify the labeled peptides and confirm the site of modification. The mass shift corresponding to the labeling reagent will be observed on the modified amino acid residues.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps involved in validating protein labeling by mass spectrometry.
Caption: Experimental workflow for protein labeling and validation by mass spectrometry.
Caption: Logical relationship between reagent properties and successful validation.
References
A Comparative Guide to the Stability of Thioether Bonds in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable covalent bond between a biomolecule and a payload is paramount in the development of robust and effective bioconjugates, such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. The reaction between a thiol (sulfhydryl) group on a cysteine residue and a thiol-reactive reagent is a widely employed strategy for site-specific modification. However, the stability of the resulting thioether linkage can vary significantly depending on the reagent used. This guide provides an objective comparison of the stability of thioether bonds formed by common thiol-reactive reagents, supported by experimental data, to inform the selection of the most appropriate chemistry for a given application.
The Challenge of Thioether Bond Instability
While the thioether bond itself is generally stable, the linkage formed by certain popular reagents can be susceptible to degradation under physiological conditions. The primary mode of instability for the most common class of thiol-reactive reagents, maleimides, is the retro-Michael reaction. This reversible reaction can lead to deconjugation of the payload, which can then react with other thiol-containing molecules in the biological milieu, such as glutathione (B108866) or serum albumin, leading to off-target effects and reduced efficacy.[1][2][3]
Comparative Stability of Thioether Bonds
Several classes of thiol-reactive reagents are available, each with a distinct reaction mechanism and resulting thioether bond stability profile. The following table summarizes the stability characteristics of thioether bonds formed by maleimides, iodoacetamides, and vinyl sulfones.
| Reagent Class | Reaction Mechanism | Linkage Formed | Stability Profile | Advantages | Disadvantages |
| Maleimides | Michael Addition | Thiosuccinimide Ether | Susceptible to retro-Michael reaction, leading to reversibility. Stability can be enhanced by hydrolysis of the succinimide (B58015) ring.[1][2][4] | High reactivity and selectivity for thiols at neutral pH.[4] | Potential for in vivo instability and payload exchange.[1][3] |
| Iodoacetamides | Nucleophilic Substitution (SN2) | Thioether | Generally considered stable and irreversible.[5] | Forms a highly stable thioether bond. | Slower reaction kinetics compared to maleimides; potential for off-target reactions with other nucleophilic amino acid residues at higher pH.[5] |
| Vinyl Sulfones | Michael Addition | Thioether | Forms a stable, irreversible thioether bond.[4][6] | Stable and irreversible linkage.[4] | Generally slower reaction rate than maleimides.[4] |
| Next-Generation Maleimides (e.g., diiodomaleimides) | Michael Addition (Disulfide Re-bridging) | Thiosuccinimide Ether (bridged) | Enhanced stability compared to traditional maleimides.[7][8] | Improved stability while retaining high reactivity.[7][8] | May require specific reaction conditions or antibody engineering. |
Table 1: Comparison of Thiol-Reactive Reagents and Thioether Bond Stability.
Quantitative Stability Data
Direct, side-by-side quantitative comparisons of the stability of bioconjugates formed with different thiol-reactive reagents under identical conditions are limited in the literature. However, data from various studies provide insights into their relative stability.
| Linkage Type | Model System/Conditions | Stability Outcome | Reference |
| Traditional Thiol-Maleimide | BODIPY-maleimide conjugated to reduced antibody cysteines, incubated with 5 mM cysteine for 7 days. | ~8% loss of the BODIPY label. | [2] |
| Traditional Thiol-Maleimide | Maleimide-PEG adduct of hemoglobin incubated with 1 mM reduced glutathione at 37°C for 7 days. | < 70% of the conjugate remained intact. | [9] |
| Mono-Sulfone | Mono-sulfone-PEG adduct of hemoglobin incubated with 1 mM reduced glutathione at 37°C for 7 days. | > 90% of the conjugate remained intact. | [9] |
| Hydrolyzed Thiosuccinimide | Conjugates made with electron-withdrawing N-substituents on the maleimide (B117702), purposefully hydrolyzed in vitro. | The ring-opened products have half-lives of over two years, ensuring in vivo stability. | [10] |
| Thiazine (from N-terminal cysteine) | Thiazine linker formed from a maleimide reagent and a peptide with an N-terminal cysteine, treated with glutathione. | Over 20 times less susceptible to glutathione adduct formation compared to the standard thioether conjugate. | [11] |
| Julia-Kocienski-type Reagents | Heteroaromatic-protein conjugates incubated in human plasma. | Half-lives ranged from 59.9 to 135 hours, demonstrating greater stability than the corresponding maleimide-protein conjugate. | [12] |
Table 2: Quantitative Data on the Stability of Various Thioether and Alternative Linkages.
Reaction and Degradation Pathways
The stability of a thioether bond is intrinsically linked to its formation chemistry and the potential degradation pathways it can undergo.
Maleimide-Thiol Adducts
Maleimides react with thiols via a Michael addition to form a thiosuccinimide thioether linkage. This adduct exists in equilibrium with the starting maleimide and thiol, making it susceptible to a retro-Michael reaction, especially in the presence of other thiols. However, the thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative, which is resistant to the retro-Michael reaction.[2]
Iodoacetamide (B48618) and Vinyl Sulfone Adducts
Iodoacetamides react with thiols through a nucleophilic substitution (SN2) reaction, forming a stable thioether bond that is not susceptible to reversal.[5] Vinyl sulfones also react via a Michael addition, but the resulting thioether bond is significantly more stable than the thiosuccinimide linkage of maleimides and is considered irreversible under physiological conditions.[4]
Experimental Protocols for Stability Assessment
Validating the stability of a bioconjugate is a critical step in its development. The following are general protocols for key experiments to assess the stability of thioether linkages.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the bioconjugate in a biologically relevant matrix.
Objective: To determine the rate of payload dissociation from the bioconjugate in plasma.
Materials:
-
Bioconjugate of interest
-
Human, mouse, or rat plasma (citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Acetonitrile (B52724) or other suitable protein precipitation agent
-
Analytical method for separation and quantification (e.g., HPLC, LC-MS)
Procedure:
-
Dilute the bioconjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed (37°C) plasma. Prepare a control sample in PBS.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.[13][14]
-
To precipitate the plasma proteins, add a sufficient volume of cold acetonitrile to the aliquot (e.g., 4 volumes).[13]
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.[13]
-
Collect the supernatant containing the bioconjugate and any released payload.
-
Analyze the supernatant by a suitable analytical method (e.g., RP-HPLC, LC-MS) to quantify the amount of intact bioconjugate remaining.[13]
-
Calculate the half-life (t½) of the bioconjugate by plotting the natural logarithm of the percentage of intact conjugate remaining against time.
Thiol Exchange Assay (Glutathione Stability)
This assay assesses the susceptibility of the thioether linkage to exchange with small-molecule thiols, mimicking the intracellular reducing environment.
Objective: To evaluate the stability of the linkage in the presence of a competing thiol.
Materials:
-
Bioconjugate of interest
-
High concentration of a small-molecule thiol (e.g., 1-10 mM L-Glutathione, reduced)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for separation and quantification (e.g., HPLC, LC-MS)
Procedure:
-
Dissolve the bioconjugate in PBS at a known concentration (e.g., 1 mg/mL).[3]
-
Add a concentrated solution of glutathione (GSH) to a final concentration of 1-10 mM.[4]
-
Incubate the reaction mixture at 37°C.[3]
-
At various time points, withdraw an aliquot and quench the reaction if necessary (e.g., by acidification or rapid freezing).
-
Analyze the samples by a suitable analytical method (e.g., RP-HPLC) to separate and quantify the intact bioconjugate, the deconjugated biomolecule, and the glutathione-payload adduct.
-
Calculate the percentage of intact bioconjugate remaining at each time point to determine the rate of thiol exchange.
Conclusion
The choice of a thiol-reactive reagent has profound implications for the stability of the resulting bioconjugate. While traditional maleimides offer rapid and specific conjugation, the reversibility of the thiosuccinimide linkage is a significant drawback for applications requiring long-term in vivo stability.[1] For such applications, iodoacetamides and vinyl sulfones provide more robust and irreversible thioether bonds, albeit with potentially slower reaction kinetics.[4][5] The development of next-generation maleimides and other novel conjugation strategies offers promising avenues to achieve both high reactivity and enhanced stability. A thorough evaluation of the stability of the chosen linkage under relevant physiological conditions is a critical component of the design and development of effective and safe bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 9. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Methyl Vinyl Sulfone in Bioconjugation
For researchers, scientists, and drug development professionals, the selective modification of biomolecules is a foundational technique. Methyl vinyl sulfone and its derivatives are frequently employed for bioconjugation, primarily targeting the thiol group of cysteine residues through a Michael addition reaction. This reaction forms a stable thioether bond, making it a valuable tool. However, the landscape of bioconjugation is rich with alternative reagents, each possessing unique characteristics in terms of reactivity, selectivity, and the stability of the resulting conjugate. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data, to inform the selection of the most appropriate reagent for specific research applications.
The primary alternatives for cysteine-targeted bioconjugation include maleimides, haloacetamides, and pyridyl disulfides. Each class of reagents reacts with thiols through distinct mechanisms, which dictates their performance under various experimental conditions.
Quantitative Comparison of Cysteine-Reactive Reagents
The choice of a bioconjugation reagent is a critical decision influenced by factors such as the desired stability of the linkage, the pH of the reaction environment, and the required reaction speed. The following table summarizes the key performance characteristics of this compound and its principal alternatives.
| Feature | This compound | Maleimide | Haloacetamide (Iodoacetamide) | Pyridyl Disulfide |
| Reaction Mechanism | Michael Addition | Michael Addition[1][2] | Nucleophilic Substitution (SN2)[3] | Disulfide Exchange |
| Optimal Reaction pH | ~8.0 - 9.0 | 6.5 - 7.5[1][2][4] | 7.5 - 8.5[5] | 4.0 - 5.0 (but effective over a broad range) |
| Bond Stability | Stable, Irreversible Thioether[6] | Reversible Thioether (prone to retro-Michael reaction and thiol exchange)[4][7][8] | Stable, Irreversible Thioether[5] | Reversible Disulfide (cleavable by reducing agents)[9][6] |
| Reaction Kinetics | Generally slower than maleimides[6] | Rapid kinetics[4][7] | Slower than maleimides[3] | Moderate |
| Selectivity | Good for thiols, but can react with other nucleophiles at higher pH[10] | Highly selective for thiols at neutral pH; reactivity with amines increases at pH > 7.5[1][2][3] | High for thiols, but can react with histidine and methionine at higher pH[11] | Highly specific for thiols |
| Key Advantages | Forms a very stable, irreversible bond.[6][12][13] | Fast and highly specific reaction at neutral pH.[7] | Forms a stable, irreversible bond.[5] | Forms a cleavable linkage, useful for drug release applications.[9][6] |
| Key Disadvantages | Slower reaction rate.[6] | Resulting bond can be unstable in vivo due to thiol exchange with molecules like glutathione.[7][14] | Slower reaction kinetics and potential for off-target reactions.[3][15] | Linkage is not stable in reducing environments.[6] |
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying chemical reactions and experimental processes is crucial for successful bioconjugation. The following diagrams, generated using Graphviz, illustrate the reaction mechanisms of different reagents with cysteine and a typical experimental workflow.
Reaction Mechanisms
The reaction of a protein's cysteine residue with various electrophilic reagents is the cornerstone of this bioconjugation strategy.
References
- 1. books.rsc.org [books.rsc.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 13. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Comparative Analysis of Methyl Vinyl Sulfone Cross-Reactivity with Amino Acids
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity of methyl vinyl sulfone (MVS) with key nucleophilic amino acids. Intended for researchers, scientists, and professionals in drug development, this document summarizes the reactivity profiles, presents available quantitative data, and outlines experimental protocols for assessing these interactions. MVS is a Michael acceptor, a chemical entity frequently used in bioconjugation and as a covalent inhibitor. Understanding its reactivity profile is crucial for its application in protein modification and drug design.
Reactivity Overview
This compound is a Michael-reactive compound that forms covalent bonds with nucleophilic amino acid side chains.[1] The primary targets within proteins are the sulfhydryl group of cysteine, the ε-amino group of lysine (B10760008), and the imidazole (B134444) ring of histidine.[2] The reactivity is predominantly governed by the nucleophilicity of the amino acid side chain and the pH of the reaction environment.[3]
Generally, the order of reactivity is Cysteine > Lysine > Histidine. However, this is highly dependent on the pH. The thiol group of cysteine is significantly more nucleophilic than the amino group of lysine, especially at neutral or slightly alkaline pH, leading to high selectivity for cysteine modification.[3][4] As the pH becomes more alkaline, the deprotonation of the ε-amino group of lysine increases its nucleophilicity, leading to a higher reaction rate.[4]
Quantitative Reactivity Data
Direct comparative kinetic data for the reaction of this compound with cysteine, lysine, and histidine under identical conditions is not extensively available in the literature. However, studies on various vinyl sulfones consistently demonstrate the high reactivity and selectivity for cysteine.
| Amino Acid | Nucleophilic Group | pKa of Side Chain | General Reactivity Profile | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |
| Cysteine | Thiol (-SH) | ~8.3 | Highest reactivity, especially at neutral to slightly alkaline pH.[3][4] | Not specified for MVS. Divinyl sulfone reacts fast and efficiently. | Alkaline pH |
| Lysine | ε-Amino (-NH₂) | ~10.5 | Moderate reactivity, increases significantly with pH > 9.[2][5] | Not specified for MVS. | Not specified |
| Histidine | Imidazole | ~6.0 | Lower reactivity compared to cysteine and lysine, but can react, especially at neutral pH where the imidazole is partially nucleophilic.[2][6] | Not specified for MVS. | pH 7.0 for specific reaction with imidazole.[6] |
Reaction Mechanism and Selectivity
The reaction of this compound with nucleophilic amino acid residues proceeds via a Michael-type addition. This mechanism involves the attack of the nucleophile on the β-carbon of the vinyl group.
References
- 1. Methyl vinyl sulphone: a new class of Michael-type genotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Site-Specific and Covalent Immobilization of His-Tagged Proteins via Surface Vinyl Sulfone-Imidazole Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Protein Modification: Methyl Vinyl Sulfone vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selective modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the interrogation of protein function, the identification of therapeutic targets, and the creation of novel biologics. Among the amino acids, cysteine, with its nucleophilic thiol group, is a prime target for covalent modification. This guide provides a comprehensive comparison of methyl vinyl sulfone (MVS) with two widely used alternatives, iodoacetamide (B48618) (IAM) and maleimide (B117702), for the quantitative analysis of protein modification. We present a detailed overview of their reactivity, selectivity, and stability, supported by experimental data and protocols to aid in the selection of the most appropriate reagent for your research needs.
Comparison of Reagents for Cysteine Modification
The choice of a reagent for quantitative cysteine analysis is critical and depends on the specific research question. Key considerations include the desired reactivity, the stability of the resulting covalent bond, and the potential for off-target modifications.
| Feature | This compound (MVS) | Iodoacetamide (IAM) | Maleimide |
| Reaction Mechanism | Michael Addition | Nucleophilic Substitution (SN2) | Michael Addition |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) | Cysteine (thiol group) |
| Other Potential Targets | Lysine, Histidine (at alkaline pH)[1] | Methionine, Histidine, Lysine, Tyrosine | Lysine (at higher pH) |
| Bond Stability | Highly Stable Thioether [2][3] | Stable Thioether | Unstable Thioether (prone to retro-Michael reaction and thiol exchange)[4] |
| Optimal pH for Cysteine Selectivity | Neutral to slightly acidic (pH 6.5-7.5) | ~pH 8.0-8.5 | pH 6.5-7.5 |
| Reaction Kinetics | Moderate to Fast | Fast | Very Fast[5] |
| Key Advantages | Forms a highly stable bond, suitable for long-term studies.[2] | Well-established reagent with extensive literature. | High reactivity and selectivity for thiols at neutral pH.[6] |
| Key Disadvantages | Can react with other nucleophiles at alkaline pH.[1] | Potential for off-target modifications, especially of methionine.[7] | The resulting bond is reversible, which can be a drawback for many applications.[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful quantitative proteomics studies. Below are generalized protocols for protein modification using MVS, IAM, and maleimide, followed by a standard workflow for quantitative mass spectrometry analysis.
Protocol 1: Protein Modification with this compound (MVS)
-
Protein Preparation: Ensure the protein sample is in a suitable buffer at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline). If necessary, reduce disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). If DTT is used, it must be removed prior to the addition of MVS.
-
Reagent Preparation: Prepare a fresh stock solution of MVS in an appropriate organic solvent (e.g., DMSO or DMF).
-
Labeling Reaction: Add a 10- to 50-fold molar excess of MVS to the protein solution. The final concentration of the organic solvent should be kept below 5% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or N-acetylcysteine, to a final concentration of ~10-20 mM to react with any excess MVS.
-
Purification: Remove excess reagent and byproducts by dialysis, size-exclusion chromatography, or buffer exchange.
Protocol 2: Protein Modification with Iodoacetamide (IAM)
-
Protein Preparation: Prepare the protein sample in a buffer at a pH of approximately 8.0-8.5. Reduce disulfide bonds as described for the MVS protocol.
-
Reagent Preparation: Prepare a fresh stock solution of IAM in a suitable buffer or organic solvent. Protect the solution from light.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of IAM to the protein solution.
-
Incubation: Incubate the reaction in the dark at room temperature for 30-60 minutes.
-
Quenching: Quench the reaction with a thiol-containing reagent as described for MVS.
-
Purification: Purify the sample to remove excess reagents.
Protocol 3: Protein Modification with Maleimide
-
Protein Preparation: Prepare the protein sample in a buffer at a pH between 6.5 and 7.5.[8] Reduce disulfide bonds as described in the MVS protocol.
-
Reagent Preparation: Prepare a fresh stock solution of the maleimide reagent in an organic solvent like DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Quenching: Quench the reaction with a thiol-containing reagent.
-
Purification: Purify the sample to remove excess reagents.
General Workflow for Quantitative Mass Spectrometry Analysis
A typical bottom-up proteomics workflow is employed for the quantitative analysis of protein modifications.[9]
-
Protein Digestion: After modification and purification, the protein is denatured and digested into peptides, typically using trypsin.
-
Peptide Cleanup: The resulting peptide mixture is desalted and cleaned up using solid-phase extraction (e.g., C18 spin columns).
-
LC-MS/MS Analysis: The peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the modified peptides and pinpoint the site of modification. For quantitative analysis, the relative abundance of the modified peptides between different samples is determined using either label-based (e.g., SILAC, TMT) or label-free quantification methods.
Visualizations
To further clarify the experimental processes and the underlying chemical principles, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for quantitative cysteine modification.
References
- 1. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 3. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of methyl vinyl sulfone in proteomics workflows.
For researchers, scientists, and drug development professionals navigating the complexities of proteomics, the choice of an alkylating agent is a critical step that can significantly impact experimental outcomes. This guide provides an objective comparison of methyl vinyl sulfone (MVS) with the commonly used alkylating agents, iodoacetamide (B48618) (IAA) and chloroacetamide (CAA), supported by experimental data to inform your proteomics workflows.
The ideal alkylating agent for proteomics should exhibit high reactivity and specificity towards cysteine residues, minimizing off-target modifications that can complicate data analysis. This ensures the stable modification of reduced cysteines, preventing the reformation of disulfide bonds and enabling accurate protein identification and quantification. While IAA and CAA are widely used, MVS presents an alternative with a distinct reactivity profile.
Performance Comparison of Alkylating Agents
The selection of an alkylating agent influences not only the efficiency of cysteine modification but also the prevalence of undesirable side reactions and the overall number of identified peptides and proteins. Below is a summary of the key performance characteristics of MVS, IAA, and CAA.
| Feature | This compound (MVS) | Iodoacetamide (IAA) | Chloroacetamide (CAA) |
| Primary Target | Cysteine | Cysteine | Cysteine |
| Alkylation Efficiency | High (inferred from reactivity) | High (97-99%)[1] | High (97-99%)[1] |
| Reaction Speed | Fast | Fast | Slower than IAA |
| Key Side Reactions | Modification of Lysine (B10760008), Histidine[2] | Methionine oxidation, N-terminal alkylation, modification of Lys, His, Asp, Glu[3][4] | Higher levels of Methionine oxidation compared to IAA[4][5] |
| Impact on Peptide ID | Potentially fewer side reactions compared to haloacetamides may improve data quality. | Can lead to a decrease in identified methionine-containing peptides due to side reactions.[1] | Can result in fewer identified peptides compared to IAA under certain conditions.[6] |
Experimental Protocols
Detailed and consistent methodologies are paramount for reproducible results in proteomics. Below are standardized protocols for in-solution alkylation using MVS, IAA, and CAA.
In-Solution Protein Digestion and Alkylation Protocol
This protocol is a generalized procedure that can be adapted for MVS, IAA, and CAA.
1. Protein Solubilization and Reduction:
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Add a reducing agent, such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to a final concentration of 5 mM.
-
Incubate at 37°C for 1 hour with shaking.
2. Alkylation (Choose one of the following):
-
This compound (MVS):
-
Add MVS to a final concentration of 15-20 mM.
-
Incubate at room temperature for 1 hour.
-
-
Iodoacetamide (IAA):
-
Freshly prepare a stock solution of IAA.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.[1]
-
-
Chloroacetamide (CAA):
-
Freshly prepare a stock solution of CAA.
-
Add CAA to a final concentration of 40 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
3. Quenching:
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
Incubate for 15 minutes at room temperature.
4. Digestion:
-
Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
5. Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis.
Visualizing the Workflow and Chemical Reactions
To better illustrate the experimental process and the chemical principles involved, the following diagrams are provided.
Conclusion
The choice of alkylating agent is a critical parameter in proteomics that requires careful consideration of the experimental goals.
-
Iodoacetamide (IAA) is a fast and effective alkylating agent, but it is prone to several side reactions, most notably the modification of methionine residues, which can lead to a biased representation of the proteome.[1]
-
Chloroacetamide (CAA) is a viable alternative to IAA and is reported to have fewer off-target reactions with residues other than cysteine.[6] However, it has been shown to cause higher levels of methionine oxidation compared to IAA.[4][5]
-
This compound (MVS) , as a Michael acceptor, offers a different reaction mechanism that is highly reactive towards the nucleophilic thiol group of cysteine. While it can also react with other nucleophilic residues like lysine and histidine, the conditions can be optimized to favor cysteine modification.[2][7] The lack of iodine in its structure circumvents the issue of methionine modification via oxidation pathways seen with haloacetamides, which could potentially lead to cleaner and more accurate quantitative data.
Ultimately, the optimal alkylating agent depends on the specific requirements of the study. For general proteomics workflows where high throughput is essential, the well-characterized performance of IAA and CAA may be sufficient. However, for studies where the accurate quantification of methionine-containing peptides is critical, or where a reduction in off-target modifications is paramount, this compound presents a compelling alternative that warrants consideration. Further direct, quantitative comparisons of MVS with IAA and CAA under standardized proteomics conditions will be invaluable to the field.
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of Methyl Vinyl Sulfone: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and operational guidance for the handling and disposal of methyl vinyl sulfone, this document outlines immediate safety protocols, spill management, and a detailed chemical neutralization procedure to ensure the safety of laboratory personnel and compliance with regulations.
This compound is a highly reactive and toxic chemical that requires meticulous handling and disposal procedures. Due to its classification as a Michael acceptor, it readily reacts with nucleophiles and presents a significant hazard upon exposure.[1][2] This guide provides step-by-step instructions for its safe management and disposal in a laboratory setting.
Immediate Safety and Handling
Before working with this compound, it is imperative to be familiar with its associated hazards and to have the necessary safety equipment readily available.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this substance. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[3]
-
Hand Protection: Nitrile rubber gloves should be worn. It is crucial to inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat or a full chemical-resistant suit should be worn to prevent skin contact.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH/MSHA-approved respirator is necessary.[3]
Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
Spill Management and Disposal Workflow
In the event of a spill, immediate and decisive action is required to contain the substance and prevent exposure. The following workflow outlines the necessary steps from initial spill response to final disposal.
Quantitative Hazard Data
The following table summarizes key quantitative data for this compound, highlighting its physical properties and hazard classifications.
| Property | Value | Citation(s) |
| Molecular Formula | C₃H₆O₂S | [4] |
| Molecular Weight | 106.14 g/mol | [4] |
| Appearance | Clear pale yellow liquid | [4] |
| Boiling Point | 115-117 °C at 19 mmHg | |
| Density | 1.212 g/mL at 25 °C | |
| Flash Point | > 113 °C (> 235.4 °F) - closed cup | |
| Water Solubility | 10 to 50 mg/mL at 17 °C | [4] |
| Hazard Class | 6.1 (Toxic) | |
| GHS Hazard Statements | H302 (Harmful if swallowed), H310 (Fatal in contact with skin), H318 (Causes serious eye damage) |
Experimental Protocol: Chemical Neutralization
For larger quantities or to render the waste less hazardous, a chemical neutralization step is recommended. This compound is a potent Michael acceptor and can be effectively neutralized by reaction with a nucleophilic thiol compound, such as N-acetylcysteine. This procedure should be performed in a fume hood with appropriate PPE.
Objective: To neutralize this compound by Michael addition with N-acetylcysteine, converting it to a less reactive thioether derivative.
Materials:
-
This compound waste
-
N-acetylcysteine
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (B145695) or Isopropanol
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper
Procedure:
-
Preparation of the Neutralizing Solution:
-
Prepare a 1.5 M solution of N-acetylcysteine in ethanol or isopropanol. For every 1 gram of this compound to be neutralized, you will need approximately 15 mL of this solution. This provides a significant molar excess of the neutralizing agent.
-
In a separate container, prepare a saturated solution of sodium bicarbonate in water.
-
-
Neutralization Reaction:
-
Place the this compound waste in a beaker or flask equipped with a stir bar. If the waste is absorbed on an inert material, slurry it in a minimal amount of ethanol.
-
Begin stirring the waste solution.
-
Slowly add the 1.5 M N-acetylcysteine solution to the stirring waste.
-
After adding the N-acetylcysteine solution, slowly add the saturated sodium bicarbonate solution until the pH of the mixture is between 8 and 9. The Michael addition is more efficient under slightly basic conditions.
-
Allow the reaction to stir at room temperature for at least 2 hours to ensure complete neutralization. For larger quantities, overnight stirring is recommended.
-
-
Verification and Disposal:
-
After the reaction time, check the pH of the solution and adjust to neutral (pH ~7) with a suitable acid (e.g., dilute HCl) if necessary.
-
The resulting mixture, containing the neutralized thioether adduct, can now be collected in a properly labeled hazardous waste container for disposal by a certified waste management company. While the primary hazard has been mitigated, the final product should still be disposed of as chemical waste in accordance with institutional and local regulations.
-
This detailed procedure provides a reliable method for the safe disposal of this compound, minimizing risks to laboratory personnel and the environment. By adhering to these guidelines, researchers can ensure a safe and compliant laboratory environment.
References
- 1. Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C3H6O2S | CID 19354 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
